Product packaging for Cyanine3.5 carboxylic acid(Cat. No.:CAS No. 1802928-88-6)

Cyanine3.5 carboxylic acid

Cat. No.: B606858
CAS No.: 1802928-88-6
M. Wt: 593.21
InChI Key: VJCYHFMXCZYHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanine3.5 free unactivated monofunctional carboxylic acid. Can be used as a reference non-reactive dye or control. Cyanine3.5 is an analog of Cy3.5® fluorophore.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H41ClN2O2 B606858 Cyanine3.5 carboxylic acid CAS No. 1802928-88-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[1,1-dimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H40N2O2.ClH/c1-37(2)32(39(5)30-23-21-26-14-8-10-16-28(26)35(30)37)18-13-19-33-38(3,4)36-29-17-11-9-15-27(29)22-24-31(36)40(33)25-12-6-7-20-34(41)42;/h8-11,13-19,21-24H,6-7,12,20,25H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCYHFMXCZYHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H41ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Cyanine3.5 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyanine3.5 (Cy3.5) carboxylic acid, a fluorescent dye belonging to the cyanine family. It is intended to serve as a technical resource, detailing its chemical structure, properties, and common applications in biological research and drug development. This document includes key data presented in a structured format, detailed experimental protocols, and visualizations to illustrate its utility.

Core Properties of Cyanine3.5 Carboxylic Acid

This compound is a fluorescent molecule characterized by a polymethine chain linking two nitrogen-containing heterocyclic moieties. The presence of a carboxylic acid group allows for its covalent attachment to various biomolecules.

Chemical Structure

The fundamental structure of this compound consists of two indole-based heterocyclic systems connected by a polymethine bridge. A linker arm terminating in a carboxylic acid functional group is attached to one of the indole nitrogens.

cluster_indole1 Indole Ring 1 cluster_bridge Polymethine Bridge cluster_indole2 Indole Ring 2 cluster_linker Linker and Functional Group a1 Indole Core 1 a2 Polymethine Bridge Start a1->a2 b1 -(CH=CH)n-CH= a2->b1 c1 Indole Core 2 b1->c1 c2 Linker Attachment c1->c2 d1 Alkyl Linker c2->d1 d2 Carboxylic Acid (-COOH) d1->d2

Caption: Generalized structure of this compound.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized in the tables below for easy reference and comparison.

Property Value Reference
Molecular Formula C₃₈H₄₁ClN₂O₂[1]
Molecular Weight 593.20 Da[1]
Appearance Dark purple powder[1]
CAS Number 1802928-88-6, 1144107-79-8, 1802978-82-0[1]
Spectroscopic Property Value Reference
Excitation Maximum (λex) ~581 nm[2]
Emission Maximum (λem) ~596 nm[2]
Molar Extinction Coefficient (ε) 116,000 M⁻¹cm⁻¹[1]
Quantum Yield (Φ) 0.35[1]
Stokes Shift ~15 nm[2]
Solubility and Storage Details Reference
Solubility Soluble in organic solvents (DMF, DMSO, dichloromethane); Insoluble in water.[1]
Storage Conditions Store at -20°C in the dark. Avoid prolonged exposure to light.[1]

Experimental Protocols

Activation of Carboxylic Acid for Amine Coupling

This compound can be covalently conjugated to primary amines on biomolecules such as proteins, peptides, and modified nucleic acids. This typically involves a two-step process using a carbodiimide, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).

Materials:

  • This compound

  • Biomolecule with primary amines (e.g., protein, amine-modified oligonucleotide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 0.1 M Sodium Phosphate, pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • (Sulfo-)NHS (N-hydroxysuccinimide or N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., size-exclusion chromatography)

Protocol:

  • Dissolve Dye: Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

  • Activate Carboxylic Acid:

    • Dissolve the biomolecule in Activation Buffer.

    • Add the this compound stock solution to the biomolecule solution.

    • Prepare fresh solutions of EDC and (Sulfo-)NHS in Activation Buffer.

    • Add EDC and (Sulfo-)NHS to the biomolecule-dye mixture. A common starting molar excess is 10-20 fold of EDC and (Sulfo-)NHS over the biomolecule.

    • Incubate for 15-30 minutes at room temperature.

  • Couple to Amine:

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer. This facilitates the reaction of the NHS-activated dye with the primary amines of the biomolecule.

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench Reaction: Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-activated dye. Incubate for 15 minutes.

  • Purification: Remove unreacted dye and byproducts by size-exclusion chromatography or dialysis.

cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification a Cy3.5-COOH c Cy3.5-NHS Ester (Active Intermediate) a->c Activation (pH 6.0) b EDC + NHS d Biomolecule-NH2 e Cy3.5-Biomolecule (Conjugate) d->e Coupling (pH 7.2-7.5) f Purification (e.g., SEC) e->f Removal of unreacted dye

Caption: Workflow for bioconjugation of this compound.

Use as a Non-Reactive Control

In labeling experiments, it is crucial to have a control to assess non-specific binding of the fluorescent dye to cells or tissues. This compound, in its unactivated form, is ideal for this purpose as it lacks a reactive group to form covalent bonds under physiological conditions.[1]

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • In a parallel experiment to your labeling with an activated dye, incubate your cells or tissue sample with the unactivated this compound at the same concentration and for the same duration.

  • Follow the same washing procedure as for the labeled sample.

  • Image the control sample using the same settings as the experimental sample. The fluorescence signal in the control sample will indicate the level of non-specific binding.

Applications and Signaling Pathway Visualization

Cyanine3.5 is widely used in various fluorescence-based applications due to its brightness and photostability.[2] These include:

  • Fluorescence Microscopy: For high-resolution imaging of cellular structures.[2]

  • Flow Cytometry: For cell sorting and analysis.[2]

  • Molecular Probes: For labeling proteins, nucleic acids, and other biomolecules.[2]

  • Förster Resonance Energy Transfer (FRET): As a donor or acceptor fluorophore to study molecular interactions.

Example Signaling Pathway: PI3K-Akt Pathway in Neuronal Survival

While direct studies specifying the use of Cyanine3.5 in the PI3K-Akt pathway are not prevalent, other cyanine dyes have been used to study neurotrophic effects mediated by this pathway. A hypothetical application could involve labeling a ligand that activates this pathway to track its interaction with cell surface receptors and subsequent downstream signaling.

The PI3K-Akt signaling pathway is a critical regulator of cell survival and proliferation. In neuronal cells, its activation can protect against oxidative stress and apoptosis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 akt Akt pip3->akt Activation bad Bad (pro-apoptotic) akt->bad Inhibition survival Cell Survival akt->survival Promotes bad->survival Promotes

References

An In-depth Technical Guide to Cyanine3.5 Carboxylic Acid: Spectral Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral and physical properties of Cyanine3.5 carboxylic acid, a fluorescent dye widely utilized in biological and biomedical research. This document details experimental protocols for the conjugation of this dye to biomolecules and its application in common fluorescence-based assays.

Core Properties of this compound

Cyanine3.5 (Cy3.5) is a bright, orange-red fluorescent dye belonging to the cyanine family. Its favorable spectral characteristics, including a high extinction coefficient and good quantum yield, make it a valuable tool for a variety of fluorescence-based applications. The carboxylic acid functional group allows for covalent attachment to primary amines on biomolecules, either directly through activation or after conversion to a more reactive species like an N-hydroxysuccinimide (NHS) ester.

Quantitative Data Summary

The key spectral and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Excitation Maximum (λex) ~591 nm[1][2]
Emission Maximum (λem) ~604 nm[1][2]
Molar Extinction Coefficient (ε) 116,000 cm⁻¹M⁻¹[1][2]
Fluorescence Quantum Yield (Φ) 0.35[1][2][3]
Molecular Formula C₃₈H₄₁ClN₂O₂[2]
Molecular Weight 593.20 g/mol [2]
Solubility Soluble in organic solvents (DMSO, DMF, Dichloromethane); Insoluble in water.[1][2]
Appearance Dark purple powder[2]

Experimental Protocols

This section provides detailed methodologies for the use of this compound, from conjugation to application in common experimental workflows.

Protocol 1: Activation of this compound and Conjugation to Primary Amines

This two-step protocol describes the activation of the carboxylic acid group of Cyanine3.5 using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester, followed by conjugation to a biomolecule containing primary amines (e.g., proteins, amine-modified oligonucleotides).

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffered Saline (PBS), pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification column (e.g., Sephadex G-25)

  • Biomolecule to be labeled (in an amine-free buffer)

Procedure:

  • Dye Preparation: Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.

  • Activation of Carboxylic Acid:

    • In a separate tube, dissolve the desired amount of this compound in Activation Buffer.

    • Immediately before use, prepare fresh solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer. A 2-5 fold molar excess of EDC and NHS over the dye is recommended as a starting point.[3]

    • Add the EDC and NHS solutions to the dye solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.[4]

  • Conjugation to Biomolecule:

    • Adjust the pH of the activated dye solution to 7.2-8.5 by adding Coupling Buffer.

    • Immediately add the activated dye solution to your biomolecule solution (e.g., protein at 1-10 mg/mL in Coupling Buffer). A typical starting molar ratio of dye to protein is 10:1 to 20:1.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction (Optional): Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled biomolecule from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with an appropriate buffer (e.g., PBS). The first colored fraction to elute is the labeled biomolecule.

  • Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy3.5 (~591 nm).

Protocol 2: Conjugation using Pre-activated Cyanine3.5 NHS Ester

This protocol outlines the more direct method of labeling primary amines using a commercially available, pre-activated Cyanine3.5 NHS ester.

Materials:

  • Cyanine3.5 NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Coupling Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffered Saline (PBS), pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification column (e.g., Sephadex G-25)

  • Biomolecule to be labeled (in an amine-free buffer)

Procedure:

  • Dye Preparation: Immediately before use, dissolve the Cyanine3.5 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Biomolecule Preparation: Ensure the biomolecule is in an amine-free buffer. If necessary, dialyze the biomolecule against the Coupling Buffer. Adjust the biomolecule concentration to 1-10 mg/mL.

  • Conjugation Reaction:

    • Slowly add the dissolved dye solution to the biomolecule solution while gently vortexing. The optimal molar ratio of dye to biomolecule should be determined empirically, but a starting point of 10:1 to 20:1 is common for antibodies.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching and Purification: Follow steps 4-6 as described in Protocol 1.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows for the use of this compound.

experimental_workflow_activation cluster_activation Step 1: Activation of Carboxylic Acid cluster_conjugation Step 2: Conjugation to Biomolecule cluster_purification Step 3: Purification dye Cyanine3.5 Carboxylic Acid edc_nhs EDC + NHS in Activation Buffer (pH 4.5-6.0) dye->edc_nhs 15-30 min RT activated_dye Cyanine3.5 NHS Ester (Amine-Reactive) edc_nhs->activated_dye coupling Coupling Buffer (pH 7.2-8.5) activated_dye->coupling biomolecule Biomolecule with Primary Amines (e.g., Protein) biomolecule->coupling labeled_biomolecule Labeled Biomolecule coupling->labeled_biomolecule 1-2 hours RT purification Gel Filtration (e.g., Sephadex G-25) labeled_biomolecule->purification final_product Purified Labeled Biomolecule purification->final_product experimental_workflow_nhs_ester start Start dissolve_dye Dissolve Cyanine3.5 NHS Ester in DMSO or DMF start->dissolve_dye prepare_biomolecule Prepare Biomolecule in Amine-Free Coupling Buffer (pH 8.3-8.5) start->prepare_biomolecule conjugation Mix Dye and Biomolecule Incubate 1-2 hours at RT dissolve_dye->conjugation prepare_biomolecule->conjugation purification Purify Conjugate (e.g., Gel Filtration) conjugation->purification characterization Characterize Labeled Biomolecule (e.g., Determine DOL) purification->characterization end Ready for Application characterization->end application_workflow_if start Start with Cy3.5-labeled Antibody cell_prep Prepare Cells/Tissue (Fixation & Permeabilization) start->cell_prep blocking Block Non-specific Sites cell_prep->blocking incubation Incubate with Labeled Primary Antibody blocking->incubation washing Wash to Remove Unbound Antibody incubation->washing mounting Mount Sample with Antifade Reagent washing->mounting imaging Image with Fluorescence Microscope (Ex: ~591 nm, Em: ~604 nm) mounting->imaging

References

In-Depth Technical Guide to Cyanine3.5 Carboxylic Acid: Photophysical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyanine3.5 (Cy3.5) carboxylic acid, a fluorescent dye widely utilized in biological and biomedical research. This document details its core photophysical properties, provides experimental protocols for their determination, and illustrates its application in studying cellular processes.

Core Photophysical Properties of Cyanine3.5 Carboxylic Acid

Cyanine3.5 is a synthetic orange-red fluorescent dye belonging to the cyanine family. Its carboxylic acid derivative allows for covalent conjugation to biomolecules. The key photophysical characteristics of Cy3.5 carboxylic acid are its excitation and emission maxima, molar extinction coefficient, and quantum yield, which are summarized in the table below.

PropertyValueReference(s)
Excitation Maximum (λex) ~581 - 591 nm[1]
Emission Maximum (λem) ~596 - 604 nm[1]
Molar Extinction Coefficient (ε) ~116,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.15 - 0.35
Stokes Shift ~15 nm[1]

Note: The exact photophysical properties can vary depending on the solvent, pH, and conjugation to other molecules.

Experimental Protocols

Accurate characterization of the photophysical properties of this compound is crucial for its effective use in quantitative fluorescence-based assays. Below are detailed methodologies for key experiments.

Determination of Excitation and Emission Maxima

The excitation and emission spectra of a fluorophore are determined using a spectrofluorometer.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., phosphate-buffered saline (PBS) or an organic solvent like DMSO or methanol). The concentration should be low enough to avoid inner filter effects (typically with an absorbance below 0.1 at the excitation maximum).

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the expected emission maximum (e.g., 600 nm).

    • Scan a range of excitation wavelengths (e.g., 450 nm to 590 nm).

    • The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).

  • Emission Spectrum Measurement:

    • Set the excitation monochromator to the determined excitation maximum (λex).

    • Scan a range of emission wavelengths (e.g., 590 nm to 700 nm).

    • The wavelength with the highest fluorescence intensity is the emission maximum (λem).

G cluster_prep Sample Preparation cluster_excitation Excitation Spectrum cluster_emission Emission Spectrum prep Prepare dilute solution of Cy3.5 carboxylic acid set_em Set emission wavelength prep->set_em scan_ex Scan excitation wavelengths set_em->scan_ex det_ex_max Determine λex scan_ex->det_ex_max set_ex Set excitation to λex det_ex_max->set_ex scan_em Scan emission wavelengths set_ex->scan_em det_em_max Determine λem scan_em->det_em_max

Workflow for determining excitation and emission maxima.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using a spectrophotometer and the Beer-Lambert law.

Methodology:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a precise volume of a suitable solvent to create a stock solution of known concentration.

  • Prepare Serial Dilutions: Prepare a series of dilutions from the stock solution.

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of each dilution at the excitation maximum (λex).

  • Plot Data: Plot the absorbance values against the corresponding concentrations.

  • Calculate Molar Extinction Coefficient: The slope of the resulting linear plot is the molar extinction coefficient (ε) in M⁻¹cm⁻¹, assuming a path length of 1 cm.

G prep_stock Prepare stock solution of known concentration serial_dil Prepare serial dilutions prep_stock->serial_dil measure_abs Measure absorbance at λex serial_dil->measure_abs plot_data Plot Absorbance vs. Concentration measure_abs->plot_data calc_epsilon Calculate ε from the slope plot_data->calc_epsilon

Workflow for determining the molar extinction coefficient.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The relative quantum yield is often determined by comparing the fluorescence of the sample to a standard with a known quantum yield.

Methodology:

  • Select a Standard: Choose a reference standard with a known quantum yield and similar excitation and emission properties to Cyanine3.5 (e.g., Rhodamine 6G).

  • Prepare Solutions: Prepare a series of dilutions of both the Cyanine3.5 sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Measure Absorbance and Fluorescence:

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings for both the sample and the standard.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity for each spectrum.

  • Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

    where Φ is the quantum yield, Slope is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

G select_std Select a suitable quantum yield standard prep_sol Prepare dilutions of sample and standard select_std->prep_sol measure_abs_fluor Measure absorbance and fluorescence spectra prep_sol->measure_abs_fluor integrate_fluor Integrate fluorescence intensity measure_abs_fluor->integrate_fluor plot_data Plot Integrated Intensity vs. Absorbance integrate_fluor->plot_data calc_qy Calculate quantum yield plot_data->calc_qy

Workflow for determining the fluorescence quantum yield.

Application in Cellular Imaging: Antibody Conjugation and Visualization

This compound is frequently used to label proteins, such as antibodies, for use in fluorescence microscopy to visualize specific cellular targets. The carboxylic acid group can be activated to an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on the protein to form a stable amide bond.

Protocol for Antibody Conjugation
  • Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL. Adjust the pH to ~8.3 using a bicarbonate buffer to facilitate the reaction with primary amines.

  • Dye Preparation: Dissolve the Cyanine3.5 NHS ester in an anhydrous solvent like DMSO or DMF to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction: Add a molar excess of the dye solution to the antibody solution. A common starting point is a 10:1 molar ratio of dye to protein. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Cy3.5 (~581 nm).

G prep_ab Prepare antibody in amine-free buffer (pH 8.3) conjugate Mix antibody and dye; incubate for 1 hour prep_ab->conjugate prep_dye Prepare Cy3.5 NHS ester in DMSO or DMF prep_dye->conjugate purify Purify conjugate using size-exclusion chromatography conjugate->purify characterize Determine degree of labeling (DOL) purify->characterize

Workflow for conjugating Cy3.5 to an antibody.

Example Signaling Pathway Visualization: Epidermal Growth Factor Receptor (EGFR) Trafficking

While a specific research article detailing the use of this compound to elucidate a novel signaling pathway was not identified within the scope of this search, a common application of fluorescently labeled antibodies is to track the localization and trafficking of cell surface receptors, which is a key aspect of many signaling pathways. For example, a Cy3.5-labeled anti-EGFR antibody could be used to study the internalization of the EGFR upon ligand binding.

The binding of epidermal growth factor (EGF) to its receptor (EGFR) on the cell surface triggers a signaling cascade that regulates cell growth and proliferation. This process also initiates the internalization of the receptor-ligand complex via endocytosis.

G cluster_cell_surface Cell Surface cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Binding Endosome Endosome EGFR->Endosome Internalization Cy3_5_Ab Cy3.5-anti-EGFR Ab Cy3_5_Ab->EGFR Binding Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Endosome->Signaling Signal Propagation

Visualization of EGFR trafficking using a Cy3.5-labeled antibody.

In this conceptual workflow, the Cy3.5-labeled anti-EGFR antibody binds to the extracellular domain of the EGFR. Upon stimulation with EGF, the internalization of the receptor can be visualized by tracking the fluorescence of Cy3.5 as it moves from the cell membrane into intracellular vesicles (endosomes) using fluorescence microscopy. This allows researchers to study the kinetics and regulation of receptor trafficking, which are integral components of the overall signaling process.

References

A Technical Guide to Cyanine3.5 Carboxylic Acid: Properties, Protocols, and Applications in Signaling Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyanine3.5 carboxylic acid, a fluorescent dye with applications in biological imaging and analysis. It details the dye's spectral and physical properties, provides in-depth experimental protocols for its use, and illustrates its application in studying cellular signaling pathways.

Core Properties of this compound

Cyanine3.5 (Cy3.5) is a synthetic fluorophore that belongs to the cyanine dye family. It exhibits bright fluorescence in the orange-red region of the spectrum. The carboxylic acid functional group allows for covalent conjugation to a variety of biomolecules, including proteins, peptides, and amino-modified nucleic acids, making it a versatile tool for fluorescent labeling.

Quantitative Data Summary

The key spectral and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molar Extinction Coefficient (ε) 116,000 cm⁻¹M⁻¹[1][2][3]
Excitation Maximum (λex) 581 - 591 nm[1][2][4][5]
Emission Maximum (λem) 596 - 604 nm[1][2][4][5]
Fluorescence Quantum Yield (Φ) 0.35[1][2][3]
Molecular Weight 593.20 g/mol [1][2][5]
Solubility Soluble in organic solvents (DMF, DMSO); Insoluble in water[1][2]

Experimental Protocols

This section provides detailed methodologies for the activation of this compound and its conjugation to amine-containing biomolecules, followed by purification and cellular imaging protocols.

Activation of this compound for Amine Coupling

The carboxylic acid group of Cyanine3.5 must be activated to react with primary amines on target biomolecules. A common and effective method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (sulfo-NHS). This two-step process forms a more stable amine-reactive intermediate, enhancing coupling efficiency.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Prepare Dye Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).

  • Prepare Activation Reagents: Immediately before use, prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer (e.g., 10 mg/mL each).

  • Activation Reaction:

    • In a microcentrifuge tube, combine the this compound solution with the Activation Buffer.

    • Add a molar excess of EDC and sulfo-NHS to the dye solution. A 1.5 to 2-fold molar excess of each reagent over the dye is a good starting point.

    • Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.

Conjugation to Amine-Containing Biomolecules (e.g., Proteins, Amino-Modified Oligonucleotides)

Materials:

  • Activated this compound (from the previous step)

  • Amine-containing biomolecule (e.g., protein, amino-modified oligonucleotide)

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS) or bicarbonate buffer, pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

Procedure:

  • Prepare Biomolecule: Dissolve the amine-containing biomolecule in the Coupling Buffer to a suitable concentration (e.g., 1-10 mg/mL for proteins). Ensure the buffer is free of primary amines (e.g., Tris).

  • Conjugation Reaction:

    • Add the activated this compound solution to the biomolecule solution. The optimal molar ratio of dye to biomolecule should be determined empirically, but a starting point of 10-20 fold molar excess of the dye is common for proteins.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

  • Quench Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted dye.

Purification of the Labeled Conjugate

It is crucial to remove unconjugated dye from the labeled biomolecule to reduce background fluorescence in subsequent applications.

Methods:

  • Gel Filtration Chromatography: This is a common method for separating the larger labeled biomolecule from the smaller, free dye molecules. Use a resin with an appropriate molecular weight cutoff (e.g., Sephadex G-25).

  • Dialysis: For larger biomolecules like proteins, dialysis against a large volume of an appropriate buffer (e.g., PBS) can effectively remove the free dye.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method is particularly useful for purifying labeled oligonucleotides and peptides, providing high-purity products.

Cellular Imaging with Cyanine3.5-Labeled Probes

Materials:

  • Purified Cyanine3.5-labeled probe (e.g., antibody, ligand)

  • Cultured cells on coverslips or in imaging dishes

  • Cell culture medium (phenol red-free medium is recommended to reduce background)

  • Fluorescence microscope with appropriate filter sets for Cy3.5 (Excitation: ~580 nm, Emission: ~600 nm)

Procedure:

  • Cell Preparation: Plate cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency.

  • Labeling:

    • Dilute the Cyanine3.5-labeled probe to the desired final concentration in pre-warmed cell culture medium.

    • Remove the existing medium from the cells and replace it with the medium containing the fluorescent probe.

    • Incubate the cells for a sufficient time to allow for binding or uptake of the probe. This time will vary depending on the specific probe and target.

  • Washing: Gently wash the cells two to three times with pre-warmed buffer (e.g., PBS) or culture medium to remove unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Place the imaging vessel on the microscope stage.

    • Acquire images using the appropriate filter set for Cyanine3.5. Use the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.

Application in Signaling Pathway Visualization

Cyanine dyes are valuable tools for visualizing and studying cellular signaling pathways. By conjugating Cyanine3.5 to a ligand or an antibody that specifically targets a receptor or protein within a pathway, researchers can track its localization, trafficking, and interactions in live cells.

Example: Visualizing the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[1][3] Dysregulation of this pathway is implicated in various cancers. Fluorescently labeled probes can be used to visualize key events in this pathway, such as ligand-induced receptor dimerization and internalization.

Below is a simplified diagram of the EGFR signaling pathway, which can be visualized using fluorescent probes like Cyanine3.5-labeled EGF.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF (Cy3.5-labeled) EGFR_mono EGFR (Monomer) EGF->EGFR_mono Binding EGFR_dimer EGFR Dimer (Activated) EGFR_mono->EGFR_dimer Dimerization & Autophosphorylation RAS RAS EGFR_dimer->RAS PI3K PI3K EGFR_dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway initiated by ligand binding.

Experimental Workflow for Visualizing EGFR Activation

This workflow outlines the steps to visualize the initial stages of EGFR activation using Cyanine3.5-labeled EGF.

EGFR_Visualization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis conjugate 1. Conjugate Cy3.5-COOH to EGF purify 2. Purify Cy3.5-EGF Conjugate conjugate->purify culture 3. Culture Cells (e.g., A431) purify->culture incubate 4. Incubate Cells with Cy3.5-EGF culture->incubate wash 5. Wash to Remove Unbound Probe incubate->wash image 6. Live-Cell Fluorescence Imaging wash->image analyze 7. Analyze Receptor Localization and Trafficking image->analyze

Caption: Experimental workflow for visualizing EGFR using Cy3.5-EGF.

References

Determining the Fluorescence Quantum Yield of Cyanine3.5 Carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of the fluorescence quantum yield for Cyanine3.5 carboxylic acid, a crucial parameter for its application in various research and drug development contexts. The guide details the photophysical properties of this cyanine dye, presents a step-by-step experimental protocol for quantum yield measurement using the relative method, and offers a visual representation of the experimental workflow.

Core Properties of this compound

This compound is a fluorescent dye belonging to the cyanine family, known for its applications as a fluorescent label and reference dye.[1][2] Its key characteristics are summarized in the table below, providing essential data for experimental design and interpretation.

PropertyValueSource(s)
Fluorescence Quantum Yield (Φ) 0.35[3][4][][6]
Excitation Maximum (λex) 591 nm[3][4][6]
Emission Maximum (λem) 604 nm[3][4][6]
Molar Extinction Coefficient (ε) 116,000 M⁻¹cm⁻¹[3][4][]
Molecular Formula C₃₈H₄₁ClN₂O₂[3][4]
Molecular Weight 593.20 Da[4][6]
Solubility Soluble in DMSO, DMF, dichloromethane; Insoluble in water[3][4][6]
Storage Conditions -20°C in the dark[3][4][6]

Experimental Protocol: Relative Quantum Yield Determination

The most common and reliable method for determining the fluorescence quantum yield of a compound is the relative method.[7] This technique involves comparing the fluorescence intensity of the sample (this compound) to that of a well-characterized fluorescence standard with a known quantum yield.[8][9]

Materials and Equipment
  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm pathlength)

  • This compound

  • Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Quinine Sulfate in 0.1 M H₂SO₄)[9][10]

  • Spectroscopic grade solvents (e.g., DMSO, DMF for the sample; appropriate solvent for the standard)

Procedure
  • Selection of a Reference Standard: Choose a reference standard that has a well-characterized quantum yield and absorbs and emits in a similar spectral region to this compound.[11]

  • Solvent Selection: Use a spectroscopic grade solvent that dissolves both the sample and the reference standard and is free of fluorescent impurities.[12]

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a stock solution of the reference standard in its recommended solvent.

  • Preparation of Working Solutions:

    • From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard.

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[8][11][13]

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength.

    • Record the absorbance values.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

    • Measure the fluorescence emission spectrum for each dilution of the sample and the standard.

    • Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.[9]

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each measurement.[8][9]

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • Determine the slope (gradient) of the linear fit for both plots.[8][14]

  • Quantum Yield Calculation: The quantum yield of the unknown sample (Φ_X) can be calculated using the following equation:[9][11][14]

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • η_X and η_ST are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.

Experimental Workflow

The following diagram illustrates the workflow for determining the relative fluorescence quantum yield of this compound.

Quantum_Yield_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis cluster_calculation Calculation start Start select_standard Select Reference Standard start->select_standard select_solvent Select Appropriate Solvent select_standard->select_solvent prep_stock Prepare Stock Solutions (Sample & Standard) select_solvent->prep_stock prep_dilutions Prepare Serial Dilutions (Abs < 0.1) prep_stock->prep_dilutions measure_abs Measure Absorbance (UV-Vis Spectrophotometer) prep_dilutions->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) measure_abs->measure_fluor integrate_spectra Integrate Emission Spectra measure_fluor->integrate_spectra plot_data Plot Integrated Intensity vs. Absorbance integrate_spectra->plot_data calc_gradient Calculate Gradients (Sample & Standard) plot_data->calc_gradient calc_qy Calculate Quantum Yield (Φ) calc_gradient->calc_qy end_node End calc_qy->end_node

Caption: Workflow for the determination of relative fluorescence quantum yield.

Applications in Drug Development and Research

While this compound is not typically involved in specific signaling pathways, its primary role as a fluorescent label is critical in drug development and various research applications.[1] Its stable and high quantum yield makes it an excellent choice for:

  • Fluorescence Microscopy: Visualizing cellular and subcellular structures.[1]

  • Flow Cytometry: Analyzing cell populations.[1]

  • Bioconjugation: Covalently labeling proteins, peptides, and other biomolecules to track their localization and interactions.[15]

  • Drug Delivery Systems: Conjugating to drug molecules to monitor their distribution and metabolism in real-time.[15]

The accurate determination of its quantum yield is paramount for quantitative fluorescence-based assays, ensuring reliable and reproducible results in these critical research areas.

References

An In-depth Technical Guide to Cyanine3.5 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Cyanine3.5 carboxylic acid for researchers, scientists, and drug development professionals. It covers the core properties, applications, and detailed experimental protocols related to this fluorescent dye.

Introduction

Cyanine3.5 (Cy3.5) carboxylic acid is a fluorescent dye belonging to the cyanine family. It is characterized by its orange-red fluorescence, with excitation and emission maxima falling between those of the more common Cy3 and Cy5 dyes. The presence of a carboxylic acid functional group allows for its covalent conjugation to a variety of biomolecules, making it a valuable tool in biological research and diagnostics. This guide will delve into the technical specifications, applications, and methodologies for utilizing this compound in a laboratory setting.

Core Properties

The fundamental properties of this compound are summarized below. These properties are crucial for designing and interpreting fluorescence-based experiments.

Chemical and Physical Properties
PropertySpecification
CAS Number 1802928-88-6 (chloride), 1144107-79-8 (inner salt), 1802978-82-0 (without anion)[1]
Molecular Formula C₃₈H₄₁ClN₂O₂[2]
Molecular Weight 593.2 g/mol [2]
Physical Appearance Dark purple powder or solid[2][3]
Purity Typically >95% (determined by ¹H NMR and HPLC-MS)[3]
Storage Conditions Store at -20°C in the dark. Can be transported at room temperature for up to 3 weeks. Avoid prolonged light exposure.[1]
Spectral and Fluorescence Properties
PropertySpecification
Excitation Maximum (λex) 591 nm[1][3]
Emission Maximum (λem) 604 nm[1][3]
Molar Extinction Coefficient (ε) 116,000 M⁻¹cm⁻¹[1][3]
Fluorescence Quantum Yield (Φ) 0.35[1][3]
Solubility
SolventSolubility
Water Insoluble[2][3]
DMSO ≥59.3 mg/mL[2]
DMF Soluble[2]
Dichloromethane Soluble[2][3]
Ethanol ≥47.4 mg/mL[2]

Applications in Research and Drug Development

This compound's favorable spectral properties and reactive handle make it suitable for a range of applications:

  • Fluorescent Labeling: The carboxylic acid group can be activated to form covalent bonds with primary amines on proteins, peptides, and modified oligonucleotides. This allows for the fluorescent tagging of these biomolecules for visualization and tracking.

  • Fluorescence Microscopy: Labeled biomolecules can be used in various fluorescence microscopy techniques, including immunofluorescence and fluorescence in situ hybridization (FISH), to study cellular and subcellular structures and processes.

  • Flow Cytometry: Cells labeled with Cy3.5 conjugates can be analyzed and sorted based on their fluorescence intensity.

  • In Vivo Imaging: While not a near-infrared dye, Cy3.5 is effective for imaging subcutaneous tissues and tracking labeled cells or nanoparticles in superficial layers of small animal models.

  • Molecular Probes and Diagnostics: As a molecular probe, it can be used in diagnostic assays, such as immunoassays and quantitative PCR, for the sensitive detection of specific targets.

A significant advantage of Cyanine3.5 is its excellent photostability compared to many other fluorophores in its spectral range, making it ideal for experiments requiring prolonged or repeated light exposure.[2]

Experimental Protocols

The following are detailed protocols for the use of this compound in bioconjugation.

General Protocol for Labeling Amine-Containing Biomolecules

This two-step protocol involves the activation of the carboxylic acid group using EDC and Sulfo-NHS to form a more stable amine-reactive intermediate.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M glycine

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Dissolve the amine-containing biomolecule in the Coupling Buffer.

    • Dissolve this compound in DMSO or DMF to create a stock solution.

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, mix the this compound solution with the Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the amount of this compound.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Biomolecule:

    • Immediately add the activated Cyanine3.5 solution to the biomolecule solution. A 10- to 20-fold molar excess of the dye over the biomolecule is a good starting point for optimization.

    • Adjust the pH of the reaction mixture to 7.2-8.5 with the Coupling Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted dye.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer (e.g., PBS).

Protocol for Labeling Nanoparticles

This protocol outlines the covalent conjugation of this compound to amine-functionalized nanoparticles.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • Activation Buffer: 0.1 M MES, pH 6.0

  • EDC

  • Sulfo-NHS

  • Washing Buffer: PBS with 0.05% Tween-20

  • Storage Buffer

Procedure:

  • Nanoparticle Preparation:

    • Wash the amine-functionalized nanoparticles with the Activation Buffer to remove any storage buffers or contaminants. This can be done by centrifugation or magnetic separation.

  • Activation of this compound:

    • Follow step 2 from the general protocol above to activate the this compound with EDC and Sulfo-NHS.

  • Conjugation to Nanoparticles:

    • Add the activated Cyanine3.5 solution to the washed nanoparticle suspension.

    • Incubate for 2-4 hours at room temperature with gentle, continuous mixing (e.g., on a rotator), protected from light.

  • Washing and Purification:

    • Pellet the conjugated nanoparticles by centrifugation or magnetic separation.

    • Remove the supernatant and wash the nanoparticles three times with the Washing Buffer to remove unreacted dye and byproducts.

  • Final Resuspension and Storage:

    • Resuspend the final conjugate in the desired Storage Buffer.

    • Store at 4°C, protected from light.

Visualizations

The following diagrams illustrate the workflows described in the experimental protocols.

experimental_workflow_biomolecule_labeling reagents Prepare Reagents (Dye, Biomolecule, Buffers) activation Activate Cy3.5 Carboxylic Acid (EDC, Sulfo-NHS in Activation Buffer) reagents->activation conjugation Conjugate to Biomolecule (in Coupling Buffer) activation->conjugation quenching Quench Reaction (Tris or Glycine) conjugation->quenching purification Purify Conjugate (Desalting Column) quenching->purification final_product Labeled Biomolecule purification->final_product

Caption: General workflow for labeling biomolecules with this compound.

experimental_workflow_nanoparticle_labeling np_prep Prepare Nanoparticles (Wash with Activation Buffer) conjugation Conjugate to Nanoparticles np_prep->conjugation activation Activate Cy3.5 Carboxylic Acid (EDC, Sulfo-NHS) activation->conjugation washing Wash Conjugated Nanoparticles conjugation->washing storage Resuspend in Storage Buffer washing->storage

Caption: Workflow for labeling nanoparticles with this compound.

References

An In-depth Technical Guide to Cyanine3.5 Carboxylic Acid for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyanine3.5 carboxylic acid, a fluorescent dye increasingly utilized in biological and biomedical research. It details the molecule's core properties, protocols for its application in bioconjugation, and the principles of its use in advanced imaging techniques.

Core Properties of this compound

This compound is a member of the cyanine dye family, known for their bright fluorescence and photostability. The presence of a carboxylic acid group allows for its covalent attachment to various biomolecules, making it a versatile tool for fluorescent labeling.

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

PropertyValue
Molecular Weight 593.20 g/mol
Molecular Formula C₃₈H₄₁ClN₂O₂
Appearance Dark purple powder
Excitation Maximum (λex) ~581-591 nm
Emission Maximum (λem) ~596-604 nm
Molar Extinction Coefficient 116,000 M⁻¹cm⁻¹ at ~591 nm
Fluorescence Quantum Yield 0.35
Solubility Soluble in organic solvents (DMF, DMSO)
Insoluble in water

Bioconjugation with this compound

The carboxylic acid moiety of Cyanine3.5 is the key to its utility as a labeling reagent. By itself, it is relatively unreactive towards biomolecules. However, it can be chemically activated to form a reactive ester, most commonly an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins and other biomolecules to form stable amide bonds.

General Experimental Protocol for Protein Labeling

This protocol outlines the general steps for activating this compound and conjugating it to a protein, such as an antibody, for use in applications like immunofluorescence.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Protein to be labeled (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction buffers (e.g., sodium bicarbonate buffer, pH 8.3-8.5)

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO.

    • Allow the reaction to proceed for 1-2 hours at room temperature, protected from light, to form the Cyanine3.5-NHS ester.

  • Protein Preparation:

    • Dissolve the protein in a suitable buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Conjugation Reaction:

    • Add the activated Cyanine3.5-NHS ester solution to the protein solution. A molar excess of the dye (typically 10-20 fold) is used to achieve an optimal degree of labeling.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light. The optimal pH for this reaction is typically 8.3-8.5.

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the fluorescently labeled protein.

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~591 nm).

Applications in Fluorescence Imaging

Cyanine3.5-labeled biomolecules are widely used in various fluorescence-based applications due to the dye's brightness and photostability.[1] These applications include:

  • Fluorescence Microscopy: For high-resolution imaging of cellular structures and processes.

  • Flow Cytometry: To provide bright and distinct signals for cell sorting and analysis.[1]

  • Western Blotting and Immunoassays: To enhance the detection and quantification of proteins and antibodies.[1]

Workflow for Immunofluorescence Staining

The following diagram illustrates a typical workflow for using a Cyanine3.5-conjugated antibody in an indirect immunofluorescence experiment.

Immunofluorescence_Workflow cluster_preparation Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_fixation Cell Fixation (e.g., 4% PFA) permeabilization Permeabilization (e.g., 0.1% Triton X-100) cell_fixation->permeabilization If intracellular target blocking Blocking (e.g., BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Cyanine3.5-conjugated Secondary Antibody Incubation wash1->secondary_ab wash2 Wash secondary_ab->wash2 mounting Mounting (Antifade medium) wash2->mounting microscopy Fluorescence Microscopy mounting->microscopy

A generalized workflow for indirect immunofluorescence using a Cyanine3.5-conjugated secondary antibody.

This workflow demonstrates the key steps from preparing the biological sample to visualizing the target of interest using a fluorescence microscope. The use of a bright and stable dye like Cyanine3.5 is crucial for obtaining high-quality imaging data in such experiments.

References

An In-depth Technical Guide to the Purity Analysis of Cyanine3.5 Carboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the methodologies used to assess the purity of Cyanine3.5 carboxylic acid, a fluorescent dye crucial in various bio-analytical applications. High-performance liquid chromatography (HPLC) is the gold standard for determining the purity of such compounds, ensuring reproducibility and accuracy in downstream applications.

Introduction to this compound

This compound is a fluorescent dye belonging to the cyanine family, characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties. The carboxylic acid group provides a reactive handle for conjugation to biomolecules. Its fluorescent properties make it a valuable tool in applications such as fluorescence microscopy, flow cytometry, and FRET-based assays. Given its use in sensitive biological experiments, ensuring high purity is paramount.

Key Properties of this compound:

PropertyValueReference
Purity Specification ≥95% (by ¹H NMR and HPLC-MS)[Vendor Data]
Appearance Dark purple powder[Vendor Data]
Solubility Soluble in organic solvents (DMF, DMSO, Dichloromethane), Insoluble in water[Vendor Data]
Storage Conditions -20°C in the dark[Vendor Data]

HPLC Purity Analysis: Experimental Protocol

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method for analyzing the purity of cyanine dyes. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.

2.1. Materials and Instrumentation

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a diode array detector (DAD) or a UV-Vis detector.

  • Column: A C18 reversed-phase column is recommended. Typical specifications are 2.7-5 µm particle size, 4.6 x 75-150 mm dimensions.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Sample Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v) or Dimethyl Sulfoxide (DMSO).

  • This compound Standard: A well-characterized reference standard of known purity.

2.2. Sample Preparation

  • Prepare a stock solution of this compound in the chosen sample diluent (e.g., 1 mg/mL in DMSO).

  • From the stock solution, prepare a working solution at a concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • Filter the working solution through a 0.22 µm syringe filter before injection to remove any particulate matter.

2.3. HPLC Method Parameters

The following table outlines a typical gradient HPLC method for the purity analysis of this compound. This method may require optimization depending on the specific HPLC system and column used.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 581 nm (for Cyanine3.5)
Injection Volume 10 µL
Gradient Program See Table below

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
25.0595
30.0595
30.1955
35.0955

2.4. Data Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Potential Impurities and Degradation

Impurities in this compound can arise from the synthetic process or from degradation.

  • Synthetic Impurities: These may include unreacted starting materials, byproducts from side reactions, or isomers.

  • Degradation Products: Cyanine dyes are known to be sensitive to light and can undergo photo-oxidation. The polymethine chain is particularly susceptible to cleavage, leading to a loss of fluorescence. Proper storage in the dark and at low temperatures is crucial to minimize degradation.

Visualization of Experimental Workflow and Potential Degradation

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis node_dissolve Dissolve Cyanine3.5 in DMSO (1 mg/mL) node_dilute Dilute to 0.1 mg/mL with Mobile Phase node_dissolve->node_dilute node_filter Filter through 0.22 µm Syringe Filter node_dilute->node_filter node_inject Inject Sample (10 µL) onto C18 Column node_filter->node_inject node_separate Gradient Elution (Water/ACN with 0.1% TFA) node_inject->node_separate node_detect Detect at 581 nm node_separate->node_detect node_integrate Integrate Peak Areas node_detect->node_integrate node_calculate Calculate Purity (%) node_integrate->node_calculate

Caption: Workflow for the HPLC purity analysis of this compound.

Potential Photodegradation Pathway of Cyanine Dyes

Degradation_Pathway node_cy35 Cyanine3.5 (Ground State, S0) node_excited Excited Singlet State (S1) node_cy35->node_excited Light Absorption (hν) node_excited->node_cy35 Fluorescence node_triplet Triplet State (T1) node_excited->node_triplet Intersystem Crossing node_degraded Degradation Products (Loss of Fluorescence) node_triplet->node_degraded Reaction with O2 (Photo-oxidation)

Caption: Simplified Jablonski diagram showing a potential photodegradation pathway for cyanine dyes.

Conclusion

The purity of this compound is a critical parameter that can significantly impact the reliability and reproducibility of experimental results. The RP-HPLC method detailed in this guide provides a robust framework for the quality control of this important fluorescent dye. Researchers should pay close attention to proper sample handling and storage to prevent degradation and ensure the integrity of the compound.

Navigating the Stability and Storage of Cyanine3.5 Carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyanine3.5 (Cy3.5) carboxylic acid, a fluorescent dye belonging to the cyanine family, is a valuable tool in various biological and biomedical research applications, including microscopy, flow cytometry, and molecular diagnostics. Its utility is intrinsically linked to its stability and proper storage. This guide provides a comprehensive overview of the critical factors influencing the stability of Cy3.5 carboxylic acid, offering detailed storage recommendations, experimental protocols for stability assessment, and an exploration of its degradation pathways.

Core Stability and Storage Parameters

Proper handling and storage are paramount to ensure the long-term performance and reliability of Cyanine3.5 carboxylic acid. The dye is typically supplied as a dark purple powder and exhibits distinct solubility characteristics that dictate its handling.

Storage Recommendations:

For optimal stability, this compound should be stored at -20°C in a desiccated, dark environment .[1] When stored under these conditions, the product is expected to be stable for at least 24 months.[1] For short-term transport, the dye can tolerate ambient room temperature for up to three weeks.[1]

Solubility Profile:

This compound is insoluble in water but readily dissolves in organic solvents.[2][3] This property is crucial when preparing stock solutions and working concentrations for experimental use.

SolventSolubility
Dimethyl Sulfoxide (DMSO)≥59.3 mg/mL[2]
Ethanol≥47.4 mg/mL[2]
Dimethylformamide (DMF)Soluble[2]
DichloromethaneSoluble[2][3]
WaterInsoluble[2][3]

Factors Influencing Stability

Several environmental factors can impact the stability of this compound, leading to a decrease in its fluorescent properties. Understanding these factors is key to minimizing degradation and ensuring experimental reproducibility.

A This compound Stability B Light Exposure A->B C Temperature A->C D pH A->D E Oxidizing Agents A->E B_sub Photodegradation B->B_sub C_sub Thermal Degradation C->C_sub D_sub Fluorescence Quenching (at extreme pH) D->D_sub E_sub Oxidative Damage E->E_sub

Factors affecting this compound stability.
Photostability

Cyanine dyes, in general, are susceptible to photodegradation upon prolonged exposure to light. However, Cy3.5 is reported to have excellent photostability compared to other fluorophores in its spectral class.[2] This resistance to photobleaching makes it suitable for applications requiring extended illumination, such as time-lapse microscopy. The primary mechanism of photodegradation involves the interaction of the excited-state dye with molecular oxygen, leading to the formation of reactive oxygen species that can chemically alter the dye's structure.

Thermal Stability

Elevated temperatures can lead to the thermal degradation of cyanine dyes. While specific quantitative data for Cy3.5 carboxylic acid is limited, studies on other cyanine dyes have shown that degradation can occur at higher temperatures.[4][5] Thermal degradation can manifest as a "blueing" effect, where the polymethine chain of the cyanine dye is shortened, resulting in a blue-shift of the absorption and emission spectra.[6][7]

pH Stability

The fluorescence of many cyanine dyes is relatively stable across a broad pH range. Studies on the closely related Cy3 and Cy5 dyes have shown that their fluorescence intensity remains nearly constant between pH 3.5 and 8.3.[8] It is anticipated that Cy3.5 carboxylic acid exhibits similar pH stability, making it suitable for use in a variety of biological buffers. However, extreme pH values should be avoided as they can potentially affect the dye's structure and fluorescence properties.

Degradation Pathways

The degradation of this compound primarily proceeds through two main pathways: photo-oxidation and thermal degradation.

A Cyanine3.5 Carboxylic Acid D Excited State Dye A->D Light (hν) F Oxidized Dye (Non-fluorescent) A->F + ROS G Chain Shortening (e.g., 'Blueing') A->G Heat (Δ) B Photo-oxidation C Thermal Degradation D->A Fluorescence E Reactive Oxygen Species (e.g., ¹O₂) D->E + O₂ H Degradation Products G->H

Degradation pathways of this compound.

Photo-oxidation: This is the most common degradation pathway for cyanine dyes. Upon excitation by light, the dye can transition to an excited triplet state. This excited dye can then transfer energy to molecular oxygen, generating highly reactive singlet oxygen. Singlet oxygen can then attack the polymethine bridge of the cyanine dye, leading to cleavage and the formation of non-fluorescent degradation products.

Thermal Degradation: At elevated temperatures, the polymethine chain of the cyanine dye can undergo cleavage. This results in a shorter conjugated system, which absorbs and emits light at shorter wavelengths, leading to the observed "blueing" of the dye solution.[6][7]

Experimental Protocols

To ensure the quality and performance of this compound in experimental settings, it is advisable to perform stability assessments, particularly if the dye will be subjected to harsh conditions.

Protocol for Assessing Photostability

This protocol provides a general method for evaluating the photostability of this compound in solution.

Materials:

  • This compound

  • Anhydrous DMSO or DMF for stock solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer or fluorescence microscope with a stable light source and detector

  • Quartz cuvettes or microscope slides

Procedure:

  • Sample Preparation:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution in PBS to a final concentration of 1 µM. Ensure the absorbance at the excitation maximum (~590 nm) is below 0.1 to avoid inner filter effects.

  • Instrumentation Setup:

    • Spectrofluorometer: Set the excitation and emission wavelengths to the maxima for Cy3.5 (typically ~590 nm and ~605 nm, respectively).

    • Fluorescence Microscope: Use a filter set appropriate for Cy3.5 (e.g., Texas Red filter set).

  • Photobleaching Measurement:

    • Place the sample in the instrument.

    • Continuously illuminate the sample with the excitation light source at a defined intensity.

    • Record the fluorescence intensity at regular intervals over a set period.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time.

    • The rate of decrease in fluorescence intensity is indicative of the photobleaching rate. This can be compared across different conditions or against other dyes.

Protocol for Assessing pH Stability

This protocol outlines a method to determine the effect of pH on the fluorescence intensity of this compound.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • A series of buffers with varying pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and carbonate-bicarbonate buffer for pH 9-10)

  • Spectrofluorometer

Procedure:

  • Sample Preparation:

    • Prepare a set of solutions by diluting the Cy3.5 stock solution to a final concentration of 1 µM in each of the different pH buffers.

  • Fluorescence Measurement:

    • For each pH sample, measure the fluorescence emission spectrum using the spectrofluorometer with the excitation wavelength set to ~590 nm.

  • Data Analysis:

    • Plot the maximum fluorescence intensity as a function of pH.

    • A stable fluorescence intensity across the tested pH range indicates good pH stability.

Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a comprehensive stability assessment of this compound.

A Start: Obtain This compound B Prepare Stock Solution (e.g., 1 mM in DMSO) A->B C Photostability Test B->C D Thermal Stability Test B->D E pH Stability Test B->E C_cond Expose to defined light intensity over time C->C_cond D_cond Incubate at various temperatures over time D->D_cond E_cond Prepare solutions in buffers of varying pH E->E_cond F Measure Fluorescence Intensity C_cond->F D_cond->F E_cond->F G Analyze Data: - Plot Intensity vs. Time/Temp/pH - Determine Degradation Rate F->G H End: Determine Stability Profile G->H

Experimental workflow for stability assessment.

By adhering to the storage and handling guidelines outlined in this guide and, when necessary, performing stability assessments, researchers can ensure the consistent and reliable performance of this compound in their critical applications.

References

The Photostability Profile of Cyanine3.5 Carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine3.5 (Cy3.5) carboxylic acid is a fluorescent dye belonging to the cyanine family, recognized for its bright orange-red emission. It is a valuable tool in various biological and pharmaceutical research applications, including fluorescence microscopy, flow cytometry, and as a labeling agent for biomolecules. However, a critical parameter governing its efficacy and the reliability of experimental data is its photostability. This technical guide provides a comprehensive overview of the photophysical properties, photobleaching mechanisms, and strategies to mitigate the photodegradation of Cy3.5 carboxylic acid.

Cyanine dyes, in general, are known to be more photostable than older fluorophores like fluorescein, but they remain susceptible to photobleaching, especially under prolonged or intense light exposure.[1] The photostability of Cy3.5 is influenced by several factors, including the rigidity of its polymethine chain and the chemical environment.[1][2] While some sources describe the photostability of Cyanine 3.5 dyes as poor[], others state that it resists photobleaching, highlighting the context-dependent nature of this property.[4]

Core Photophysical and Photostability Properties

The performance of a fluorophore is fundamentally dictated by its photophysical characteristics. For Cyanine3.5, these properties determine its brightness and suitability for various imaging systems.

PropertyValueReference
Excitation Maximum (λex)~579-581 nm[1][4]
Emission Maximum (λem)~591-596 nm[1][4]
Molar Extinction Coefficient (ε)~150,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (Φf)~0.15 - 0.35[1][]
Stokes Shift~15 nm[4]

Mechanisms of Photobleaching

The primary mechanism responsible for the photobleaching of cyanine dyes is photooxidation, a process mediated by reactive oxygen species (ROS), with singlet oxygen (¹O₂) being the principal agent.[1]

This process can be summarized in the following steps:

  • Excitation: The Cy3.5 dye absorbs a photon, transitioning from its ground state (S₀) to an excited singlet state (S₁).[1]

  • Intersystem Crossing: A fraction of the excited singlet state molecules can undergo intersystem crossing to a longer-lived triplet state (T₁).[1]

  • Energy Transfer to Oxygen: The dye in its triplet state can transfer energy to molecular oxygen (³O₂), which is naturally present in a triplet ground state, converting it to the highly reactive singlet oxygen (¹O₂).[1]

  • Reaction with the Fluorophore: Singlet oxygen, a potent oxidizing agent, can then react with the electron-rich polymethine chain of the cyanine dye. This reaction often leads to the cleavage of the conjugated system, resulting in non-fluorescent degradation products.[1]

It has been demonstrated that a photobleaching pathway for longer-chain cyanine dyes involves the shortening of the polymethine chain. For example, the photoproduct of Cyanine5.5 has been identified as Cyanine3.5, indicating the cleavage of a two-carbon unit from the polymethine chain.[1][6]

Caption: Key steps in the photooxidation of cyanine dyes.

Experimental Protocols for Assessing Photostability

A standardized method to quantify the photobleaching rate of a fluorophore is essential for comparative studies.

Protocol: Quantifying Photobleaching Rate in Solution

This protocol outlines a method to measure the rate of photobleaching of Cy3.5 carboxylic acid under continuous illumination.

Materials:

  • Cyanine3.5 carboxylic acid solution in a suitable buffer (e.g., PBS)

  • Spectrofluorometer with a stable light source (e.g., Xenon lamp)

  • Cuvette

Procedure:

  • Sample Preparation: Prepare a dilute solution of Cy3.5 carboxylic acid in the desired buffer. The concentration should be low enough to avoid inner filter effects (absorbance < 0.1 at the excitation maximum).

  • Initial Measurement: Record the initial fluorescence intensity of the sample by exciting at the absorption maximum and measuring at the emission maximum.

  • Continuous Illumination: Continuously illuminate the sample with the excitation light source at a defined power.

  • Time-course Measurement: Record the fluorescence intensity at regular intervals over a period of time until a significant decrease in fluorescence is observed.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time.

    • The data can be fitted to an exponential decay function to determine the photobleaching rate constant.

Caption: Workflow for quantifying photobleaching in solution.

Strategies to Enhance Photostability

Several approaches can be employed to improve the photostability of Cy3.5 and other cyanine dyes, thereby extending their utility in demanding applications.

Use of Antifade Reagents

Antifade agents are chemical compounds that reduce photobleaching by scavenging reactive oxygen species. Common antifade agents include:

  • n-propyl gallate (NPG): A widely used antioxidant.[7]

  • Trolox: A water-soluble derivative of vitamin E that can reduce the population of the triplet state.[1]

  • Oxygen Scavenging Systems: These typically consist of an enzyme (e.g., glucose oxidase) and its substrate (e.g., glucose) to enzymatically remove dissolved oxygen from the medium.[8]

Environmental Modifications

The local environment of the fluorophore can significantly impact its photostability.

  • Supramolecular Encapsulation: Encapsulating cyanine dyes within host molecules like cyclodextrins can shield the dye from reactive species and restrict molecular motion, leading to a marked increase in photostability.[2]

  • Rigidification: Incorporating the dye into a more rigid environment, such as within a DNA duplex, can enhance photostability by decoupling electronic transitions from local vibrational motions.[9]

Structural Modifications

The chemical structure of the cyanine dye itself can be modified to improve photostability.

  • Sulfonation: The addition of sulfonic acid groups to the chromophore generally improves water solubility and can slightly enhance photostability.[10][]

  • Electron-withdrawing groups: Introducing electron-withdrawing substituents can reduce the dye's reactivity towards singlet oxygen.[12]

G Strategies to Enhance Cyanine Dye Photostability cluster_chemical Chemical Environment cluster_physical Physical Environment cluster_structural Structural Modification center Enhanced Photostability antifade Antifade Reagents (NPG, Trolox) antifade->center oxygen Oxygen Scavengers (e.g., Glucose Oxidase) oxygen->center encap Supramolecular Encapsulation encap->center rigid Environmental Rigidification rigid->center sulfo Sulfonation sulfo->center ewg Electron-Withdrawing Groups ewg->center

Caption: Approaches to improve the photostability of cyanine dyes.

Conclusion

The photostability of this compound is a critical consideration for its successful application in fluorescence-based research. While susceptible to photooxidation, its performance can be significantly enhanced through the strategic use of antifade reagents, modification of the local environment, and the selection of structurally optimized derivatives. A thorough understanding of the mechanisms of photobleaching and the available mitigation strategies will enable researchers to acquire more reliable and reproducible data, ultimately advancing scientific discovery.

References

Sulfo-Cyanine3.5 Carboxylic Acid: A Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties, experimental protocols, and applications of sulfo-Cyanine3.5 carboxylic acid, a versatile fluorescent dye essential for a wide range of research and drug development applications.

Core Properties and Spectro-Physical Data

Sulfo-Cyanine3.5 is a water-soluble, orange-fluorescent dye belonging to the cyanine family of synthetic polymethine dyes. The presence of four sulfo groups significantly enhances its hydrophilicity, making it particularly suitable for bioconjugation in aqueous environments without the need for organic co-solvents.[1] Its fluorescence emission spectrum is situated between that of Cyanine3 and Cyanine5.[1] The carboxylic acid functional group is chemically inert under physiological conditions, which allows it to serve as a negative control in experiments involving its reactive derivatives.[1] However, this carboxyl group can be readily activated to form covalent linkages with primary amines on biomolecules.[1]

The key quantitative properties of sulfo-Cyanine3.5 carboxylic acid are summarized in the table below for easy reference and comparison.

PropertyValueReference
Excitation Maximum (λex) ~581 nm[2]
Emission Maximum (λem) ~596 nm[2]
Molecular Weight ~991.26 g/mol [2]
Appearance Dark purple powder
Solubility Good in water, DMF, and DMSO
Storage Conditions Store at -20°C in the dark, desiccated.[1]

Experimental Protocols

The utility of sulfo-Cyanine3.5 carboxylic acid in biological research stems from its ability to be covalently attached to various biomolecules such as proteins, antibodies, and nucleic acids.[2] This process, known as bioconjugation, typically involves the activation of the carboxylic acid group to make it reactive towards primary amines present on the target molecule. A widely used and effective method for this activation is the two-step carbodiimide-mediated coupling reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).[3][4]

Two-Step EDC/Sulfo-NHS Coupling Protocol for Protein Labeling

This protocol outlines the general steps for conjugating sulfo-Cyanine3.5 carboxylic acid to a protein containing accessible primary amine residues (e.g., lysine side chains).

Materials:

  • sulfo-Cyanine3.5 carboxylic acid

  • Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution (e.g., 2-Mercaptoethanol or hydroxylamine)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and ammonium ions.

  • Activation of sulfo-Cyanine3.5 Carboxylic Acid:

    • Equilibrate EDC and sulfo-NHS to room temperature.

    • Prepare fresh solutions of EDC and sulfo-NHS in water or Activation Buffer immediately before use.

    • Add a molar excess of EDC and sulfo-NHS to the sulfo-Cyanine3.5 carboxylic acid solution in Activation Buffer. A typical starting point is a 2-5 fold molar excess of EDC and a 5-10 fold molar excess of sulfo-NHS over the dye.

    • Incubate the activation reaction for 15-30 minutes at room temperature. This step forms a more stable sulfo-NHS ester intermediate.[5]

  • Quenching of Excess EDC (Optional but Recommended):

    • Add a quenching agent like 2-mercaptoethanol to the reaction mixture to inactivate any remaining EDC.[4] This prevents unwanted crosslinking of the target protein.[5]

    • Alternatively, the activated dye can be purified at this stage using a desalting column to remove excess EDC and sulfo-NHS.

  • Conjugation to the Protein:

    • Adjust the pH of the protein solution to 7.2-7.5 by adding Coupling Buffer.

    • Add the activated sulfo-Cyanine3.5 dye to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 is common.

    • Incubate the conjugation reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with an appropriate storage buffer (e.g., PBS).

    • The first colored fraction to elute will be the labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~581 nm).

Applications and Workflow Visualization

Sulfo-Cyanine3.5 and similar cyanine dyes are extensively used in various fluorescence-based applications, including:

  • Fluorescence Microscopy: For high-resolution imaging of labeled cells and tissues.[2]

  • Flow Cytometry: To provide distinct signals for cell sorting and analysis.[2]

  • Bioconjugation: For efficient labeling of proteins, nucleic acids, and other biomolecules.[2]

  • Förster Resonance Energy Transfer (FRET): As a donor or acceptor fluorophore to study molecular interactions and conformational changes.[6][7]

Example Experimental Workflow: FRET-Based Assay for Monitoring Biomolecular Interactions

The following diagram illustrates a typical workflow for a FRET-based experiment to monitor the interaction between two biomolecules, for example, a protein and a nucleic acid, using a sulfo-Cyanine3.5 derivative as the donor and another suitable fluorophore (e.g., Cy5) as the acceptor.

FRET_Workflow cluster_prep Biomolecule Preparation and Labeling cluster_exp FRET Experiment cluster_analysis Data Analysis BiomoleculeA Biomolecule A (e.g., Protein) LabeledA Labeled Biomolecule A (Donor) BiomoleculeA->LabeledA Conjugation BiomoleculeB Biomolecule B (e.g., DNA) LabeledB Labeled Biomolecule B (Acceptor) BiomoleculeB->LabeledB Conjugation DonorDye sulfo-Cy3.5 (Donor) DonorDye->LabeledA AcceptorDye Cy5 (Acceptor) AcceptorDye->LabeledB Mix Mix Labeled Biomolecules LabeledA->Mix LabeledB->Mix Incubate Incubate to Allow Interaction Mix->Incubate Excite Excite Donor (sulfo-Cy3.5) at ~581 nm Incubate->Excite Detect Detect Emission Excite->Detect DonorEmission Measure Donor Emission (~596 nm) Detect->DonorEmission AcceptorEmission Measure Acceptor Emission (~670 nm) Detect->AcceptorEmission FRET_Efficiency Calculate FRET Efficiency DonorEmission->FRET_Efficiency AcceptorEmission->FRET_Efficiency Conclusion Conclusion on Biomolecular Interaction FRET_Efficiency->Conclusion Correlate with Interaction

References

Methodological & Application

Application Notes: Cyanine3.5 Carboxylic Acid NHS Ester for Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine3.5 (Cy3.5) carboxylic acid N-hydroxysuccinimide (NHS) ester is a reactive, orange-red fluorescent dye designed for the covalent labeling of primary amines (-NH₂) on biomolecules.[1] The NHS ester functional group reacts with primary amines under mild alkaline conditions to form a stable and irreversible amide bond.[2][3] This bioconjugation chemistry is a cornerstone for creating fluorescent probes from proteins, antibodies, peptides, and amine-modified nucleic acids.[1][4] Labeled biomolecules are essential tools for a wide range of applications, including fluorescence microscopy, immunoassays, flow cytometry, and Western blotting.[1][5] Cy3.5 is characterized by its bright fluorescence, high photostability, and distinct spectral properties, which make it a reliable choice for sensitive detection.[6]

Chemical and Spectroscopic Properties

The key characteristics of Cyanine3.5 NHS ester are crucial for designing experiments and ensuring accurate data acquisition. These properties are summarized in the table below.

PropertyValueReference(s)
Appearance Dark purple solid[1]
Molecular Weight ~741.62 g/mol [1]
Excitation Maximum (λex) ~581-591 nm[1][6]
Emission Maximum (λem) ~596-604 nm[1][6]
Molar Extinction Coeff. (ε) ~116,000 M⁻¹cm⁻¹[1]
Solubility Soluble in DMSO, DMF[1][7]
Storage Conditions Store at -20°C, desiccated and protected from light[1][8]

Experimental Protocols

Protocol 1: General Protein and Antibody Labeling

This protocol provides a general procedure for conjugating Cy3.5 NHS ester to proteins and antibodies that contain accessible primary amine groups (e.g., the side chain of lysine residues).

Critical Considerations:

  • Buffer Selection: Avoid buffers containing primary amines, such as Tris (TBS) or glycine, as they will compete with the target molecule for reaction with the NHS ester.[7][9] Amine-free buffers like phosphate-buffered saline (PBS), bicarbonate, or borate at a pH of 7.2-8.5 are recommended.[2][7] The optimal pH for the reaction is typically between 8.3 and 8.5.[9][10]

  • Protein Concentration: For efficient labeling, the protein concentration should be at least 2 mg/mL.[1]

  • Molar Ratio: The efficiency of the labeling reaction is highly dependent on the molar ratio of dye to protein. A starting molar excess of 10- to 20-fold is recommended.[2] However, this should be optimized for each specific protein to achieve the desired Degree of Labeling (DOL).[1]

Materials:

  • Cyanine3.5 carboxylic acid NHS ester

  • Protein/antibody of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0

  • Purification column: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis equipment.[2][11]

Procedure:

  • Prepare Protein Solution: Dissolve the protein or antibody in the chosen amine-free labeling buffer at a concentration of 2-10 mg/mL.[12]

  • Prepare Dye Stock Solution: Allow the vial of Cy3.5 NHS ester to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[1] This solution should be prepared fresh immediately before use, as NHS esters are susceptible to hydrolysis.[12]

  • Labeling Reaction:

    • While gently vortexing the protein solution, add the calculated volume of the dye stock solution. A common starting point is a 10:1 to 15:1 molar ratio of dye to protein.[1][2]

    • To prevent protein denaturation, the final concentration of the organic solvent (DMSO or DMF) should be kept below 10% of the total reaction volume.[1]

    • Incubate the reaction for 60 minutes at room temperature or for 2-4 hours at 4°C, protected from light.[2][5]

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[2] This step removes any unreacted dye molecules.

  • Purify Conjugate: Separate the labeled protein from unreacted dye and reaction byproducts.

    • Gel Filtration/Size-Exclusion Chromatography: This is the most common method.[11] Equilibrate the column (e.g., Sephadex G-25) with PBS. The labeled protein will elute first.[1]

    • Dialysis: Dialyze the sample extensively against PBS (pH 7.4) at 4°C with several buffer changes.[11]

Protocol 2: Amine-Modified Oligonucleotide Labeling

This protocol is designed for labeling oligonucleotides that have been synthesized with a primary amine modification.

Materials:

  • Amine-modified oligonucleotide

  • Coupling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[4]

  • This compound NHS ester

  • Anhydrous DMSO or DMF

  • Standard desalting or HPLC purification supplies

Procedure:

  • Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the coupling buffer to a final concentration of 1-5 mg/mL.[1]

  • Prepare Dye Solution: Prepare a fresh solution of Cy3.5 NHS ester in anhydrous DMSO or DMF.[4]

  • Labeling Reaction: Add 5-10 equivalents of the dye solution to the oligonucleotide solution.[4] Incubate the reaction for 1-2 hours at room temperature in the dark.[1]

  • Purify Conjugate: Purify the labeled oligonucleotide using standard methods such as ethanol precipitation, desalting columns, or reverse-phase HPLC to remove the unconjugated dye.[5][9]

Data Analysis: Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or F/P ratio, represents the average number of dye molecules conjugated to each protein molecule.[13] Accurate DOL determination is essential for experimental consistency.[14] For most antibodies, an optimal DOL is between 2 and 10.[11][15] Over-labeling can lead to fluorescence quenching and loss of biological activity, while under-labeling results in a weak signal.[13][14]

Procedure:

  • Measure Absorbance: After purification, measure the absorbance of the conjugate solution using a spectrophotometer at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (~591 nm for Cy3.5, Aₘₐₓ).[1][14]

  • Calculate DOL: Use the following formula to calculate the DOL.

    DOL = (Aₘₐₓ × ε_prot) / [(A₂₈₀ - (Aₘₐₓ × CF₂₈₀)) × ε_dye]

    Where:

    • Aₘₐₓ: Absorbance of the conjugate at ~591 nm.

    • A₂₈₀: Absorbance of the conjugate at 280 nm.

    • ε_prot: Molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).[16]

    • ε_dye: Molar extinction coefficient of Cy3.5 at ~591 nm (116,000 M⁻¹cm⁻¹).[1]

    • CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / Aₘₐₓ of dye).

Quantitative Data Summary
ParameterRecommended Range/ValueNotes
Reaction pH 7.2 - 8.5 (Optimal: 8.3-8.5)Low pH protonates amines, inhibiting the reaction. High pH increases hydrolysis of the NHS ester.[2][9]
Dye:Protein Molar Ratio 10:1 to 20:1 (starting point)Must be optimized for the specific protein and desired DOL.[2]
Reaction Time 1-4 hours (Room Temp) or Overnight (4°C)Longer incubation may be needed at lower temperatures.[2][5]
Organic Solvent (max) <10% of total volumeHigher concentrations can cause protein precipitation.[1]
Optimal DOL (Antibodies) 2 - 10Varies by application; must be determined empirically.[11][15]

Visualizations

Reaction Mechanism

The diagram below illustrates the nucleophilic acyl substitution reaction between the Cyanine3.5 NHS ester and a primary amine on a biomolecule, resulting in a stable amide bond.

G cluster_reactants Reactants cluster_product Product dye Cyanine3.5-NHS Ester intermediate Tetrahedral Intermediate dye->intermediate + Biomolecule-NH₂ (pH 8.3-8.5) protein Biomolecule-NH₂ (Primary Amine) conjugate Cyanine3.5-Amide-Biomolecule (Stable Conjugate) nhs NHS (Leaving Group) intermediate->conjugate - NHS

Caption: NHS ester reaction with a primary amine.

Experimental Workflow

This workflow outlines the key steps for labeling a protein with Cyanine3.5 NHS ester, from preparation to the final purified conjugate.

G prep_protein 1. Prepare Protein Solution (Amine-Free Buffer, pH 8.3) reaction 3. Mix & Incubate (1 hr @ RT, in dark) prep_protein->reaction prep_dye 2. Prepare Dye Stock (Fresh in DMSO/DMF) prep_dye->reaction quench 4. Quench Reaction (Tris or Glycine) reaction->quench purify 5. Purify Conjugate (Gel Filtration/Dialysis) quench->purify analyze 6. Analyze DOL (UV-Vis Spectrophotometry) purify->analyze final_product Purified Cy3.5-Labeled Protein analyze->final_product

Caption: Workflow for biomolecule labeling.

References

Amine-Reactive Labeling with Cyanine3.5 NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing Cyanine3.5 (Cy3.5) NHS ester for the fluorescent labeling of proteins, antibodies, and other biomolecules containing primary amines. Cy3.5 is a bright, orange-red fluorescent dye that offers a robust solution for creating fluorescent conjugates for a wide array of applications in biological research and drug development.[1]

Introduction

Cyanine3.5 NHS ester is an amine-reactive fluorescent dye that covalently attaches to primary amines on biomolecules through a stable amide bond.[1][2] The N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amines, such as the side chain of lysine residues in proteins, under mild basic conditions.[1] This labeling chemistry is a cornerstone for preparing fluorescently-labeled proteins, antibodies, and peptides for use in applications such as fluorescence microscopy, flow cytometry, immunoassays, and Western blotting.[1][3] Cy3.5 exhibits strong fluorescence, good water solubility (for sulfonated versions), and photostability, making it a reliable choice for sensitive detection.[1][]

Properties of Cyanine3.5 NHS Ester

The key chemical and spectroscopic properties of Cyanine3.5 NHS ester are summarized in the table below. These parameters are crucial for designing labeling experiments, selecting appropriate instrumentation and filter sets for fluorescence imaging, and accurately quantifying the degree of labeling.

PropertyValueReference(s)
AppearanceDark purple solid[1]
Molecular Weight~741.62 g/mol [1]
Excitation Maximum (λex)~581-591 nm[1]
Emission Maximum (λem)~596-604 nm[1]
Molar Extinction Coefficient (ε)116,000 M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (Φ)0.35[1]
SolubilitySoluble in DMSO, DMF; insoluble in water (non-sulfonated form)[1]
StorageStore at -20°C, desiccated and protected from light[1][5]

Experimental Protocols

Protocol 1: General Protein and Antibody Labeling

This protocol provides a general procedure for labeling proteins and antibodies with Cyanine3.5 NHS ester. It is recommended to optimize the dye-to-protein molar ratio for each specific protein to achieve the desired degree of labeling (DOL).

Materials:

  • Cyanine3.5 NHS ester

  • Protein or antibody to be labeled (at a concentration of 2-10 mg/mL)

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-9.0)[6][7]

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[1]

  • Quenching buffer (e.g., 1 M Tris-HCl or 1 M Glycine, pH 7.4) (optional)[8]

  • Purification column (e.g., gel filtration or desalting column)[3]

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein or antibody in the amine-free buffer to a final concentration of 2-10 mg/mL.

    • If the protein buffer contains primary amines (e.g., Tris or glycine), it must be exchanged with an amine-free buffer via dialysis or buffer exchange column.[6]

  • Prepare Dye Stock Solution:

    • Allow the vial of Cyanine3.5 NHS ester to warm to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[1] Vortex briefly to ensure it is fully dissolved. This solution should be used immediately.[1]

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution for the desired dye-to-protein molar ratio. A starting molar ratio of 10:1 to 20:1 (dye:protein) is recommended.[1]

    • While gently stirring or vortexing, add the calculated amount of the dye stock solution to the protein solution.[8]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[3]

  • Quench Reaction (Optional):

    • To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.[8]

    • Incubate for 10-15 minutes at room temperature.[8]

  • Purification of Labeled Protein:

    • Separate the labeled protein from the unreacted dye using a gel filtration or desalting column equilibrated with a suitable buffer (e.g., PBS).[3]

    • The first colored fraction to elute is typically the labeled protein.[3]

  • Characterization and Storage:

    • Determine the protein concentration and the degree of labeling (DOL). The DOL is the average number of dye molecules per protein molecule.

    • Store the labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage, protected from light.[3]

Protocol 2: Labeling of Amine-Modified Oligonucleotides

This protocol is for labeling oligonucleotides that have been synthesized with a primary amine modification.

Materials:

  • Amine-modified oligonucleotide

  • Coupling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

  • Cyanine3.5 NHS ester

  • Anhydrous DMSO

  • Purification materials (e.g., ethanol precipitation, HPLC, or gel filtration)

Procedure:

  • Prepare Oligonucleotide Solution:

    • Dissolve the amine-modified oligonucleotide in the coupling buffer to a final concentration of 1-5 mg/mL.[1]

  • Prepare Dye Solution:

    • Prepare a fresh solution of Cyanine3.5 NHS ester in anhydrous DMSO.[1]

  • Labeling Reaction:

    • Add the dye solution to the oligonucleotide solution. The optimal molar ratio of dye to oligo should be determined empirically, but a starting point of 5:1 to 10:1 can be used.

    • Incubate the reaction for 1-2 hours at room temperature in the dark.[1]

  • Purification of Labeled Oligonucleotide:

    • Purify the labeled oligonucleotide from the unreacted dye using a suitable method such as ethanol precipitation, reverse-phase HPLC, or gel filtration.

Data Presentation

Table 1: Quantitative Properties of Cyanine3.5 NHS Ester

ParameterValue
Molecular Weight~741.62 g/mol
Maximum Excitation Wavelength~581-591 nm
Maximum Emission Wavelength~596-604 nm
Molar Extinction Coefficient (ε)116,000 M⁻¹cm⁻¹
Quantum Yield (Φ)0.35

Visualizations

cluster_reaction Amine-Reactive Labeling Reaction cluster_products Products Protein Protein with Primary Amine (-NH2) Labeled_Protein Fluorescently Labeled Protein (Stable Amide Bond) Protein->Labeled_Protein Reaction at pH 8.3-9.0 Cy35_NHS Cyanine3.5 NHS Ester Cy35_NHS->Labeled_Protein NHS_leaving_group N-hydroxysuccinimide (Leaving Group)

Caption: Chemical reaction of amine-reactive labeling with Cyanine3.5 NHS ester.

start Start prep_protein Prepare Protein Solution (2-10 mg/mL in amine-free buffer) start->prep_protein reaction Labeling Reaction (1-4h at RT or overnight at 4°C) prep_protein->reaction prep_dye Prepare 10 mM Cy3.5 NHS Ester Stock Solution in DMSO/DMF prep_dye->reaction quench Quench Reaction (Optional) (Tris or Glycine) reaction->quench purify Purify Labeled Protein (Gel Filtration) quench->purify characterize Characterize and Store (DOL, -20°C to -80°C) purify->characterize end End characterize->end

Caption: Experimental workflow for protein labeling with Cyanine3.5 NHS ester.

Caption: Troubleshooting guide for common issues in amine-reactive labeling.

References

Application Notes: Covalent Labeling of Proteins with Cyanine3.5 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of proteins in a wide array of applications including fluorescence microscopy, flow cytometry, immunoassays, and Förster Resonance Energy Transfer (FRET) studies.[] Cyanine3.5 (Cy3.5) is a bright, orange-red fluorescent dye with excellent photostability and a high quantum yield, making it an ideal probe for sensitive detection.[2]

This document provides a detailed protocol for the covalent conjugation of Cyanine3.5 carboxylic acid to primary amines (N-terminus and ε-amines of lysine residues) on a target protein. Unlike N-hydroxysuccinimide (NHS) ester-activated dyes, which react directly with amines, carboxylic acid dyes require chemical activation to become reactive. This protocol employs a robust, two-step carbodiimide reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N-hydroxysulfosuccinimide (sulfo-NHS) to achieve efficient and specific labeling while minimizing undesirable protein-protein cross-linking.[3]

Principle of Reaction

The labeling process involves two key chemical steps. First, the carboxylic acid group on the Cyanine3.5 dye is activated at an acidic pH (4.5-6.0) using EDC. This reaction forms a highly reactive but unstable O-acylisourea intermediate.[2][3] The addition of sulfo-NHS stabilizes this intermediate by converting it into a more stable, amine-reactive sulfo-NHS ester. In the second step, the pH is raised (7.2-8.5), and the activated dye is added to the protein solution, where it efficiently reacts with primary amines to form stable, covalent amide bonds.[2][4]

G cluster_step1 Step 1: Activation of Dye (pH 4.5 - 6.0) cluster_step2 Step 2: Coupling to Protein (pH 7.2 - 8.5) reagent_node reagent_node intermediate_node intermediate_node product_node product_node condition_node condition_node Dye_COOH Cy3.5-COOH Intermediate O-acylisourea Intermediate (Unstable) Dye_COOH->Intermediate + EDC EDC Activated_Dye Amine-Reactive Sulfo-NHS Ester Intermediate->Activated_Dye + Sulfo-NHS - EDC-Urea byproduct Sulfo_NHS Sulfo-NHS Labeled_Protein Cy3.5-Labeled Protein Activated_Dye->Labeled_Protein + Protein-NH₂ - Sulfo-NHS Protein Protein-NH₂

Caption: Chemical pathway for two-step EDC/sulfo-NHS protein labeling.

Quantitative Data Summary

Accurate quantification is essential for reproducible experiments. The following tables provide key parameters for Cyanine3.5 dye and calculations for determining the final conjugate characteristics.

Table 1: Spectral and Physicochemical Properties of Cyanine3.5

Parameter Value Reference
Excitation Maximum (λmax) ~581 nm [5]
Emission Maximum (λem) ~596 nm [5]
Molar Extinction Coefficient (εdye) 116,000 M⁻¹cm⁻¹ [5]
Molecular Weight (MW) ~593.20 g/mol [5]
Correction Factor (CF₂₈₀)¹ ~0.22 [5]

¹The correction factor is used to account for the dye's absorbance at 280 nm when measuring protein concentration. It is calculated as (A₂₈₀ of dye) / (Amax of dye).

Table 2: Formulas for Characterizing the Labeled Protein

Parameter Formula
Protein Concentration (M) [Protein] = (A₂₈₀ - (A_max × CF₂₈₀)) / ε_prot
Dye Concentration (M) [Dye] = A_max / ε_dye
Degree of Labeling (DOL) DOL = [Dye] / [Protein]

Where: A₂₈₀ is the absorbance of the conjugate at 280 nm, Amax is the absorbance at the dye's λmax, εprot is the molar extinction coefficient of the protein, and εdye is the molar extinction coefficient of the dye.

Experimental Protocols

This section provides a comprehensive, step-by-step protocol for labeling a generic IgG antibody. This can be adapted for other proteins, though optimization may be required.

Materials and Reagents
  • Protein: Target protein (e.g., IgG) in an amine-free buffer (e.g., PBS). Protein should be >95% pure and free of stabilizers like BSA or glycine.

  • Dye: this compound

  • Activation Reagents:

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

    • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Buffers:

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0[4]

    • Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 (PBS)[6]

    • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Purification:

    • Gel filtration / desalting column (e.g., Sephadex G-25) equilibrated with Coupling Buffer (PBS).

Experimental Workflow Diagram

G prep_node prep_node action_node action_node purify_node purify_node analyze_node analyze_node A Prepare Protein & Reagents B Activate Cy3.5-COOH with EDC/Sulfo-NHS (15-30 min, RT) A->B C Add Activated Dye to Protein Solution B->C D Incubate Reaction (2 hours RT or 4°C Overnight) C->D E Quench Reaction (Add Tris Buffer) D->E F Purify Conjugate (Gel Filtration) E->F G Characterize Conjugate (Measure A₂₈₀ & A_max) F->G H Calculate DOL & Store (4°C or -20°C) G->H

Caption: Overall workflow for protein labeling with this compound.

Detailed Procedure

Step A: Preparation of Reagents

  • Protein Solution: Prepare the protein solution at a concentration of 2-10 mg/mL in Coupling Buffer (PBS). If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into PBS via dialysis or a desalting column.

  • Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • EDC/Sulfo-NHS Solution: Immediately before use, weigh out EDC and Sulfo-NHS. Prepare concentrated stock solutions (e.g., 10 mg/mL) in Activation Buffer (MES). EDC is moisture-sensitive and hydrolyzes quickly in water.[7]

Step B: Activation of this compound

This step is performed without the protein.

  • In a microcentrifuge tube, combine the Cyanine3.5 stock solution with Activation Buffer.

  • Add a 10- to 20-fold molar excess of both EDC and Sulfo-NHS relative to the amount of dye. For example, for 1 µmol of dye, add 10-20 µmol of EDC and 10-20 µmol of Sulfo-NHS.

  • Vortex the mixture gently and incubate for 15-30 minutes at room temperature, protected from light.[7]

Step C: Conjugation to Protein

  • Add the activated dye mixture from Step B directly to the protein solution prepared in Step A. The final volume of added dye solution should not exceed 10% of the protein solution volume to avoid solvent effects.

  • The pH of the reaction mixture should now be between 7.2 and 8.5, favoring the reaction with protein amines.[2]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking, protected from light.[8]

Step D: Quenching and Purification

  • Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[9] This step hydrolyzes any unreacted NHS-ester dye and prevents further labeling.

  • Separate the labeled protein from unreacted dye and reaction byproducts by applying the mixture to a pre-equilibrated gel filtration column (e.g., Sephadex G-25).[8]

  • Elute with Coupling Buffer (PBS). The first colored band to elute is the labeled protein conjugate. Collect the colored fractions.

Step E: Characterization and Storage

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the dye's absorbance maximum (~581 nm, Amax) using a spectrophotometer.

  • Calculate the protein concentration and the Degree of Labeling (DOL) using the formulas in Table 2. An optimal DOL for antibodies is typically between 2 and 10.

  • Store the labeled protein at 4°C for short-term use or at -20°C for long-term storage, protected from light. Aliquoting is recommended to avoid freeze-thaw cycles.

Troubleshooting

Table 3: Common Issues and Recommended Solutions

Issue Possible Cause(s) Suggested Solution(s)
Low Labeling Efficiency (Low DOL) - Inactive EDC due to hydrolysis.- Interfering nucleophiles (e.g., Tris, azide) in protein buffer.- Incorrect pH for activation or coupling steps.- Insufficient molar excess of dye or activation reagents. - Prepare EDC and Sulfo-NHS solutions immediately before use.- Ensure protein is in an amine-free buffer like PBS or MES.- Verify pH of Activation Buffer (4.7-6.0) and Coupling Buffer (7.2-8.5).- Increase the molar ratio of dye:protein or EDC/Sulfo-NHS:dye.
Protein Precipitation - Protein is not stable at the required concentration or pH.- High concentration of organic solvent (DMSO/DMF) from dye stock. - Perform a buffer screen to find optimal conditions for protein stability.- Keep the volume of added dye stock to <10% of the total reaction volume.
Low Fluorescence Signal from Conjugate - DOL is too low.- DOL is too high, causing self-quenching of the fluorophores. - See "Low Labeling Efficiency" above.- Reduce the molar ratio of dye to protein in the reaction.

| High Background in Downstream Assays | - Incomplete removal of free, unreacted dye. | - Ensure thorough purification via gel filtration or extensive dialysis. Pool only the initial colored fractions from the column. |

References

Application Notes: Cyanine3.5 Carboxylic Acid for Oligonucleotide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyanine3.5 (Cy3.5) is a bright, orange-red fluorescent dye valued in molecular biology for its high quantum yield and photostability.[1][2] These characteristics make it an excellent choice for labeling oligonucleotides used in a variety of sensitive detection methods, including Fluorescence In Situ Hybridization (FISH), Fluorescence Resonance Energy Transfer (FRET), and microarray analysis.[1]

While the native form of the dye is Cyanine3.5 carboxylic acid, for efficient covalent labeling of oligonucleotides, the carboxylic acid group is typically activated. The most common and effective method for labeling oligonucleotides containing a primary amine modification is through the use of an N-Hydroxysuccinimide (NHS) ester of Cyanine3.5.[1][3] The NHS ester reacts efficiently with primary amino groups under mild basic conditions (pH 8.5-9.0) to form a stable, covalent amide bond, ensuring the fluorophore remains attached throughout experimental procedures.[1][3] These amino modifications can be introduced at the 5', 3', or internal positions of the oligonucleotide during synthesis.[1][4]

These application notes provide a comprehensive overview of the properties of Cyanine3.5 and a detailed protocol for labeling amine-modified oligonucleotides using Cyanine3.5 NHS ester.

Physicochemical and Spectral Properties

A thorough understanding of the spectral properties of Cyanine3.5 is critical for proper experimental design, including the selection of filters for fluorescence microscopy and data interpretation. The key quantitative data for this fluorophore are summarized below.

PropertyValueReference
Appearance Dark purple solid[3]
Excitation Maximum (λex) ~581 nm[1][2]
Emission Maximum (λem) ~596 nm[1][2]
Molar Extinction Coefficient (ε) 116,000 - 125,000 M⁻¹cm⁻¹[1][3]
Fluorescence Quantum Yield (Φ) 0.35[3][]
Stokes Shift ~15 nm[1][2]
Solubility Soluble in organic solvents (DMSO, DMF)[3][]

Experimental Protocols

Protocol 1: Covalent Labeling of Amine-Modified Oligonucleotides

This protocol details the post-synthesis labeling of an oligonucleotide that has been modified to contain a primary amine group. The procedure uses the N-Hydroxysuccinimide (NHS) ester of Cyanine3.5, which is highly reactive towards the amine group.

A. Required Materials

  • Amine-modified oligonucleotide (lyophilized)

  • Cyanine3.5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.5-9.0

  • Nuclease-free water

  • TE Buffer (10 mM Tris, 0.1 mM EDTA, pH 8.0)

  • Microcentrifuge tubes

  • Aluminum foil

B. Reagent Preparation

  • Amine-Modified Oligonucleotide:

    • Resuspend the lyophilized amino-modified oligonucleotide in nuclease-free water or TE buffer to a stock concentration of 1 mM.[1]

    • Crucial: Ensure the resuspension buffer does not contain primary amines (e.g., Tris), as this will compete with the oligonucleotide for reaction with the dye.[1] If necessary, purify the oligonucleotide from such buffers via ethanol precipitation.[1]

  • Cyanine3.5 NHS Ester Stock Solution:

    • Allow the vial of Cyanine3.5 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[1]

    • Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO.[1]

    • This solution should be prepared fresh for each labeling reaction, as NHS esters are susceptible to hydrolysis.[1]

  • Labeling Buffer:

    • Prepare a 0.1 M sodium bicarbonate or sodium borate buffer.

    • Adjust the pH to between 8.5 and 9.0. This basic pH is essential to deprotonate the primary amine on the oligonucleotide, making it nucleophilic and reactive with the NHS ester.[1]

C. Labeling Reaction Procedure This protocol is optimized for a 20-30 nmol scale reaction.

  • In a microcentrifuge tube, combine 20-30 nmol of the amine-modified oligonucleotide solution.

  • Add labeling buffer to bring the total volume to 200 µL.[1]

  • Add 20 µL of the freshly prepared 10 mg/mL Cyanine3.5 NHS ester stock solution to the oligonucleotide solution.[1]

  • Vortex the reaction mixture gently.

  • Incubate for 2-4 hours at room temperature in the dark.[1] Wrapping the tube in aluminum foil is recommended to prevent photobleaching.[1] For potentially higher labeling efficiency, the reaction can be left overnight at 4°C.[1]

Oligo_Labeling_Workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purify Purification Oligo 1. Prepare Amine-Oligo Mix 4. Mix Oligo, Buffer & Dye Oligo->Mix Dye 2. Prepare Cy3.5 NHS Ester Stock (DMSO) Dye->Mix Buffer 3. Prepare Labeling Buffer (pH 8.5-9.0) Buffer->Mix Incubate 5. Incubate 2-4h @ RT (in dark) Mix->Incubate Covalent Bonding Purify 6. Purify Labeled Oligonucleotide Incubate->Purify QC 7. Quality Control (Spectroscopy) Purify->QC

Caption: Workflow for labeling oligonucleotides with Cyanine3.5 NHS ester.
Protocol 2: Purification of Labeled Oligonucleotides

After the labeling reaction, it is crucial to remove the unreacted, free Cy3.5 dye to ensure a high signal-to-noise ratio in downstream applications.[6] Several methods can be used for purification.

A. High-Performance Liquid Chromatography (HPLC)

  • Principle: Reversed-phase HPLC separates molecules based on hydrophobicity. The fluorescently labeled oligonucleotide is more hydrophobic than the unlabeled oligonucleotide, allowing for effective separation.[7]

  • Advantages: Provides high purity and is suitable for separating labeled from unlabeled oligonucleotides.[]

  • Method: Use a C8 or C18 reversed-phase column with a mobile phase gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium acetate). The labeled product will elute later than the unlabeled failures.

B. pH-Controlled Extraction

  • Principle: This method exploits the change in solubility of the free dye at low pH. By lowering the pH of the reaction mixture, the anionic free dye becomes neutral and preferentially dissolves into a hydrophobic organic solvent like butanol, while the hydrophilic, negatively charged labeled DNA remains in the aqueous phase.[6][9]

  • Advantages: A simple, fast, and cost-effective method that gives high yields.[6][9][10]

  • Method:

    • Lower the pH of the aqueous reaction mixture.

    • Add a water-saturated hydrophobic organic solvent (e.g., n-butanol).[10]

    • Vortex vigorously and centrifuge briefly to separate the phases.

    • The free dye will be in the upper organic phase, which can be discarded. The purified, labeled oligonucleotide remains in the lower aqueous phase.[6] Repeat as necessary.

C. Ethanol Precipitation

  • Principle: This method precipitates the large oligonucleotide molecules (both labeled and unlabeled) while the small, unreacted dye molecules remain in the supernatant.

  • Advantages: Simple and quick for removing the bulk of free dye.

  • Disadvantages: Less efficient at removing all traces of free dye compared to HPLC and may not separate labeled from unlabeled oligos.

Applications and Workflows

Cy3.5-labeled oligonucleotides are versatile tools for numerous applications.

  • Fluorescence In Situ Hybridization (FISH): Used as probes to detect and localize specific DNA or RNA sequences within cells or tissues. The bright fluorescence of Cy3.5 allows for strong signal detection with fluorescence microscopy.[1][4]

  • FRET Assays: Cy3.5 can serve as a donor fluorophore in FRET pairs (e.g., with Cy5.5 as an acceptor) to study molecular interactions and conformational changes in nucleic acids.[1]

  • Microarrays: Labeled oligonucleotides are hybridized to microarray chips for gene expression analysis and genotyping.

  • Real-Time PCR: Can be used as a reporter dye in various probe-based qPCR applications.[4]

FISH_Workflow cluster_prep Sample Preparation cluster_hyb Hybridization cluster_detect Detection Fix 1. Cell / Tissue Fixation Perm 2. Permeabilization Fix->Perm Denature 3. Denature Target DNA & Probe Perm->Denature Hyb 4. Hybridize with Cy3.5-labeled Probe Denature->Hyb Wash 5. Post-hybridization Washes Hyb->Wash Microscopy 6. Fluorescence Microscopy Wash->Microscopy Analysis 7. Image Analysis Microscopy->Analysis

Caption: General workflow for a Fluorescence In Situ Hybridization (FISH) experiment.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Inactive NHS ester due to hydrolysis. - Competing primary amines in oligo buffer (e.g., Tris). - Incorrect pH of labeling buffer.- Prepare Cy3.5 NHS ester solution fresh before use. - Ensure oligonucleotide is in an amine-free buffer.[3] - Verify labeling buffer pH is between 8.5 and 9.0.
High Background Fluorescence - Incomplete removal of unreacted dye.- Ensure thorough purification of the labeled oligonucleotide.[3] Consider using HPLC for highest purity or performing multiple rounds of extraction/precipitation.
Precipitation during Reaction - High concentration of organic solvent (DMSO).- Keep the volume of DMSO added to the reaction to a minimum (<10% of the total volume).[3]
No/Low Fluorescent Signal - Photobleaching of the dye. - Degradation of the oligonucleotide.- Protect the dye and labeled oligo from light at all stages.[1] - Use nuclease-free water and reagents.

References

Application Notes: Cyanine3.5 Carboxylic Acid in Immunofluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine3.5 (Cy3.5) is a bright, orange-red fluorescent dye belonging to the cyanine family of dyes.[1] It is characterized by its excellent photostability, high quantum yield, and sharp spectral peaks, making it a valuable tool for a variety of fluorescence-based biological applications, including immunofluorescence microscopy.[1][2] This document provides detailed application notes and protocols for the use of Cyanine3.5 carboxylic acid in immunofluorescence microscopy, a technique that allows for the highly specific visualization of proteins and other antigens within cells and tissues.[3]

This compound is the unactivated form of the dye.[4][5] While it can be used as a non-reactive control, its primary utility in immunofluorescence stems from its potential for activation to conjugate with biomolecules.[4][6] The carboxylic acid group can be chemically modified to create a reactive ester (e.g., an N-hydroxysuccinimide or NHS ester), which can then readily form a stable covalent bond with primary amine groups on proteins, such as antibodies.[7][8] This covalent labeling allows for the specific tagging of antibodies, which can then be used to detect their target antigens in fixed and permeabilized cells or tissues.

Photophysical Properties

The selection of a fluorophore is a critical step in designing a fluorescence microscopy experiment. The key spectral properties of Cyanine3.5 are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)~581 nm[1]
Emission Maximum (λem)~596 nm[1]
Stokes Shift~15 nm[1]
Molar Extinction Coefficient (ε)116,000 M⁻¹cm⁻¹[4][]
Fluorescence Quantum Yield (Φ)0.35[4][]

Experimental Protocols

I. Activation of this compound (Conversion to NHS Ester)

For this compound to be used for labeling antibodies, it must first be activated. This protocol describes the conversion of the carboxylic acid to a more reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vessel (e.g., microcentrifuge tube)

  • Stirring mechanism (e.g., magnetic stirrer or vortexer)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Dissolution: In a clean, dry reaction vessel, dissolve this compound in anhydrous DMF or DMSO.

  • Addition of NHS and Coupling Agent: Add a molar excess (typically 1.2 equivalents) of NHS and a molar excess (typically 1.2 equivalents) of DCC or EDC to the dissolved dye.

  • Reaction Incubation: The reaction mixture should be stirred at room temperature for several hours to overnight, preferably under an inert gas atmosphere to prevent moisture contamination.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Purification: Once the reaction is complete, the resulting Cy3.5 NHS ester can be purified from byproducts using silica gel chromatography.

  • Storage: The purified Cy3.5 NHS ester should be stored desiccated at -20°C and protected from light.

II. Antibody Conjugation with Activated Cyanine3.5

This protocol outlines the general procedure for labeling antibodies with the activated Cyanine3.5 NHS ester. The optimal dye-to-protein molar ratio should be determined empirically for each specific antibody to achieve the desired degree of labeling (DOL).[7]

Materials:

  • Purified antibody (2-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[10][11]

  • Cyanine3.5 NHS ester stock solution (10 mM in anhydrous DMSO or DMF)[7]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification column (e.g., Sephadex G-25)[11]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Antibody: Dialyze the antibody against the labeling buffer (0.1 M sodium bicarbonate, pH 8.3-8.5) to remove any amine-containing preservatives. Adjust the antibody concentration to 2-10 mg/mL.[11]

  • Prepare Dye Solution: Allow the vial of Cyanine3.5 NHS ester to warm to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[7]

  • Labeling Reaction: While gently stirring, add the calculated volume of the Cy3.5 NHS ester stock solution to the antibody solution. A typical starting molar ratio of dye to protein is 15:1, but this should be optimized.[7]

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature in the dark with continuous stirring.[7]

  • Quenching (Optional): To terminate the reaction, add a quenching buffer to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes.[7]

  • Purification: Separate the labeled antibody from the unreacted dye by gel filtration chromatography using a Sephadex G-25 column equilibrated with PBS. The labeled antibody will elute in the first colored fraction.[11]

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~591 nm (the absorbance maximum for Cy3.5).[7]

    • The DOL can be calculated using the Beer-Lambert law.

III. Immunofluorescence Staining Protocol for Cultured Cells

This protocol describes the use of Cy3.5-labeled antibodies for staining cultured cells.

Materials:

  • Cells grown on coverslips or in chamber slides

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1-5% BSA or normal serum in PBST)[12]

  • Cy3.5-labeled primary or secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Preparation: Rinse cells twice with PBS to remove culture medium.[13]

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[12]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[12]

  • Permeabilization: If targeting intracellular antigens, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 60 minutes at room temperature.[12]

  • Antibody Incubation:

    • Direct Immunofluorescence: Incubate with the Cy3.5-labeled primary antibody diluted in antibody dilution buffer for 1-2 hours at room temperature or overnight at 4°C, protected from light.

    • Indirect Immunofluorescence: Incubate with the unlabeled primary antibody, followed by three washes in PBST, and then incubation with a Cy3.5-labeled secondary antibody.

  • Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.[12]

  • Counterstaining: Incubate with a nuclear counterstain like DAPI, if desired.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filters for Cy3.5 (Excitation: ~581 nm, Emission: ~596 nm).

Diagrams

experimental_workflow cluster_activation Activation of Carboxylic Acid cluster_conjugation Antibody Conjugation cluster_staining Immunofluorescence Staining start Cyanine3.5 Carboxylic Acid activate React with NHS and EDC/DCC start->activate activated_dye Cyanine3.5 NHS Ester activate->activated_dye conjugate Incubate Antibody with Activated Dye activated_dye->conjugate antibody Primary/Secondary Antibody antibody->conjugate purify Purify by Gel Filtration conjugate->purify labeled_ab Cy3.5-Labeled Antibody purify->labeled_ab stain Incubate with Labeled Antibody labeled_ab->stain cells Fix & Permeabilize Cells/Tissues block Block Non-Specific Binding cells->block block->stain wash Wash Excess Antibody stain->wash image Image with Fluorescence Microscope wash->image

Caption: Workflow for using this compound in immunofluorescence.

signaling_pathway_example cluster_cell Cellular Localization Example receptor Membrane Receptor primary_ab Primary Antibody (e.g., anti-receptor) receptor->primary_ab binds to secondary_ab Cy3.5-Labeled Secondary Antibody primary_ab->secondary_ab is detected by signal Fluorescent Signal at Cell Membrane secondary_ab->signal emits

Caption: Indirect immunofluorescence detection of a membrane receptor.

References

Cyanine3.5 Carboxylic Acid: Application Notes and Protocols for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cyanine3.5 (Cy3.5) carboxylic acid, a bright and photostable orange-red fluorescent dye, for flow cytometry applications. This document details the spectral properties of Cy3.5, protocols for antibody conjugation, cell staining, and data analysis, making it an ideal resource for immunophenotyping, intracellular signaling analysis, and other flow cytometry-based assays.

Introduction to Cyanine3.5

Cyanine3.5 is a synthetic fluorophore belonging to the cyanine dye family, known for its high molar extinction coefficient and good quantum yield.[1] Its fluorescence emission in the orange-red spectrum makes it a valuable tool for multicolor flow cytometry, fitting well within the spectral space between green and red fluorophores. The carboxylic acid functional group allows for covalent conjugation to primary amines on biomolecules, such as antibodies, through a carbodiimide-mediated reaction.

Advantages of Cyanine3.5 in Flow Cytometry
  • Bright Fluorescence: The high quantum yield of Cy3.5 ensures a strong signal, enabling the detection of both low- and high-abundance cellular targets.[1]

  • Photostability: Cy3.5 exhibits good resistance to photobleaching, which is crucial for experiments requiring extended laser exposure during cell sorting or analysis.

  • Sharp Spectral Peaks: The relatively narrow excitation and emission spectra of Cy3.5 minimize spectral overlap with other commonly used fluorophores, simplifying multicolor panel design and compensation.

  • Versatility: It can be used for staining both cell surface and intracellular antigens.[1]

Data Presentation

Spectral and Photophysical Properties of Cyanine3.5

The key spectral and photophysical properties of Cyanine3.5 are summarized in the table below, providing essential information for instrument setup and experimental design.

PropertyValueReference
Excitation Maximum (λex) ~581 nm[1]
Emission Maximum (λem) ~596 nm[1]
Molar Extinction Coefficient (ε) ~116,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (Φ) ~0.35[1]
Stokes Shift ~15 nm[1]
Recommended Laser and Filter Sets for Flow Cytometry

For optimal detection of Cyanine3.5, the following laser and filter configurations are recommended.

Laser LineBandpass Filter
Yellow-Green Laser 595/20 nm or similar
Green Laser 610/20 nm or similar
Comparative Brightness of Commonly Used Fluorophores

The relative brightness of a fluorophore is a critical factor in multicolor panel design, especially for detecting antigens with low expression levels. This table provides a qualitative comparison of Cyanine3.5 brightness with other fluorophores in a similar spectral range.

FluorophoreRelative Brightness
FITC Bright
PE (Phycoerythrin) Very Bright
Cyanine3.5 Bright
Alexa Fluor 555 Very Bright

Experimental Protocols

Protocol for Antibody Conjugation with Cyanine3.5 Carboxylic Acid

This protocol describes the covalent conjugation of this compound to a primary antibody using a two-step carbodiimide reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • This compound

  • Antibody (in amine-free buffer, e.g., PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against PBS.

    • Adjust the antibody concentration to 1-2 mg/mL in PBS.

  • Activation of this compound:

    • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

    • In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer to a final concentration of 10 mg/mL each. These solutions should be prepared fresh.

    • Add a 1.5 to 2.5-fold molar excess of both EDC and NHS to the this compound solution.

    • Incubate the mixture for 15-30 minutes at room temperature in the dark to activate the carboxylic acid group, forming an NHS ester.

  • Conjugation Reaction:

    • Immediately add the activated Cyanine3.5-NHS ester solution to the antibody solution. A typical starting molar ratio of dye to antibody is 10:1 to 20:1. This ratio may need to be optimized for your specific antibody.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unconjugated dye and other reaction components using a desalting column pre-equilibrated with PBS.

    • Collect the fractions containing the fluorescently labeled antibody. The first colored fraction is typically the conjugated antibody.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~581 nm (for Cyanine3.5).

    • Calculate the protein concentration and the dye concentration to determine the DOL (the average number of dye molecules per antibody).

  • Storage:

    • Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and a preservative such as sodium azide.

Antibody_Conjugation_Workflow cluster_activation Activation of this compound cluster_conjugation Conjugation to Antibody cluster_purification Purification and Storage Cy35_COOH Cyanine3.5-COOH Activated_Cy35 Activated Cy3.5-NHS Ester Cy35_COOH->Activated_Cy35 15-30 min, RT EDC_NHS EDC + NHS in Activation Buffer EDC_NHS->Activated_Cy35 Antibody Antibody in Coupling Buffer Conjugation Conjugation Reaction Activated_Cy35->Conjugation Antibody->Conjugation Quenching Quench Reaction (Tris-HCl) Conjugation->Quenching 1-2 hours, RT Purification Purification (Desalting Column) Quenching->Purification Final_Conjugate Cy3.5-Antibody Conjugate Purification->Final_Conjugate Cell_Staining_Workflow Start Single-Cell Suspension Fc_Block Fc Receptor Blocking (Optional) Start->Fc_Block Stain Antibody Staining (Cy3.5 Conjugate) Fc_Block->Stain 10-15 min, 4°C Wash1 Wash Stain->Wash1 20-30 min, 4°C, dark Wash2 Wash Wash1->Wash2 Viability Viability Staining (Optional) Wash2->Viability Acquire Data Acquisition Viability->Acquire Cytokine_Signaling_Pathway Cytokine Signaling Pathway (JAK-STAT) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Phosphorylated STAT) pSTAT_Dimer pSTAT Dimer pSTAT->pSTAT_Dimer Dimerization Detection Detection by Cy3.5-anti-pSTAT Ab pSTAT->Detection Gene_Expression Gene Expression pSTAT_Dimer->Gene_Expression Translocation

References

Application Notes and Protocols for Cyanine3.5 Phosphoramidite in DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Cyanine3.5 phosphoramidite in the chemical synthesis of labeled oligonucleotides. Cyanine3.5 is a bright, orange-red fluorescent dye that can be incorporated into DNA for a variety of applications in molecular biology, diagnostics, and drug development.

Introduction to Cyanine3.5

Cyanine3.5 (Cy3.5) is a fluorescent dye belonging to the cyanine family. It is characterized by its excellent photostability, high quantum yield, and sharp spectral properties.[1] When incorporated into oligonucleotides, it serves as a robust fluorescent label for detection and quantification. Cy3.5 phosphoramidite is the standard reagent used for incorporating this dye into a growing DNA chain during automated solid-phase synthesis. The phosphoramidite chemistry allows for the precise, site-specific labeling of synthetic DNA at the 5' or 3' terminus, or at internal positions.[2]

Properties of Cyanine3.5 Dye

Understanding the spectral and physical properties of Cyanine3.5 is crucial for designing experiments and selecting appropriate instrumentation.

PropertyValueReference
Absorption Maximum (λmax) ~581 nm[1]
Emission Maximum (λem) ~596 - 605 nm[1][3]
Extinction Coefficient (ε) 116,000 cm-1M-1[3]
Quantum Yield (Φ) 0.35[3]
Stokes Shift ~15 nm[1]
Recommended Laser Excitation 561 nm or 594 nm[3][4]
Recommended Filter Set Similar to Texas Red[3][4]
Solubility Low in water; soluble in organic solvents (DMF, DMSO, Acetonitrile)[3]
Stability Moderate chemical and photostability. Store protected from light at -20°C.[3]

Applications of Cyanine3.5 Labeled DNA

Cyanine3.5-labeled oligonucleotides are versatile tools with a broad range of applications in research and diagnostics.

Fluorescence Microscopy and Imaging

Cy3.5-labeled probes are used to visualize the localization of specific DNA or RNA sequences within cells and tissues.

  • Fluorescence In Situ Hybridization (FISH): A powerful technique for detecting specific nucleic acid sequences in their cellular context.[1][5] Cy3.5 probes offer bright and stable signals for gene mapping and chromosomal analysis.[5]

Quantitative Gene Expression Analysis
  • Microarrays: Cy3.5 is frequently used in dual-label microarray experiments, often in combination with other dyes like Cy5, to simultaneously measure the expression levels of thousands of genes.[6]

  • Quantitative PCR (qPCR): Cy3.5 can be incorporated into probes for real-time PCR to monitor the amplification of specific DNA sequences.

Förster Resonance Energy Transfer (FRET)

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor.[7][8] When in close proximity (typically 1-10 nm), the donor fluorophore (e.g., a dye with a shorter wavelength emission) can transfer its excitation energy to the acceptor fluorophore (e.g., a dye with a longer wavelength emission).[8] This phenomenon can be used to study molecular interactions and conformational changes in nucleic acids and proteins. Cy3.5, with its spectral properties, can serve as a FRET partner with other suitable dyes. For instance, it can act as an acceptor for a donor like Cy3 or as a donor for a longer-wavelength acceptor like Cy5.5.[2]

Experimental Protocols

Protocol for Automated Synthesis of Cyanine3.5 Labeled Oligonucleotides

This protocol outlines the general steps for incorporating Cyanine3.5 phosphoramidite into an oligonucleotide using an automated DNA synthesizer.

Materials:

  • Cyanine3.5 Phosphoramidite

  • Anhydrous Acetonitrile (diluent)

  • Standard DNA phosphoramidites (A, C, G, T) and synthesis reagents (activator, capping reagents, oxidizer)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial 3' nucleoside

  • DNA synthesizer

Workflow Diagram:

Oligo_Synthesis_Workflow start Start Synthesis prepare_reagents Prepare Reagents (Dissolve Cy3.5 Phosphoramidite) start->prepare_reagents setup_synthesizer Setup Synthesizer (Load reagents and sequence) prepare_reagents->setup_synthesizer synthesis_cycle Automated Synthesis Cycle setup_synthesizer->synthesis_cycle deblock Deblocking (Remove 5'-DMT/MMT) synthesis_cycle->deblock Repeat n times cleavage Cleavage from Support & Deprotection synthesis_cycle->cleavage Final Cycle couple Coupling (Add next phosphoramidite) deblock->couple cap Capping (Block unreacted 5'-OH) couple->cap oxidize Oxidation (Stabilize phosphate linkage) cap->oxidize oxidize->synthesis_cycle purification Purification (e.g., HPLC) cleavage->purification qc Quality Control (Mass Spec, UV-Vis) purification->qc end_product Lyophilized Labeled Oligo qc->end_product

Caption: Automated oligonucleotide synthesis workflow.

Procedure:

  • Preparation of Cyanine3.5 Phosphoramidite Solution:

    • Allow the Cyanine3.5 phosphoramidite vial to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M). The solution is stable for 2-3 days when stored under inert gas.[9]

  • Automated DNA Synthesis:

    • Program the DNA synthesizer with the desired oligonucleotide sequence, indicating the position for Cyanine3.5 incorporation.

    • For 5'-labeling, the Cyanine3.5 phosphoramidite is added in the final synthesis cycle.[2][9]

    • Coupling Step: A coupling time of 3 minutes is recommended for Cyanine3.5 phosphoramidite to ensure efficient incorporation.[2][9]

    • Oxidation Step: Use a milder iodine solution (e.g., 0.02 M Iodine) for the oxidation step to prevent degradation of the cyanine dye.[2][9]

  • Cleavage and Deprotection:

    • After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone are removed.

    • The choice of deprotection conditions depends on the base protecting groups used for the standard nucleosides:

      • Standard Deprotection: If dmf-dG was used, deprotect in ammonium hydroxide for 2 hours at 65°C.[2] If ibu-dG was used, deprotect for 24-36 hours at room temperature.[2]

      • Ultrafast Deprotection: Cyanine3.5 is compatible with AMA (a mixture of ammonium hydroxide and aqueous methylamine) for 10 minutes at 65°C, provided that Ac-dC was used during synthesis.[2]

    • It is generally recommended to use mild deprotection conditions (e.g., ammonium hydroxide at room temperature) to preserve the integrity of the cyanine dye.[10]

Protocol for Purification of Cyanine3.5 Labeled Oligonucleotides

Purification is essential to remove truncated sequences and uncoupled dye. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method.[11]

Materials:

  • Crude, deprotected Cyanine3.5 labeled oligonucleotide

  • RP-HPLC system with a UV-Vis detector

  • C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7

  • Mobile Phase B: Acetonitrile

  • Nuclease-free water

Workflow Diagram:

HPLC_Purification_Workflow start Start Purification dissolve_sample Dissolve Crude Oligo in Mobile Phase A start->dissolve_sample inject_sample Inject Sample onto HPLC Column dissolve_sample->inject_sample gradient_elution Gradient Elution (Increasing Acetonitrile) inject_sample->gradient_elution monitor_elution Monitor Elution (Dual Wavelength: 260 nm & 581 nm) gradient_elution->monitor_elution collect_fractions Collect Fractions Containing the Labeled Oligo monitor_elution->collect_fractions analyze_fractions Analyze Fractions (Mass Spectrometry) collect_fractions->analyze_fractions pool_and_lyophilize Pool Pure Fractions and Lyophilize analyze_fractions->pool_and_lyophilize final_product Purified Labeled Oligo pool_and_lyophilize->final_product

Caption: HPLC purification workflow for labeled oligonucleotides.

Procedure:

  • Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.

  • HPLC Separation:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B.

    • Inject the sample.

    • Elute the oligonucleotide using a linear gradient of increasing acetonitrile concentration. The hydrophobic Cy3.5 label will cause the full-length, labeled product to be retained longer on the column than unlabeled, truncated sequences.

    • Monitor the elution at 260 nm (for DNA) and ~581 nm (for Cy3.5). The desired product peak should show absorbance at both wavelengths.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peak that absorbs at both wavelengths.

    • Confirm the identity and purity of the collected fractions using mass spectrometry.

  • Desalting and Lyophilization:

    • Pool the pure fractions.

    • Remove the volatile TEAA buffer and acetonitrile by lyophilization.

    • Resuspend the purified, labeled oligonucleotide in nuclease-free water or a suitable buffer.

Application Protocol: Fluorescence In Situ Hybridization (FISH)

This is a generalized protocol for using a Cy3.5-labeled oligonucleotide probe for FISH. Optimization will be required depending on the cell/tissue type and target sequence.

Materials:

  • Purified Cy3.5-labeled DNA probe

  • Microscope slides with fixed cells or tissue sections

  • Hybridization buffer (e.g., containing formamide and SSC)

  • Wash buffers (e.g., SSC solutions of varying concentrations)

  • DAPI counterstain

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filter sets for Cy3.5 and DAPI

Workflow Diagram:

FISH_Protocol_Workflow start Start FISH sample_prep Sample Preparation (Fixation, Permeabilization) start->sample_prep probe_prep Probe Preparation (Dilute Cy3.5 Probe in Hybridization Buffer) sample_prep->probe_prep denaturation Denaturation (Sample and Probe) probe_prep->denaturation hybridization Hybridization (Incubate overnight) denaturation->hybridization post_hyb_washes Post-Hybridization Washes (Remove unbound probe) hybridization->post_hyb_washes counterstain Counterstaining (e.g., with DAPI) post_hyb_washes->counterstain mounting Mounting (with Antifade Medium) counterstain->mounting imaging Fluorescence Microscopy (Imaging and Analysis) mounting->imaging

Caption: General workflow for Fluorescence In Situ Hybridization (FISH).

Procedure:

  • Sample Preparation: Prepare slides with fixed and permeabilized cells or tissue sections according to standard protocols.

  • Denaturation: Denature the cellular DNA by treating the slides at high temperature (e.g., 75°C) in a denaturation solution.[4] Denature the Cy3.5 probe by heating it in hybridization buffer.

  • Hybridization: Apply the denatured probe solution to the slides, cover with a coverslip, and incubate overnight in a humidified chamber at a temperature that promotes specific hybridization (e.g., 37°C).[4]

  • Washing: Perform a series of stringent washes to remove unbound and non-specifically bound probes.[4] The stringency can be adjusted by varying the temperature and salt concentration of the wash buffers.

  • Counterstaining and Mounting: Stain the cell nuclei with DAPI. Mount the slides with an antifade mounting medium to preserve the fluorescence signal.

  • Imaging: Visualize the slides using a fluorescence microscope equipped with appropriate filters for Cy3.5 (orange-red emission) and DAPI (blue emission).

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Coupling Efficiency of Cy3.5 Degraded phosphoramidite; Insufficient coupling time.Use fresh phosphoramidite solution; Increase coupling time to 3-6 minutes.[12]
Degradation of Dye during Deprotection Harsh deprotection conditions (high temperature, prolonged time).Use milder deprotection conditions (e.g., room temperature ammonium hydroxide) or ultrafast deprotection with appropriate base protecting groups.[2][10]
Poor Purification Yield Co-elution of labeled product with impurities.Optimize the HPLC gradient to improve separation. Monitor at both 260 nm and ~581 nm to accurately identify the product peak.
High Background in FISH Insufficient washing; Non-specific probe binding.Increase the stringency of the post-hybridization washes (higher temperature, lower salt concentration).
Weak Fluorescent Signal Low labeling efficiency; Photobleaching.Confirm labeling efficiency by mass spectrometry and UV-Vis spectroscopy. Use antifade mounting medium and minimize light exposure during imaging.

References

Application Notes and Protocols for Conjugating Cyanine3.5 to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine3.5 (Cy3.5) is a bright and photostable fluorescent dye belonging to the cyanine family. Its application in labeling peptides is a cornerstone technique in various fields of biological research and drug development. The N-hydroxysuccinimide (NHS) ester form of Cy3.5 is a popular choice for peptide conjugation due to its ability to efficiently react with primary amines (e.g., the N-terminus of a peptide or the side chain of a lysine residue) under mild basic conditions, forming a stable amide bond.[1][2] This covalent labeling allows for the sensitive and specific tracking of peptides in a multitude of applications, including fluorescence microscopy, flow cytometry, immunoassays, and Förster Resonance Energy Transfer (FRET) studies.[1][3][4][5]

These application notes provide a comprehensive guide to the successful conjugation of Cyanine3.5 to peptides, covering the underlying chemistry, detailed experimental protocols, and methods for purification and characterization of the final conjugate.

Physicochemical and Spectral Properties of Cyanine3.5

Understanding the spectral properties of Cyanine3.5 is critical for designing experiments and selecting appropriate instrumentation. The key characteristics are summarized below.

PropertyValueReference(s)
Excitation Maximum (λex)~581 - 591 nm[1][2]
Emission Maximum (λem)~596 - 604 nm[1][2]
Molar Extinction Coefficient (ε)~116,000 L·mol⁻¹·cm⁻¹[1][2]
Fluorescence Quantum Yield (Φ)~0.35[1][2]
Recommended pH for Labeling8.3 - 8.5[1][6][7]
SolubilitySoluble in organic solvents (DMF, DMSO)[1][2]

Experimental Protocols

Materials and Reagents
  • Peptide of interest with at least one primary amine.

  • Cyanine3.5 NHS ester.

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5 or 0.1 M phosphate buffer, pH 8.3-8.5).[1][6][7]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[1][2]

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).

  • Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC).

  • Spectrophotometer for absorbance measurements.

Experimental Workflow

The overall workflow for conjugating Cyanine3.5 to a peptide involves preparation of the reactants, the labeling reaction, quenching of the reaction, and finally, purification and characterization of the conjugate.

G cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis Peptide_Prep Dissolve Peptide in Amine-Free Buffer Mix Mix Peptide and Dye Solutions Peptide_Prep->Mix Dye_Prep Dissolve Cy3.5 NHS Ester in Anhydrous DMF/DMSO Dye_Prep->Mix Incubate Incubate at RT (1-4h) or 4°C (overnight) (Protect from light) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify using RP-HPLC Quench->Purify Characterize Characterize Conjugate (Absorbance, Mass Spec) Purify->Characterize

Caption: Workflow for Cyanine3.5-Peptide Conjugation.

Step-by-Step Protocol

1. Preparation of Reagents:

  • Peptide Solution: Prepare a stock solution of your peptide in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL.[7] Peptides must be free of any primary amine-containing contaminants.

  • Dye Solution: Immediately before use, prepare a stock solution of Cyanine3.5 NHS ester in anhydrous DMF or DMSO.[1] The concentration will depend on the required molar excess for the reaction.

2. Calculation of Dye-to-Peptide Molar Ratio:

The optimal molar ratio of dye to peptide needs to be determined empirically, but a starting point of a 5:1 to 15:1 molar excess of dye to peptide is recommended.[1][2] For peptides with a single primary amine (the N-terminus), a lower molar excess may be sufficient.[1]

To calculate the amount of dye needed:

ParameterTypical Range/Value
Peptide Concentration1-10 mg/mL
Dye:Peptide Molar Ratio5:1 to 15:1 (to be optimized)
Reaction pH8.3 - 8.5
Reaction Time1-4 hours at room temperature or overnight at 4°C
Quenching Agent Conc.50-100 mM (final concentration)

3. Labeling Reaction:

  • Slowly add the calculated volume of the Cyanine3.5 NHS ester solution to the peptide solution while gently vortexing.

  • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[1] It is crucial to protect the reaction from light to prevent photobleaching of the dye.

4. Quenching the Reaction (Optional):

To stop the labeling reaction, a quenching buffer such as Tris-HCl or glycine can be added to a final concentration of 50-100 mM.[2] This will react with any unreacted NHS ester. Incubate for an additional 30 minutes at room temperature.

5. Purification of the Labeled Peptide:

For peptides, reverse-phase HPLC (RP-HPLC) is the most effective method for separating the labeled peptide from unreacted dye and unlabeled peptide, ensuring high purity.[1] The separation is typically monitored by detecting the absorbance at both 280 nm (for the peptide) and the excitation maximum of Cy3.5 (~581-591 nm).

6. Characterization of the Conjugate:

  • Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per peptide, can be determined spectrophotometrically. Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation maximum of Cy3.5 (A_max). The DOL can be calculated using the following formula:

    Where:

    • ε_peptide is the molar extinction coefficient of the peptide at 280 nm.

    • ε_dye is the molar extinction coefficient of Cy3.5 at its A_max (~116,000 L·mol⁻¹·cm⁻¹).

    • CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (typically provided by the dye manufacturer).

  • Mass Spectrometry: To confirm the successful conjugation and the purity of the final product, the molecular weight of the labeled peptide can be determined using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Signaling Pathway Application Example: GPCR Internalization

Cy3.5-labeled peptides are frequently used to study the localization and trafficking of G protein-coupled receptors (GPCRs). For instance, a Cy3.5-labeled peptide agonist can be used to visualize the process of receptor-mediated endocytosis.

G cluster_cell Cellular Processes cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Cy3.5-Peptide Agonist Binding Binding Ligand->Binding GPCR GPCR GPCR->Binding Endosome Early Endosome Sorting Sorting Endosome->Sorting Lysosome Lysosome Degradation Degradation Lysosome->Degradation Internalization Internalization Binding->Internalization Internalization->Endosome Sorting->GPCR Recycling Sorting->Lysosome Degradation Pathway

Caption: GPCR Internalization Pathway Visualization.

Troubleshooting

ProblemPossible CauseSuggested SolutionReference(s)
Low Degree of Labeling (DOL)- Low peptide concentration- Presence of competing amines in the buffer- Inactive NHS ester- Increase peptide concentration to >2 mg/mL- Use an amine-free buffer- Prepare fresh dye solution[2][8]
Precipitation of PeptideHigh concentration of organic solvent (DMF/DMSO)Keep the volume of organic solvent to a minimum (<10% of the total volume)[2]
High Background FluorescenceIncomplete removal of unreacted dyeEnsure thorough purification of the conjugate by RP-HPLC[2]
Over-labeling affecting peptide functionHigh dye-to-peptide molar ratioOptimize the molar ratio by performing a titration experiment[1]

Conclusion

The conjugation of Cyanine3.5 to peptides is a robust and versatile technique that enables researchers to fluorescently label peptides for a wide array of biological applications. By following the detailed protocols and considering the key parameters outlined in these application notes, scientists can achieve efficient and reproducible labeling, leading to high-quality fluorescent probes for their research and development endeavors. Careful optimization of the reaction conditions and thorough purification are paramount to obtaining functionally active and highly pure peptide conjugates.

References

Application Notes and Protocols for Aqueous Labeling Reactions using sulfo-Cyanine3.5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cyanine3.5 (sulfo-Cy3.5) is a water-soluble, orange-red fluorescent dye that is an invaluable tool for labeling biomolecules in aqueous environments.[1] Its key advantages include high water solubility, excellent photostability, and a high quantum yield, making it ideal for a wide range of applications in biological research and drug development.[1] The presence of sulfonate groups enhances its hydrophilicity, allowing for efficient labeling of proteins, nucleic acids, and other biomolecules directly in aqueous buffers, often eliminating the need for organic co-solvents.[2] This technical guide provides detailed application notes and protocols for the use of sulfo-Cyanine3.5 in aqueous labeling reactions.

Properties of sulfo-Cyanine3.5

Sulfo-Cy3.5 is characterized by its bright fluorescence and excellent stability.[1] Its spectral properties are situated between those of Cyanine3 and Cyanine5, making it a versatile choice for various fluorescence-based assays.[3]

Spectral Properties

The fluorescence of sulfo-Cyanine dyes is largely independent of pH in the range typically used for biological experiments.

PropertyValueReference
Maximum Excitation (λ_abs_) ~581 nm[1]
Maximum Emission (λ_em_) ~596 nm[1]
Molar Extinction Coefficient (ε) 139,000 cm⁻¹M⁻¹[4][5]
Quantum Yield (Φ) 0.11[4][5]
Stokes Shift ~15 nm[1]
Correction Factor (CF₂₈₀) 0.17[4][5]
Chemical Properties and Storage

Sulfo-Cyanine3.5 is available with a variety of reactive groups to facilitate covalent attachment to different functional groups on biomolecules. The NHS ester is one of the most common forms, reacting efficiently with primary amines.

PropertyDetails
Solubility Good in water, DMF, and DMSO.[5]
Storage (NHS ester) Store at -20°C in the dark, desiccated. Can be transported at room temperature for up to 3 weeks.[4]
Stability Sulfonated cyanine dyes exhibit greater fluorescence brightness and stability compared to their non-sulfonated counterparts.[]

Applications

The excellent photophysical properties of sulfo-Cyanine3.5 make it suitable for a variety of applications:

  • Bioconjugation: Efficiently labels proteins, peptides, and nucleic acids.[1]

  • Fluorescence Microscopy: Provides bright, high-resolution imaging of cells and tissues.[1]

  • Flow Cytometry: Generates strong signals for precise cell analysis.[1]

  • Fluorescence Resonance Energy Transfer (FRET): Can serve as an efficient donor for acceptor dyes like Cyanine5.[7]

Experimental Protocols

Protocol 1: General Protein Labeling using sulfo-Cyanine3.5 NHS Ester

This protocol provides a general procedure for labeling proteins with sulfo-Cyanine3.5 NHS ester. The optimal dye-to-protein ratio should be determined empirically for each specific protein.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • sulfo-Cyanine3.5 NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

  • Prepare Dye Stock Solution: Immediately before use, dissolve the sulfo-Cyanine3.5 NHS ester in DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution. A molar excess of 8-fold of the dye is a good starting point for achieving a degree of labeling of 1-3.

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the colored fractions corresponding to the labeled protein.

Protocol 2: Labeling of Amino-Modified Oligonucleotides

This protocol describes the labeling of oligonucleotides containing a primary amine modification.

Materials:

  • Amino-modified oligonucleotide

  • sulfo-Cyanine3.5 NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.5-9.0[8]

  • Nuclease-free water or TE buffer

  • Purification method (e.g., ethanol precipitation or HPLC)

Procedure:

  • Prepare Oligonucleotide Solution: Resuspend the amino-modified oligonucleotide in nuclease-free water or TE buffer to a stock concentration of 1 mM.[8]

  • Prepare Dye Stock Solution: Prepare a 10 mg/mL stock solution of sulfo-Cyanine3.5 NHS ester in anhydrous DMSO immediately before use.[8]

  • Labeling Reaction:

    • In a microcentrifuge tube, combine 20-30 nmol of the amino-modified oligonucleotide with the labeling buffer to a final volume of approximately 200 µL.[8]

    • Add 20 µL of the 10 mg/mL dye stock solution to the oligonucleotide solution.[8]

    • Vortex gently and incubate for 2-4 hours at room temperature in the dark.[8]

  • Purification:

    • Purify the labeled oligonucleotide from the unreacted dye using a standard method such as ethanol precipitation or reverse-phase HPLC.[9]

Data Analysis: Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, is a critical parameter to determine. It can be calculated from the absorbance measurements of the purified conjugate.

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of sulfo-Cyanine3.5 (~581 nm, A_max).

  • Calculate Protein Concentration: Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

    • A₂₈₀: Absorbance of the conjugate at 280 nm.

    • A_max: Absorbance of the conjugate at the dye's maximum absorbance wavelength.

    • CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (0.17 for sulfo-Cy3.5 NHS ester).[4][5]

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).

  • Calculate Dye Concentration: Dye Concentration (M) = A_max / ε_dye

    • ε_dye: Molar extinction coefficient of the dye at its absorbance maximum (139,000 M⁻¹cm⁻¹ for sulfo-Cy3.5).[4][5]

  • Calculate DOL: DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL for antibodies is typically between 2 and 10.[10]

Visualizations

Experimental Workflow for Protein Labeling

G Protein Labeling Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (2-10 mg/mL in amine-free buffer) mix Mix Protein and Dye Solutions (Incubate 1-2h at RT, protected from light) prep_protein->mix prep_dye Prepare sulfo-Cy3.5 NHS Ester Stock Solution (10 mg/mL in DMSO) prep_dye->mix purify Purify Conjugate (Size-Exclusion Chromatography) mix->purify measure Measure Absorbance (280 nm and ~581 nm) purify->measure calculate Calculate Degree of Labeling (DOL) measure->calculate

Caption: Workflow for labeling proteins with sulfo-Cyanine3.5 NHS ester.

FRET-Based Monitoring of Molecular Interactions

Sulfo-Cyanine3.5 can be used as a donor in FRET experiments to monitor molecular interactions. When the donor and a suitable acceptor are in close proximity (typically 10-100 Å), energy is transferred from the excited donor to the acceptor. This results in a decrease in the donor's fluorescence and an increase in the acceptor's fluorescence.

G FRET-Based Assay Principle cluster_no_interaction No Interaction cluster_interaction Interaction donor1 sulfo-Cy3.5 (Donor) emission1 Donor Emission (~596 nm) donor1->emission1 Fluorescence acceptor1 Acceptor excitation1 Excitation (~581 nm) excitation1->donor1 donor2 sulfo-Cy3.5 (Donor) acceptor2 Acceptor donor2->acceptor2 FRET emission2 Acceptor Emission acceptor2->emission2 Fluorescence excitation2 Excitation (~581 nm) excitation2->donor2

Caption: Principle of FRET using sulfo-Cyanine3.5 as a donor.

References

Cyanine3.5 DBCO: Application Notes for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine3.5 DBCO is a fluorescent probe designed for the specific labeling of azide-modified biomolecules via copper-free click chemistry. This reaction, also known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), provides a robust and bioorthogonal method for attaching the bright and photostable Cyanine3.5 fluorophore to various targets. The dibenzocyclootyne (DBCO) moiety reacts specifically and efficiently with azides without the need for a cytotoxic copper catalyst, making it ideal for applications in sensitive biological systems, including live cell imaging and in vivo studies.[1][2] Cyanine3.5 is an orange-red fluorescent dye with properties similar to Cy3.5®, offering excellent brightness and photostability.[3][4] Its fluorescence is insensitive to pH changes between 4 and 10, a desirable characteristic for various biological applications.[3][4]

These application notes provide detailed protocols for the use of Cyanine3.5 DBCO in labeling proteins and cells, along with quantitative data to guide experimental design.

Quantitative Data Summary

The following tables summarize the key properties of Cyanine3.5 DBCO and provide typical parameters for labeling experiments.

Table 1: Physicochemical and Spectroscopic Properties of Cyanine3.5 DBCO

PropertyValue
Molecular FormulaC₅₉H₆₁BF₄N₄O₂
Molecular Weight944.95 g/mol [3]
Excitation Maximum (λex)~591 nm[3][4]
Emission Maximum (λem)~604 nm[3][5]
Molar Extinction Coefficient (ε)116,000 cm⁻¹M⁻¹[3][4]
Fluorescence Quantum Yield (Φ)0.35[3][5]
SolubilitySoluble in organic solvents (DMF, DMSO, dichloromethane), insoluble in water[3][4]
Storage ConditionsStore at -20°C in the dark for up to 24 months[3]

Table 2: Typical Reaction Parameters for Labeling with Cyanine3.5 DBCO

ParameterIn Vitro Protein LabelingLive Cell Labeling
Biomolecule Azide-modified proteinMetabolically azide-labeled cells
Cyanine3.5 DBCO Stock Solution 1-10 mM in anhydrous DMSO or DMF1-10 mM in anhydrous DMSO or DMF
Molar Excess of Dye 2-10 fold over biomoleculeN/A
Final Staining Concentration N/A5-50 µM
Reaction/Incubation Time 1-4 hours at room temperature or 37°C30-60 minutes at 37°C
Reaction Buffer PBS or other amine-free buffer, pH 7.4Cell culture medium

Experimental Protocols

Protocol 1: Labeling of Purified Azide-Modified Proteins

This protocol describes a general procedure for labeling a purified protein that has been functionalized with azide groups.

Materials:

  • Azide-modified protein

  • Cyanine3.5 DBCO

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., PD-10 desalting column)

Procedure:

  • Prepare Cyanine3.5 DBCO Stock Solution:

    • Allow the vial of Cyanine3.5 DBCO to equilibrate to room temperature before opening.

    • Prepare a 1-10 mM stock solution of Cyanine3.5 DBCO in anhydrous DMSO or DMF. For example, to make a 10 mM stock solution, dissolve 1 mg of Cyanine3.5 DBCO (MW 944.95) in approximately 106 µL of anhydrous DMSO.

    • Vortex the solution until the dye is completely dissolved. This stock solution should be prepared fresh before each use to minimize hydrolysis.

  • Prepare Protein Solution:

    • Dissolve the azide-modified protein in PBS (or another suitable amine-free buffer) to a final concentration of 1-10 mg/mL.

    • Ensure the buffer is free of sodium azide as it will compete with the azide-modified protein for reaction with the DBCO group.

  • Labeling Reaction:

    • Add a 2- to 10-fold molar excess of the Cyanine3.5 DBCO stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

    • Mix the reaction gently and incubate for 1-4 hours at room temperature or 37°C, protected from light.

  • Purification of the Labeled Protein:

    • Separate the Cyanine3.5-labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with PBS.

    • Collect the fractions containing the labeled protein, which will be identifiable by its color.

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 591 nm (for Cyanine3.5).

Protocol 2: Live Cell Imaging of Metabolically Labeled Glycans

This protocol outlines the steps for labeling and imaging cell surface glycans that have been metabolically engineered to contain azide groups.

Materials:

  • Mammalian cells cultured on glass-bottom dishes or coverslips

  • Azide-modified sugar precursor (e.g., N-azidoacetylmannosamine, Ac4ManNAz)

  • Complete cell culture medium

  • Cyanine3.5 DBCO

  • Anhydrous DMSO

  • Live cell imaging buffer (e.g., phenol red-free medium)

  • Fluorescence microscope with appropriate filters for Cyanine3.5

Procedure:

  • Metabolic Labeling of Cells:

    • Culture cells in complete cell culture medium containing an azide-modified sugar (e.g., 25-50 µM Ac4ManNAz) for 1-3 days. This allows the cells to metabolically incorporate the azido sugar into their glycans.[3]

  • Cell Washing:

    • After the incubation period, gently wash the cells two to three times with warm PBS or cell culture medium to remove any unincorporated azide precursor.

  • Preparation of Cyanine3.5 DBCO Staining Solution:

    • Prepare a 1-10 mM stock solution of Cyanine3.5 DBCO in anhydrous DMSO.

    • Dilute the stock solution in pre-warmed live cell imaging buffer to a final concentration of 5-50 µM. The optimal concentration should be determined for each cell type and experimental condition to maximize signal and minimize background.

  • Cell Labeling:

    • Add the Cyanine3.5 DBCO staining solution to the azide-labeled cells.

    • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells three to four times with fresh, warm live cell imaging buffer to remove any unreacted Cyanine3.5 DBCO.

  • Imaging:

    • The cells are now ready for imaging using a fluorescence microscope equipped with appropriate filter sets for Cyanine3.5 (excitation ~591 nm, emission ~604 nm).

Visualizations

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Azide Azide-Modified Biomolecule Triazole Stable Triazole Linkage (Labeled Biomolecule) Azide->Triazole + DBCO Cyanine3.5 DBCO DBCO->Triazole

Caption: Copper-Free Click Chemistry Reaction.

General Workflow for Protein Labeling A Prepare Azide-Modified Protein (1-10 mg/mL) C Combine Protein and DBCO (2-10x molar excess of dye) A->C B Prepare Cyanine3.5 DBCO Stock Solution (1-10 mM) B->C D Incubate 1-4 hours at RT or 37°C C->D E Purify via Size-Exclusion Chromatography D->E F Characterize Labeled Protein (Optional) E->F

Caption: Experimental Workflow for Protein Labeling.

Workflow for Live Cell Imaging of Glycans cluster_metabolic_labeling Metabolic Labeling cluster_click_reaction Click Reaction A Culture cells with azide-modified sugar (e.g., Ac4ManNAz) for 1-3 days B Wash cells to remove unincorporated sugar A->B C Incubate cells with Cyanine3.5 DBCO (5-50 µM) for 30-60 min at 37°C B->C D Wash cells to remove unreacted dye C->D E Image cells using fluorescence microscopy D->E

Caption: Workflow for Live Cell Imaging of Glycans.

References

Troubleshooting & Optimization

Troubleshooting weak fluorescence signal with Cyanine3.5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to weak fluorescence signals when using Cyanine3.5 (Cy3.5) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for Cyanine3.5?

Cyanine3.5 is an orange-red fluorescent dye. For optimal performance, it is crucial to use the correct excitation source and emission filters. The approximate excitation maximum is around 581 nm, and the emission maximum is around 596 nm.[1]

Q2: What are the most common reasons for a weak or absent Cy3.5 fluorescence signal?

Several factors can contribute to a weak signal, including:

  • Suboptimal Staining Protocol: Incorrect antibody dilutions, insufficient incubation times, or improper fixation and permeabilization.[2][3][4]

  • Poor Photostability: Cyanine dyes can be susceptible to photobleaching, especially with prolonged exposure to excitation light.[1][][6]

  • Incorrect Imaging Setup: Mismatched excitation and emission filters, or using a laser line that is not optimal for Cy3.5 excitation.[7]

  • Low Target Abundance: The protein of interest may be expressed at very low levels in the sample.[2][8]

  • Incompatible Mounting Media: Some mounting media, particularly those containing p-Phenylenediamine (PPD), can quench the fluorescence of cyanine dyes.[9]

Q3: How can I increase the photostability of Cyanine3.5?

To minimize photobleaching, you can:

  • Use a fresh, high-quality antifade mounting medium. Reagents like n-propyl gallate are recommended for cyanine dyes.[6][9]

  • Minimize the exposure time and intensity of the excitation light during image acquisition.[6][8]

  • Store stained slides in the dark and image them promptly after staining.[7]

Q4: Is the fluorescence of Cyanine3.5 pH-sensitive?

Cyanine dyes, including Cy3.5, are generally stable and their fluorescence intensity is largely insensitive to pH within a broad range, typically from pH 4 to 10.[9][10] However, it is still recommended to use a well-buffered mounting medium to maintain a stable pH for both the dye and the sample integrity.[9]

Q5: Can I use Cyanine3.5 for multiplexing experiments?

Yes, Cy3.5 can be used in multiplexing assays due to its relatively narrow absorption and emission spectra, which helps to reduce spectral overlap with other fluorophores.[1] Careful selection of other dyes with distinct spectral properties is essential for successful multiplexing.

Troubleshooting Guide

Problem: Weak or No Fluorescence Signal

This is one of the most common issues encountered in immunofluorescence experiments. The following sections provide potential causes and solutions.

A suboptimal staining protocol is a frequent cause of weak signals. Consider the following adjustments:

  • Antibody Concentration: The concentration of both primary and secondary antibodies is critical.

    • Too Low: Insufficient antibody will result in a weak signal.[3] Try increasing the concentration or the incubation time.[3]

    • Too High: High concentrations can lead to high background, which can obscure a specific signal. It's important to titrate antibodies to find the optimal dilution.[11]

  • Fixation and Permeabilization: The methods used for fixation and permeabilization can affect antigenicity and antibody access.

    • Over-fixation can mask the epitope. Try reducing the fixation time or changing the fixative.[4]

    • Inadequate permeabilization can prevent antibodies from reaching intracellular targets.[2] Consider increasing the concentration or incubation time of the permeabilization agent.[2]

  • Blocking: Insufficient blocking can lead to non-specific binding of antibodies and high background, making the specific signal appear weak.[3] Ensure you are using an appropriate blocking buffer, such as normal serum from the same species as the secondary antibody.[3][7]

Detailed Methodologies: Key Experimental Protocols
  • Prepare a series of dilutions for your primary antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800) in your antibody dilution buffer.

  • Prepare a series of dilutions for your Cy3.5-conjugated secondary antibody (e.g., 1:200, 1:400, 1:800, 1:1600).

  • Stain your samples using each combination of primary and secondary antibody dilutions, keeping all other parameters of your staining protocol constant.

  • Image all samples using the exact same microscope settings (e.g., laser power, exposure time, gain).

  • Analyze the images to determine the dilution that provides the best signal-to-noise ratio (bright specific signal with low background).

Proper microscope setup is essential for detecting the Cy3.5 signal.

  • Filter Sets: Ensure that the excitation and emission filters are appropriate for Cy3.5.[7][8] There should be minimal overlap between the filter sets if you are performing a multiplex experiment.

  • Excitation Source: Use a laser line that is close to the excitation maximum of Cy3.5 (around 581 nm). A 561 nm laser is a common and effective choice.[]

  • Detector Settings: Increase the detector gain or exposure time to enhance a weak signal. However, be aware that this can also increase background noise.

Data Presentation: Cyanine3.5 Spectral Properties

The following table summarizes the key spectral properties of Cyanine3.5. Note that these values can vary slightly depending on the environment and conjugation partner.[12]

PropertyValueReference(s)
Excitation Maximum (λex)~579 - 581 nm[1][13]
Emission Maximum (λem)~591 - 596 nm[1][13]
Stokes Shift~12 - 15 nm[1]
Molar Extinction Coefficient (ε)~116,000 cm⁻¹M⁻¹[][14]
Fluorescence Quantum Yield (Φ)~0.35[][14]

The quality of your reagents and samples can significantly impact the fluorescence signal.

  • Antibody Quality: Use antibodies that have been validated for your specific application (e.g., immunofluorescence).[11]

  • Dye Storage and Handling: Cyanine dyes are light-sensitive.[] Store Cy3.5-conjugated antibodies and reagents protected from light and at the recommended temperature.

  • Antigen Integrity: Ensure that your sample preparation methods do not destroy the antigen of interest.[2]

  • Mounting Medium: Use a fresh, high-quality mounting medium with an antifade reagent. Avoid using mounting media containing PPD.[9]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a weak Cy3.5 signal.

References

Preventing Cyanine3.5 aggregate formation in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve issues related to Cyanine3.5 aggregate formation in buffers during experimental workflows.

Troubleshooting Guide: Preventing and Resolving Cyanine3.5 Aggregation

Visible precipitation, a significant decrease in fluorescence, or unexpected spectral shifts are common indicators of Cyanine3.5 aggregation. This guide provides a systematic approach to troubleshoot and mitigate these issues.

Problem: Precipitate forms after adding Cyanine3.5 NHS ester to the aqueous reaction buffer.

Possible Cause Recommended Solution
Low Aqueous Solubility of Non-Sulfonated Cyanine3.5 Non-sulfonated Cyanine3.5 is hydrophobic and has low solubility in aqueous solutions.[1][2] To minimize precipitation, ensure the volume of the organic solvent (DMSO or DMF) used to dissolve the dye is kept to a minimum, ideally less than 10% of the total reaction volume.[3][4]
High Dye Concentration High concentrations of cyanine dyes promote self-aggregation in aqueous environments.[5] Avoid preparing highly concentrated working solutions in aqueous buffers. Add the dye stock solution to the reaction mixture in a slow, drop-wise manner with gentle vortexing to ensure rapid and uniform dispersion.
Incompatible Buffer Conditions Certain salts and high ionic strength can induce aggregation of cyanine dyes.[6] If possible, screen different amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffers to identify the most suitable condition for your specific biomolecule.[7]

Problem: The labeled protein or biomolecule precipitates during or after the conjugation reaction.

Possible Cause Recommended Solution
High Degree of Labeling (DOL) Over-labeling a protein with hydrophobic cyanine dyes can significantly increase its surface hydrophobicity, leading to aggregation and precipitation.[7] Reduce the molar ratio of the Cyanine3.5 NHS ester to the protein. A starting ratio of 5:1 to 15:1 is recommended, which can be further optimized.[7]
Suboptimal Buffer pH If the pH of the reaction buffer is close to the isoelectric point (pI) of the protein, the protein's solubility will be at its minimum, increasing the likelihood of precipitation.[7] Ensure the reaction buffer pH is optimal for both the labeling reaction (typically pH 8.3-9.0) and the stability of your protein.[8]
Presence of Aggregates in the Starting Material The initial protein or biomolecule solution may contain pre-existing aggregates that can seed further aggregation upon labeling. Ensure the purity and monodispersity of your biomolecule before initiating the conjugation reaction, for instance by using size-exclusion chromatography.

Problem: The fluorescence intensity of the labeled conjugate is lower than expected.

Possible Cause Recommended Solution
Fluorescence Quenching due to Aggregation H-aggregates of cyanine dyes are known to be non-fluorescent or weakly fluorescent.[5][9] This self-quenching is a common consequence of dye aggregation on the surface of a labeled biomolecule. To mitigate this, consider using a lower dye-to-protein ratio to increase the distance between conjugated dye molecules.
Hydrolysis of NHS Ester The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis in the presence of moisture, rendering it unable to react with the primary amine on the target biomolecule. Always use anhydrous DMSO or DMF to prepare the dye stock solution and prepare it fresh immediately before use.[1]
Photobleaching Cyanine dyes can be sensitive to light. Protect the dye stock solution and the labeled conjugate from light during all stages of the experiment, including storage and incubation, by using amber vials and covering reaction tubes with aluminum foil.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve Cyanine3.5 NHS ester?

Cyanine3.5 NHS ester is hydrophobic and should be dissolved in a polar aprotic organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1] It is crucial to use anhydrous solvents to prevent the hydrolysis of the reactive NHS ester group.[1] A stock solution of 10 mg/mL is commonly prepared and should be used immediately.[7]

Q2: How should I store my Cyanine3.5 NHS ester?

In its solid, powdered form, Cyanine3.5 NHS ester should be stored at -20°C, protected from light and moisture.[10] Once dissolved in an organic solvent, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1] These aliquots can be stored at -20°C for up to a month or at -80°C for up to six months.[7]

Q3: What buffer conditions are recommended for labeling proteins with Cyanine3.5 NHS ester?

For optimal labeling of primary amines on proteins, a buffer with a pH between 8.3 and 9.0 is recommended.[8] It is critical to use an amine-free buffer, such as phosphate, bicarbonate, or borate buffers, as buffers containing primary amines (e.g., Tris) will compete with the target protein for reaction with the NHS ester.[7][11]

Q4: What is the difference between sulfonated and non-sulfonated Cyanine3.5, and which one should I choose?

Sulfonated Cyanine3.5 contains sulfonate (-SO₃⁻) groups that significantly increase its water solubility and reduce its tendency to aggregate in aqueous buffers.[12][13] Non-sulfonated Cyanine3.5 is more hydrophobic and generally requires the use of an organic co-solvent for labeling reactions.[2] If you are working in a purely aqueous system or have experienced aggregation issues with the non-sulfonated version, the sulfonated form is a better choice.[13]

Q5: How can I determine if my labeled conjugate is aggregated?

Aggregation can be assessed using several techniques. Size-exclusion chromatography (SEC) is a common method to separate monomers from dimers and higher-order aggregates. Dynamic light scattering (DLS) can be used to measure the size distribution of particles in the solution. A change in the absorption spectrum, such as the appearance of a blue-shifted shoulder peak (indicative of H-aggregates), can also suggest aggregation.[5]

Experimental Protocols

Protocol 1: Preparation of Cyanine3.5 NHS Ester Stock Solution

  • Allow the vial of solid Cyanine3.5 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[1]

  • Briefly centrifuge the vial to collect all the powder at the bottom.

  • Add the required volume of anhydrous DMSO or DMF to achieve a concentration of 10 mg/mL.[7]

  • Vortex the vial until the dye is completely dissolved. The solution should be clear.

  • Use the stock solution immediately. For storage, create single-use aliquots in low-retention, light-blocking microcentrifuge tubes and store at -20°C or -80°C.[1]

Protocol 2: General Protein Labeling with Cyanine3.5 NHS Ester

  • Prepare the Protein: The protein should be in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[7] If the protein is in a buffer containing primary amines like Tris, it must be exchanged into an appropriate buffer via dialysis or buffer exchange column.

  • Adjust pH: For the labeling reaction, adjust the pH of the protein solution to 8.3-9.0 using a suitable buffer such as 0.1 M sodium bicarbonate.[11]

  • Perform the Conjugation:

    • Calculate the required volume of the 10 mg/mL Cyanine3.5 NHS ester stock solution to achieve the desired dye-to-protein molar ratio (e.g., a starting point of 10:1).

    • Add the dye solution drop-wise to the protein solution while gently stirring or vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[7]

  • Purification: Remove the unconjugated dye from the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis.[7] The first colored band to elute from the column will be the labeled protein.

Visualizations

Troubleshooting_Workflow Troubleshooting Cyanine3.5 Aggregation start Start: Aggregation Suspected (Precipitate, Low Fluorescence) check_dye_prep Is the dye precipitating in the buffer? start->check_dye_prep check_conjugate_prep Is the labeled biomolecule precipitating? check_dye_prep->check_conjugate_prep No solubility Issue: Low Aqueous Solubility check_dye_prep->solubility Yes check_fluorescence Is the fluorescence signal low? check_conjugate_prep->check_fluorescence No dol Issue: High Degree of Labeling (DOL) check_conjugate_prep->dol Yes quenching Issue: Fluorescence Quenching check_fluorescence->quenching Yes end Problem Resolved check_fluorescence->end No concentration Issue: High Dye Concentration solubility->concentration buffer_compat Issue: Incompatible Buffer solubility->buffer_compat solve_solubility Solution: - Use Sulfonated Cy3.5 - Minimize organic solvent (<10%) solubility->solve_solubility solve_concentration Solution: - Add dye drop-wise - Ensure rapid mixing concentration->solve_concentration solve_buffer_compat Solution: - Screen different amine-free buffers - Check ionic strength buffer_compat->solve_buffer_compat solve_solubility->end solve_concentration->end solve_buffer_compat->end pi Issue: Buffer pH near Protein pI dol->pi solve_dol Solution: - Reduce dye:protein molar ratio dol->solve_dol solve_pi Solution: - Adjust buffer pH away from pI pi->solve_pi solve_dol->end solve_pi->end hydrolysis Issue: NHS Ester Hydrolysis quenching->hydrolysis photobleaching Issue: Photobleaching quenching->photobleaching solve_quenching Solution: - Lower DOL to reduce self-quenching quenching->solve_quenching solve_hydrolysis Solution: - Use anhydrous organic solvent - Prepare fresh dye stock hydrolysis->solve_hydrolysis solve_photobleaching Solution: - Protect from light at all stages photobleaching->solve_photobleaching solve_quenching->end solve_hydrolysis->end solve_photobleaching->end

Caption: A troubleshooting workflow for identifying and resolving common issues related to Cyanine3.5 aggregation.

References

Optimizing dye-to-protein ratio for Cyanine3.5 labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyanine3.5 (Cy3.5) protein labeling. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their dye-to-protein conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal dye-to-protein molar ratio for Cy3.5 labeling?

A recommended starting point for labeling proteins with Cy3.5 NHS ester is a 10:1 to 15:1 molar ratio of dye to protein.[1][2] However, the optimal ratio is highly dependent on the specific protein and its available primary amines (N-terminus and lysine residues).[3] It is crucial to perform a titration series to determine the ideal ratio that yields the desired Degree of Labeling (DOL) without causing protein precipitation or loss of function.[1] Unlike Cy5, Cy3.5 exhibits strong fluorescence enhancement upon protein conjugation and is less prone to self-quenching, allowing for higher labeling ratios; maximum fluorescence is often reached with up to eight dye molecules per antibody.[4][5][6]

Q2: What are the best buffer conditions for the labeling reaction?

The labeling reaction is most efficient in an amine-free buffer at a pH of 8.3-8.5.[1][3] A commonly used buffer is 0.1 M sodium bicarbonate.[1] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency.[3][7] If your protein is in an incompatible buffer, it must be exchanged by dialysis or gel filtration before starting the conjugation.[1][3]

Q3: How do I calculate the Degree of Labeling (DOL)?

The DOL is the average number of dye molecules conjugated to a single protein molecule.[8] It is determined spectrophotometrically after purifying the conjugate from any unreacted dye. You will need to measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for Cy3.5 (~591 nm, A_max).[2] The DOL is calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.[8][9] A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: My labeled protein has very low fluorescence. What went wrong?

Low fluorescence can result from several factors. One common cause is "over-labeling," where too many fluorophores are attached to a single protein, leading to self-quenching.[10] While Cy3.5 is less susceptible to this than other dyes like Cy5, it can still occur. Another possibility is that the protein concentration was too low during labeling, leading to inefficient conjugation (low DOL). Finally, ensure that all unconjugated dye has been thoroughly removed during the purification step, as free dye in solution can interfere with accurate fluorescence measurement.[2][10]

Q5: The protein precipitated out of solution during or after the labeling reaction. How can I prevent this?

Protein precipitation is often caused by over-labeling or by a high concentration of the organic solvent (DMSO or DMF) used to dissolve the dye.[3][10] To prevent this, reduce the molar ratio of dye to protein in the reaction.[10] Additionally, ensure that the volume of the dye stock solution added to the protein solution is kept to a minimum, typically less than 10% of the total reaction volume.[2]

Troubleshooting Guide

This guide addresses common issues encountered during Cyanine3.5 protein labeling.

Issue Possible Cause Suggested Solution
Low Degree of Labeling (DOL) 1. Presence of competing amines: Buffers like Tris or glycine interfere with the reaction.[3][7] 2. Incorrect pH: Reaction pH is below the optimal range of 8.3-8.5.[3] 3. Low protein concentration: Labeling efficiency is poor at concentrations below 2 mg/mL.[3][7] 4. Insufficient dye: The dye-to-protein molar ratio is too low.[10] 5. Hydrolyzed dye: The NHS ester has been inactivated by moisture.[3]1. Buffer exchange: Dialyze the protein against an amine-free buffer (e.g., 0.1 M sodium bicarbonate).[1][3] 2. Adjust pH: Ensure the reaction buffer pH is between 8.3 and 8.5.[3] 3. Concentrate protein: Increase protein concentration to 2-10 mg/mL using a spin concentrator.[3][7] 4. Increase molar ratio: Perform a titration to find the optimal higher molar excess of dye.[1] 5. Prepare fresh dye solution: Dissolve the dye in anhydrous DMSO or DMF immediately before use.[1][2]
Protein Precipitation 1. Over-labeling: A high DOL can reduce the solubility of the conjugate.[3][10] 2. High organic solvent concentration: Adding too much DMSO/DMF can denature the protein.[2]1. Reduce dye ratio: Decrease the molar excess of dye used in the labeling reaction.[10] 2. Minimize solvent volume: Keep the volume of added DMSO or DMF below 10% of the total reaction volume.[2]
Low Fluorescence Signal 1. Self-quenching: A very high DOL can cause fluorophores to quench each other.[6][10] 2. Incomplete purification: Residual free dye interferes with measurements.[2][10] 3. Photobleaching: The dye and conjugate have been excessively exposed to light.[10]1. Optimize DOL: Reduce the dye-to-protein ratio to find the point of maximum fluorescence.[10] 2. Thorough purification: Ensure complete removal of unconjugated dye using gel filtration or extensive dialysis.[10][11] 3. Protect from light: Store and handle the dye and labeled protein in the dark.[1]
Loss of Protein Function 1. Modification of critical residues: Labeling of primary amines within an active site or antigen-binding region can inactivate the protein.[10]1. Reduce DOL: Lowering the dye-to-protein ratio may prevent modification of critical sites.[10] 2. Consider site-specific labeling: If function is consistently lost, explore alternative conjugation chemistries that target other sites on the protein.[10]

Quantitative Data Summary

The following tables provide key quantitative parameters for planning your Cy3.5 labeling experiments.

Table 1: Spectroscopic Properties of Cyanine3.5

ParameterValueReference
Excitation Maximum (λ_max)~591 nm[2]
Emission Maximum (λ_em)~604 nmN/A
Molar Extinction Coefficient (ε_dye)150,000 M⁻¹cm⁻¹[12]
Correction Factor at 280 nm (CF₂₈₀)~0.08[12]

Table 2: Recommended Reaction Parameters for Cy3.5 NHS Ester Labeling

ParameterRecommended ValueReference
Starting Dye:Protein Molar Ratio10:1 to 15:1[1][2]
Reaction pH8.3 - 8.5[1][3]
Protein Concentration2 - 10 mg/mL[1][3][7]
Reaction TemperatureRoom Temperature or 4°C[1][10]
Reaction Time1 - 4 hours (RT) or overnight (4°C)[1]
Organic Solvent (DMSO/DMF)< 10% of total reaction volume[2]

Experimental Protocols

Protocol 1: Cyanine3.5 NHS Ester Protein Labeling

This protocol provides a general procedure for conjugating Cy3.5 NHS ester to a protein, such as an antibody.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[1]

  • Cyanine3.5 NHS ester.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]

  • Purification column (e.g., gel filtration desalting column like Sephadex G-25).[3]

Procedure:

  • Protein Preparation:

    • Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer (pH 8.3-8.5).[1][3]

    • If the protein buffer contains amines (e.g., Tris), it must be exchanged via dialysis or a desalting column into the reaction buffer.[1]

  • Dye Preparation:

    • Allow the vial of Cy3.5 NHS ester to warm to room temperature before opening.

    • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to create a 1-10 mg/mL stock solution.[1][2] Vortex to ensure it is fully dissolved.

  • Labeling Reaction:

    • Add the calculated amount of the Cy3.5 stock solution to the protein solution while gently vortexing. A starting molar excess of 10:1 (dye:protein) is recommended.[1]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[1] The reaction vessel should be protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a pre-equilibrated gel filtration or desalting column.[3][10]

    • Elute the conjugate with a suitable storage buffer (e.g., PBS). The larger labeled protein will elute first, followed by the smaller, unconjugated dye molecules.[2]

  • Storage:

    • Store the purified labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage, protected from light.[1]

Protocol 2: Calculating the Degree of Labeling (DOL)

Procedure:

  • Measure Absorbance: After purification, measure the absorbance of the conjugate solution in a 1 cm pathlength cuvette at 280 nm (A₂₈₀) and at the dye's absorbance maximum, ~591 nm (A_max).[2][11]

  • Calculate Protein Concentration: First, correct the A₂₈₀ value for the dye's contribution.

    • Corrected A₂₈₀ = A₂₈₀ - (A_max × CF₂₈₀)

    • Protein Concentration (M) = Corrected A₂₈₀ / ε_prot

    • Where: CF₂₈₀ is the correction factor (~0.08 for Cy3.5) and ε_prot is the molar extinction coefficient of your protein (e.g., ~203,000 M⁻¹cm⁻¹ for IgG).[12]

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A_max / ε_dye

    • Where: ε_dye is the molar extinction coefficient of Cy3.5 (150,000 M⁻¹cm⁻¹).[12]

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis p_prep 1. Prepare Protein (2-10 mg/mL in amine-free buffer, pH 8.3-8.5) reaction 3. Mix & Incubate (Add dye to protein, 1-4h at RT, protect from light) p_prep->reaction d_prep 2. Prepare Dye (1-10 mg/mL in anhydrous DMSO/DMF) d_prep->reaction purify 4. Purify Conjugate (Gel filtration or dialysis) reaction->purify measure 5. Measure Absorbance (A280 & Amax) purify->measure calculate 6. Calculate DOL measure->calculate storage 7. Store Conjugate (4°C or -20°C, dark) calculate->storage

Caption: General experimental workflow for Cyanine3.5 protein labeling.

troubleshooting_workflow start Labeling Issue Identified q_dol Is the DOL too low? start->q_dol q_precip Is there protein precipitation? q_dol->q_precip No sol_dol Increase dye:protein ratio. Check buffer pH & concentration. Use fresh dye. q_dol->sol_dol Yes q_fluor Is fluorescence signal low? q_precip->q_fluor No sol_precip Decrease dye:protein ratio. Reduce % of organic solvent. q_precip->sol_precip Yes sol_fluor Optimize DOL to reduce quenching. Ensure complete purification. q_fluor->sol_fluor Yes end_node Problem Solved q_fluor->end_node No sol_dol->end_node sol_precip->end_node sol_fluor->end_node

Caption: Troubleshooting decision tree for common Cy3.5 labeling issues.

dol_vs_fluorescence cluster_main Relationship Between DOL and Total Fluorescence y_axis Total Fluorescence x_axis Degree of Labeling (DOL) origin p1 origin->p1 p2 p1->p2 p3 p2->p3 p2_x Optimal DOL p2->p2_x p2_y Max Signal p2->p2_y note1 Signal increases with more dye molecules note2 Optimal Fluorescence note3 Self-quenching begins to reduce signal

References

Reducing non-specific binding of Cyanine3.5 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of Cyanine3.5 conjugates in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Cyanine3.5 and what are its spectral properties?

Cyanine3.5 (Cy3.5) is a synthetic fluorescent dye belonging to the cyanine family. It is characterized by its bright orange-red fluorescence, high quantum yield, and good photostability, making it a popular choice for labeling proteins, antibodies, and nucleic acids.[1][] Its spectral properties are summarized in the table below.

Table 1: Spectral and Photophysical Properties of Cyanine3.5

PropertyValue
Excitation Maximum (λex) ~581 nm[1][3]
Emission Maximum (λem) ~596 nm[1][3]
Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹[3]
Fluorescence Quantum Yield (Φ) Moderate to High[3]

Q2: What are the primary causes of non-specific binding with Cyanine3.5 conjugates?

Non-specific binding of Cyanine3.5 conjugates can stem from several factors:

  • Hydrophobic Interactions: Non-sulfonated cyanine dyes can be hydrophobic, leading to non-specific binding to hydrophobic regions of proteins and lipids.[][]

  • Ionic Interactions: The charge of the dye molecule can lead to electrostatic interactions with charged molecules in the sample, causing background staining.[]

  • High Conjugate Concentration: Using an excessive concentration of the labeled antibody or probe increases the likelihood of low-affinity, non-specific interactions.[5][6]

  • Inadequate Blocking: Failure to effectively block non-specific binding sites on the sample (e.g., cells or tissue) allows the conjugate to bind indiscriminately.[5][7]

  • Properties of the Conjugated Molecule: The antibody or molecule to which Cy3.5 is attached may have its own cross-reactivity or non-specific binding properties.

  • Unbound Dye: The presence of residual, unconjugated Cy3.5 dye in the conjugate solution is a major source of background fluorescence.[8]

Q3: Why do cyanine dyes sometimes bind non-specifically to certain cell types?

Cyanine dyes, including tandems like PE-Cy5 and APC-Cy7, have a known tendency to bind non-specifically to monocytes and macrophages.[9][10] This interaction is thought to be mediated, in part, by Fc receptors on these cells.[9] Therefore, when working with samples containing these cell types (e.g., peripheral blood mononuclear cells), using specialized blocking buffers or Fc receptor blockers is highly recommended to ensure data accuracy.[9][10]

Troubleshooting Guide: High Background Fluorescence

Q1: I am observing high background fluorescence in my experiment using a Cyanine3.5 conjugate. What steps can I take to resolve this?

High background can obscure your specific signal. Follow this systematic troubleshooting workflow to identify and address the root cause.

TroubleshootingWorkflow Start High Background Observed Step1 Step 1: Review Controls (No-primary, Unstained) Start->Step1 Step2 Step 2: Optimize Conjugate Concentration Step1->Step2 If controls indicate non-specific binding Step3 Step 3: Enhance Blocking Step Step2->Step3 If issue persists Step4 Step 4: Optimize Washing Protocol Step3->Step4 If issue persists Step5 Step 5: Check for Dye-Specific Artifacts Step4->Step5 If issue persists Result Signal-to-Noise Ratio Improved Step5->Result

Caption: A troubleshooting workflow for addressing high background.

Step 1: Review Your Experimental Controls

Q: Have you included the necessary controls to diagnose the source of the background? A: Proper controls are essential.

  • Unstained Control: An unstained sample of your cells or tissue should be imaged using the same settings to determine the level of natural autofluorescence.[11]

  • Secondary Antibody Only Control: If using a primary and secondary antibody setup, a sample incubated with only the Cy3.5-conjugated secondary antibody will reveal if the secondary antibody is binding non-specifically.

  • Isotype Control: An antibody of the same isotype and concentration as your primary antibody, but which does not target any known antigen in your sample, helps determine if the primary antibody itself is binding non-specifically through its Fc region.

Step 2: Optimize the Conjugate Concentration

Q: Could the concentration of my Cyanine3.5 conjugate be too high? A: Yes, this is one of the most common causes of high background.[5][6] A high concentration increases the chances of low-affinity, non-specific binding.

  • Action: Perform a titration experiment by testing a range of conjugate concentrations (e.g., testing serial dilutions from half to double the manufacturer's recommended concentration) to find the optimal balance between a strong specific signal and low background.[12]

Step 3: Enhance the Blocking Step

Q: Is my blocking protocol sufficient to prevent non-specific binding? A: Inadequate blocking leaves sites available for non-specific attachment.[7]

  • Action:

    • Increase Incubation Time: Extend the blocking incubation time (e.g., from 30 minutes to 1 hour or longer at room temperature).[12]

    • Change Blocking Agent: The choice of blocking agent can significantly impact background. If you are using one type, consider trying another.[7] See the table below for a comparison of common blocking agents.

    • Use Fc Receptor Blockers: When working with immune cells, especially monocytes or macrophages, pre-incubating with an Fc receptor blocking solution is recommended to prevent dye-mediated binding.[9]

Table 2: Comparison of Common Blocking Agents

Blocking AgentRecommended ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Inexpensive and readily available. A good general-purpose blocker.May not be sufficient for all systems. Some preparations can contain impurities.
Normal Serum 5-10% (v/v)Very effective. Use serum from the same species as the secondary antibody host to block cross-reactive sites.[13]More expensive than BSA. Can contain endogenous antibodies that may cross-react if not sourced correctly.
Casein 1% (w/v)A good alternative to BSA and milk. Can provide lower backgrounds in some applications, especially those using biotin-avidin systems.[14]Can mask some antigens. Not recommended for use with phosphorylated antibodies as it is a phosphoprotein.
Commercial Buffers Per ManufacturerOften optimized formulations containing a mix of blocking agents and detergents. Some are specifically designed to block cyanine dye binding.[10]Can be more expensive. The exact composition is often proprietary.

Step 4: Optimize the Washing Protocol

Q: Are my washing steps stringent enough to remove unbound conjugate? A: Insufficient washing will leave unbound or weakly bound conjugate in the sample, contributing to high background.[15]

  • Action:

    • Increase Wash Duration and Number: Increase the duration of each wash step (e.g., to 5-10 minutes) and the number of washes (e.g., 3 to 5 times) after antibody incubations.[12]

    • Add Detergent: Include a mild detergent like Tween 20 (0.05% - 0.1% v/v) in your wash buffer (e.g., PBS-T or TBS-T) to help disrupt non-specific interactions.[16]

Step 5: Consider Dye-Specific Artifacts

Q: Could the Cyanine3.5 dye itself be causing issues beyond simple non-specific binding? A: Yes, under certain conditions, fluorescent dyes can exhibit behaviors that can be misinterpreted as background.

  • Photoconversion ("Photoblueing"): Intense laser irradiation can sometimes cause cyanine dyes to be photoconverted into a species that fluoresces at a different, often blue-shifted, wavelength.[17][18] This can create artifacts in multicolor imaging experiments, appearing as a false positive signal in another channel.[19] To mitigate this, use the lowest possible laser power and exposure time that provides a good signal.

  • Unbound Dye: Ensure your conjugate is properly purified. Free, unconjugated Cy3.5 dye in your solution will bind non-specifically and create high background.[8] If you are performing your own conjugations, use size-exclusion chromatography to remove free dye.

Detailed Experimental Protocols

Protocol 1: Standard Immunofluorescence Staining Protocol

This protocol provides a general workflow for immunofluorescent staining of cultured cells.

IF_Workflow Start 1. Cell Seeding & Culture Fix 2. Fixation (e.g., 4% PFA, 15 min) Start->Fix Wash1 3. Wash (3x PBS) Fix->Wash1 Perm 4. Permeabilization (e.g., 0.1% Triton X-100, 10 min) For intracellular targets Wash1->Perm Wash2 5. Wash (3x PBS) Perm->Wash2 Block 6. Blocking (e.g., 5% Normal Serum, 1 hr) Wash2->Block PrimaryAb 7. Primary Antibody Incubation (1 hr at RT or O/N at 4°C) Block->PrimaryAb Wash3 8. Wash (3x PBS-T) PrimaryAb->Wash3 SecondaryAb 9. Cy3.5 Secondary Ab Incubation (1 hr at RT, in dark) Wash3->SecondaryAb Wash4 10. Final Washes (3x PBS-T) SecondaryAb->Wash4 Mount 11. Mount Coverslip (Antifade medium) Wash4->Mount Image 12. Imaging Mount->Image

Caption: A general workflow for an immunofluorescence experiment.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBS with 0.1% Tween 20)

  • Primary Antibody

  • Cyanine3.5-conjugated Secondary Antibody

  • Wash Buffer (e.g., PBS with 0.1% Tween 20, PBS-T)

  • Antifade Mounting Medium

Procedure:

  • Cell Preparation: Culture cells on sterile glass coverslips to the desired confluency.

  • Fixation: Gently wash cells twice with PBS. Fix the cells with Fixation Buffer for 15 minutes at room temperature.[20]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[20]

  • Permeabilization (for intracellular targets): If your target is intracellular, incubate cells with Permeabilization Buffer for 10 minutes at room temperature.[20]

  • Blocking: Wash cells twice with PBS. Incubate with Blocking Buffer for at least 1 hour at room temperature to block non-specific binding sites.[9]

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate the coverslips for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the coverslips three times with Wash Buffer for 5 minutes each to remove unbound primary antibody.[20]

  • Secondary Antibody Incubation: Dilute the Cyanine3.5-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the coverslips three times with Wash Buffer for 5 minutes each, protected from light.[20]

  • Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging: Visualize the slides on a fluorescence microscope with the appropriate filter set for Cyanine3.5 (Excitation/Emission: ~581/596 nm).[1]

Protocol 2: Purification of Antibody Conjugate via Size-Exclusion Chromatography

This protocol is for removing unconjugated Cy3.5 dye after a labeling reaction.

Materials:

  • Cyanine3.5-conjugated antibody mixture

  • Size-Exclusion Chromatography column (e.g., Sephadex G-25)

  • Elution Buffer (e.g., PBS, pH 7.4)

  • Collection tubes

Procedure:

  • Column Equilibration: Equilibrate the desalting column with Elution Buffer according to the manufacturer's instructions. This typically involves passing several column volumes of buffer through the column.

  • Sample Loading: Carefully load your conjugation reaction mixture onto the top of the column resin. Allow the sample to fully enter the resin bed.

  • Elution: Begin eluting the sample by adding Elution Buffer to the column.

  • Fraction Collection: Collect the eluate in fractions (e.g., 0.5 mL fractions). The larger, labeled antibody will travel faster through the column and elute first. The smaller, unconjugated dye molecules will be retained longer and elute in later fractions.[9]

  • Identify Conjugate: The fractions containing the purified Cyanine3.5-conjugated antibody will be visibly colored and will be the first colored fractions to elute from the column.[9] The free dye will elute as a separate, more slowly moving colored band.

  • Pooling and Storage: Pool the fractions containing the purified conjugate. For long-term storage, add a stabilizing protein like BSA and a preservative like sodium azide, and store at 4°C, protected from light.[9]

References

Effect of pH on Cyanine3.5 NHS ester labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals using Cyanine3.5 (Cy3.5) N-hydroxysuccinimide (NHS) ester for labeling proteins and other amine-containing biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with Cyanine3.5 NHS ester?

The optimal pH for reacting Cy3.5 NHS ester with primary amines on a protein is between 8.3 and 8.5.[1][2][3][4][5] This pH range provides the best balance between the reactivity of the target amine groups and the stability of the NHS ester.[6] While the acceptable range can be broader, from pH 7.2 to 9, optimal results are consistently observed around pH 8.3.[7][8][9]

Q2: How does pH affect the labeling reaction?

The pH of the reaction buffer is a critical factor that governs two competing reactions:

  • Amine Reactivity: For the labeling reaction to occur, the primary amino groups on the protein (e.g., the ε-amino group of lysine residues) must be in a deprotonated, nucleophilic state (-NH₂).[6][10] At a pH below 8.0, a significant portion of these amines will be protonated (-NH₃⁺), making them unreactive towards the NHS ester.[3][4][6]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester and renders the dye inactive.[6][11] The rate of this hydrolysis reaction increases significantly with pH.[6][7][8][11][12][13] At a pH above 9.0, the hydrolysis of the NHS ester can become so rapid that it outcompetes the desired labeling reaction, leading to low efficiency.[6]

Q3: What type of buffer should I use for the labeling reaction?

It is crucial to use an amine-free buffer for the labeling reaction.[9] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the protein for reaction with the NHS ester, significantly reducing the labeling efficiency.[6][8][9][14][15][16]

Recommended Buffers:

  • 0.1 M Sodium Bicarbonate, pH 8.3-8.5[1][3][4][6]

  • 0.1 M Sodium Phosphate, pH 8.0-8.5[3][4][6]

  • 0.1 M HEPES, pH 8.0-8.5[6][8]

  • 50 mM Borate, pH 8.5[6][8]

Q4: Is the fluorescence of the Cyanine3.5 dye itself affected by pH?

The fluorescence of cyanine dyes, including Cy3.5, is generally stable and insensitive to pH in the range of 4 to 10.[17][18] Therefore, any observed differences in signal intensity during your experiment are almost certainly due to variations in labeling efficiency rather than changes in the dye's intrinsic fluorescent properties.[6]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Degree of Labeling (DOL) or Low Labeling Efficiency Incorrect Buffer pH: The reaction pH is outside the optimal range of 8.3-8.5.[1][2][3][4][19] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[6][9]Use a calibrated pH meter to verify that the reaction buffer is within the optimal range.[9] Adjust the pH of the protein solution to 8.3-8.5 using a recommended amine-free buffer like 1 M sodium bicarbonate.[16][20]
Amine-Containing Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule for reaction with the NHS ester.[6][8][9][14][15][16]Perform a buffer exchange to a compatible buffer like PBS, bicarbonate, or borate buffer before the labeling reaction using methods such as dialysis or desalting.[6][9]
Low Protein Concentration: Labeling efficiency can be reduced at low protein concentrations.[14][20][21]Increase the protein concentration. A concentration of at least 2 mg/mL is recommended, with optimal results often seen between 2-10 mg/mL.[9][14][16][20][21]
Inactive/Hydrolyzed Dye: The Cy3.5 NHS ester is sensitive to moisture and may have hydrolyzed if stored improperly or if stock solutions are not fresh.[9][20]Use a fresh vial of Cy3.5 NHS ester. Allow the vial to equilibrate to room temperature before opening to prevent condensation.[9][22] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[9][21][22]
Protein Precipitation during Labeling High Concentration of Organic Solvent: The volume of DMSO or DMF used to dissolve the dye is too high, causing the protein to precipitate.Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume.[21]
Over-labeling of the Protein: Attaching too many dye molecules can lead to aggregation and precipitation.[15][20]Reduce the molar excess of the dye in the labeling reaction. Optimize the dye-to-protein ratio to achieve a lower DOL.[15][20]
High Background Fluorescence Incomplete Removal of Unreacted Dye: Free, unreacted dye remains in the final sample.Ensure thorough purification of the conjugate after the labeling reaction. Use methods like gel filtration, size-exclusion chromatography, or dialysis.[21][22]

Quantitative Data: pH and NHS Ester Stability

The primary challenge in NHS ester labeling is the competing hydrolysis reaction. The stability of the NHS ester, often measured by its half-life (t½), is highly dependent on the pH of the aqueous solution.

pHTemperatureHalf-life (t½) of NHS Ester
7.00°C4-5 hours[7][8][12]
7.4Not Specified> 120 minutes[23]
8.64°C10 minutes[7][8][12]
9.0Not Specified< 9 minutes[23]

As the table indicates, the half-life of the NHS ester decreases dramatically as the pH increases, highlighting the importance of performing the labeling reaction within the optimal pH range to maximize conjugation before the dye hydrolyzes.[6][7][11][12]

Experimental Protocols

General Protocol for Protein Labeling with Cyanine3.5 NHS Ester

This protocol provides a general procedure for labeling proteins with Cy3.5 NHS ester. Optimization of the dye-to-protein molar ratio is recommended for each specific protein to achieve the desired degree of labeling (DOL).

1. Reagent Preparation

  • Protein Solution: Ensure the protein is in an appropriate amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[9] If the protein solution contains amines (e.g., Tris), perform a buffer exchange.

  • Dye Stock Solution: Allow the vial of Cy3.5 NHS ester to warm to room temperature before opening to prevent moisture condensation.[9][22] Prepare a 10 mM stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[9][21] This solution should be used immediately.

2. Labeling Reaction

  • Calculate the required volume of the Cy3.5 NHS ester stock solution. A 10- to 20-fold molar excess of the dye to the protein is a common starting point, but this ratio may need to be optimized.[6][9]

  • While gently stirring or vortexing the protein solution, add the calculated volume of the Cy3.5 NHS ester stock solution.[6]

  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[9] Protect the reaction from light.

3. Quench the Reaction (Optional)

  • To stop the labeling reaction, you can add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or glycine) to a final concentration of 50-100 mM to consume any unreacted NHS ester.[8][21]

  • Incubate for 15-30 minutes at room temperature.[9]

4. Purify the Conjugate

  • Remove the unreacted dye and reaction by-products using a desalting column (e.g., Sephadex G-25), size-exclusion chromatography, or dialysis against an appropriate storage buffer (e.g., PBS).[21][22] This step is critical to reduce non-specific background signals.[22] The labeled protein will typically elute first.

5. Determine the Degree of Labeling (DOL)

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum for Cy3.5 (~588 nm).

  • Calculate the protein concentration and the DOL using the molar extinction coefficients for the protein and the dye.

Visualizations

pH_Effect_on_NHS_Ester_Labeling cluster_low_ph Low pH (< 7.5) cluster_optimal_ph Optimal pH (8.3 - 8.5) cluster_high_ph High pH (> 9.0) Protein-NH3+ Protein-NH₃⁺ (Protonated, Unreactive) LowLabeling Low Labeling Efficiency Protein-NH3+->LowLabeling Poor Nucleophile Protein-NH2 Protein-NH₂ (Deprotonated, Reactive) Conjugate Cy3.5-Protein Conjugate (Stable Amide Bond) Protein-NH2->Conjugate Efficient Labeling HydrolyzedDye Hydrolyzed Cy3.5 (Inactive) LowLabeling2 Low Labeling Efficiency HydrolyzedDye->LowLabeling2 Competes with Labeling Cy3.5-NHS Cy3.5 NHS Ester Cy3.5-NHS->Conjugate Cy3.5-NHS->LowLabeling2 Rapid Hydrolysis

Caption: Effect of pH on Cyanine3.5 NHS Ester Reaction Pathways.

Labeling_Workflow start Start prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5, 2-10 mg/mL) start->prep_protein react 3. Labeling Reaction (Add dye to protein, incubate 1-4h at RT or overnight at 4°C, protect from light) prep_protein->react prep_dye 2. Prepare Cy3.5 NHS Ester (10 mM in anhydrous DMSO/DMF) prep_dye->react quench 4. Quench Reaction (Optional) (Add Tris or Glycine) react->quench purify 5. Purify Conjugate (Gel filtration or dialysis) quench->purify analyze 6. Analyze Conjugate (Measure DOL) purify->analyze end End analyze->end

Caption: Experimental Workflow for Cyanine3.5 NHS Ester Labeling.

References

Technical Support Center: Quenching Unreacted Cyanine3.5 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively quenching unreacted Cyanine3.5 NHS ester in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench the reaction with Cyanine3.5 NHS ester?

Quenching is a critical step to stop the labeling reaction and prevent unwanted side reactions.[1] Any unreacted Cyanine3.5 NHS ester can continue to react with other molecules in your sample or during downstream applications, leading to non-specific labeling and potential artifacts. Quenching deactivates the remaining reactive dye, ensuring that the labeling is controlled and specific to the desired time frame.

Q2: What are the most common quenching agents for NHS ester reactions?

The most common quenching agents are small molecules containing primary amines.[2] These include Tris (tris(hydroxymethyl)aminomethane), glycine, lysine, and ethanolamine.[2][3] These molecules react with the NHS ester to form a stable amide bond, effectively capping the reactive group.[2]

Q3: How do I choose the right quenching agent for my experiment?

The choice of quenching agent depends on your specific experimental needs.

  • Tris and glycine are widely used, effective, and readily available.[2][4]

  • Lysine also provides a primary amine for efficient quenching.[2]

  • Ethanolamine is another suitable alternative.[2][3]

  • Hydroxylamine can also be used and works by cleaving the NHS ester, which regenerates the original carboxyl group on the dye.[1][2] This may be advantageous in specific applications where the modification of the quencher itself is a concern.

Q4: When should I add the quenching agent?

The quenching agent should be added after the desired conjugation reaction time has elapsed.[1] Typical incubation times for the primary labeling reaction range from 1 to 4 hours at room temperature or overnight at 4°C.[5][6] Following this, the quenching agent is added to stop the reaction.

Q5: How should I prepare and store Cyanine3.5 NHS ester?

Cyanine3.5 NHS ester is sensitive to moisture and should be stored in a desiccated environment at -20°C.[5][7] To prevent condensation, allow the vial to warm to room temperature before opening.[5] It is recommended to prepare stock solutions in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[5][6][8] Stock solutions in DMSO can be stored at -20°C for up to two weeks.[8][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Degree of Labeling (DOL) Presence of competing amines in the buffer. Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer for the conjugation reaction.[5][8] Avoid buffers containing Tris or glycine during the labeling step.[5][6]
Hydrolysis of Cyanine3.5 NHS ester. Use fresh, high-quality anhydrous DMSO or DMF to prepare the dye stock solution immediately before use.[10] Ensure the dye vial is properly stored and equilibrated to room temperature before opening to prevent moisture contamination.[5]
Suboptimal reaction pH. The optimal pH for NHS ester reactions is between 7.2 and 8.5.[4][11] A pH that is too low will result in protonated, less reactive amines on the target molecule, while a higher pH will accelerate the hydrolysis of the NHS ester.[5][11]
High Background Fluorescence Incomplete removal of unreacted and quenched dye. Ensure thorough purification of the conjugate after quenching. Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis are effective methods for removing small molecules like unreacted dye and quenching agents.[8]
Non-specific binding of the dye. Include a blocking step (e.g., with BSA) if you suspect the dye is binding non-specifically to surfaces in your assay. Optimize washing steps to remove any unbound dye.[12]
Protein Precipitation High concentration of organic solvent. Keep the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture to a minimum, typically below 10%.[5][8]
High degree of labeling. Excessive labeling can alter the protein's properties and lead to aggregation.[5] Optimize the dye-to-protein molar ratio to achieve the desired DOL without causing precipitation.

Experimental Protocols

General Protocol for Quenching Unreacted Cyanine3.5 NHS Ester

This protocol assumes the primary labeling reaction has already been performed.

  • Prepare Quenching Solution: Prepare a stock solution of your chosen quenching agent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).

  • Add Quenching Agent: Add the quenching solution to your reaction mixture to a final concentration of 20-100 mM.[2][8]

  • Incubate: Incubate the mixture for an additional 15-30 minutes at room temperature.[2]

  • Purification: Proceed to purify the labeled conjugate from the unreacted dye and quenching agent using an appropriate method such as size-exclusion chromatography or dialysis.[8]

Quantitative Data Summary
Quenching Agent Typical Final Concentration Incubation Time Incubation Temperature Notes
Tris-HCl 20-100 mM[2]15-30 minutes[2]Room Temperature[2]A very common and effective quenching agent. Ensure the final pH is around 8.0.[2]
Glycine 20-100 mM[2]15-30 minutes[2]Room Temperature[2]Another widely used and efficient quenching reagent.[2]
Lysine 20-50 mM[2]15 minutes[2]Room Temperature[2]Similar to Tris and glycine, provides a primary amine for quenching.[2]
Ethanolamine 20-50 mM[2]15 minutes[2]Room Temperature[2]An alternative primary amine-containing quenching agent.[2]
Hydroxylamine 10 mM[2]15 minutes[2]Room Temperature[2]Can also be used to quench the reaction.[2]

Visualizations

experimental_workflow prep_protein Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) conjugation Conjugation Reaction (1-4h, RT or 4°C, Dark) prep_protein->conjugation prep_dye Prepare Cyanine3.5 NHS Ester (Anhydrous DMSO/DMF) prep_dye->conjugation quench Quenching (Add Tris or Glycine) conjugation->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify Remove Excess Reagents analyze Analyze Conjugate (Spectroscopy, DOL) purify->analyze troubleshooting_logic start Low Labeling Efficiency? check_buffer Amine-free Buffer? start->check_buffer Yes check_dye Fresh Dye Solution? check_buffer->check_dye Yes solution_buffer Use Amine-Free Buffer (e.g., PBS, HEPES) check_buffer->solution_buffer No check_ph Optimal pH (7.2-8.5)? check_dye->check_ph Yes solution_dye Prepare Fresh Dye in Anhydrous Solvent check_dye->solution_dye No solution_ph Adjust Buffer pH check_ph->solution_ph No success Labeling Improved check_ph->success Yes solution_buffer->success solution_dye->success solution_ph->success

References

Technical Support Center: Purification of Cyanine3.5 Labeled Proteins and Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyanine3.5 (Cy3.5) labeled proteins and oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take after my Cy3.5 labeling reaction is complete?

The first and most critical step is to separate the Cy3.5-labeled protein or oligonucleotide from unconjugated ("free") dye. The presence of free dye can lead to inaccurate quantification, high background signal, and non-specific signals in downstream applications.

Q2: Which purification method is best for my Cy3.5 labeled protein?

The choice of purification method depends on the properties of your protein and the required purity.

  • Gel Filtration Chromatography (Size Exclusion Chromatography - SEC): This is the most common and often recommended first-line method for removing unconjugated dye from labeled proteins. It separates molecules based on size, effectively separating the larger protein-dye conjugate from the smaller free dye molecules.[1]

  • Affinity Chromatography: If your protein has a tag (e.g., His-tag, GST-tag), you can use the corresponding affinity resin to bind the labeled protein, wash away the free dye, and then elute the purified conjugate.

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on charge and can be effective if the labeling process alters the overall charge of the protein.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While powerful for high-purity applications, RP-HPLC uses organic solvents and hydrophobic stationary phases that can denature some proteins. It is more commonly used for purifying labeled peptides.

Q3: What is the best purification method for my Cy3.5 labeled oligonucleotide?

For oligonucleotides, the choice of purification depends on the length of the oligo and the required purity for your downstream application.

  • Ethanol Precipitation: This method is useful for removing the bulk of unincorporated nucleotides and free dye, especially for oligonucleotides longer than 18 bases.[2]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly effective method for purifying dye-labeled oligonucleotides, as the hydrophobicity of the Cy3.5 dye provides excellent separation from unlabeled and failed sequences. It is often the method of choice for applications requiring high purity.

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): PAGE provides the highest purity by separating oligonucleotides based on size with single-base resolution.[3] It is particularly recommended for long oligonucleotides or when the removal of n-1 sequences is critical. However, yields can be lower compared to HPLC.[4]

Q4: How do I determine the concentration and degree of labeling (DOL) of my purified Cy3.5 conjugate?

To determine the concentration and DOL, you will need to measure the absorbance of your purified sample at 280 nm (for the protein) and at the absorbance maximum of Cy3.5 (~581 nm).

The following equations are used:

  • Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

  • Dye Concentration (M) = A_max / ε_dye

  • Degree of Labeling (DOL) = Dye Concentration / Protein Concentration

Where:

  • A₂₈₀ is the absorbance at 280 nm.

  • A_max is the absorbance at the dye's maximum wavelength (~581 nm for Cy3.5).

  • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer).

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_dye is the molar extinction coefficient of the dye at its A_max (for Cy3.5, this is ~116,000 L·mol⁻¹·cm⁻¹).

Q5: How should I store my purified Cy3.5 labeled biomolecules?

For optimal stability, store your purified Cy3.5 labeled proteins and oligonucleotides protected from light.[5]

  • Proteins: For short-term storage, 4°C is suitable. For long-term storage, aliquot the conjugate and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] The addition of cryoprotectants like glycerol may be beneficial.

  • Oligonucleotides: For long-term storage, it is recommended to resuspend Cy3.5 labeled oligonucleotides at a neutral pH (pH 7.0), aliquot, lyophilize, and store at -20°C.[5]

Troubleshooting Guides

Protein Purification Issues

Problem 1: Low Labeling Efficiency (Low DOL)

Potential Cause Troubleshooting Step
Suboptimal pH Ensure the labeling buffer pH is within the optimal range for the reactive chemistry (e.g., pH 8.3-8.5 for NHS esters).[7]
Presence of Primary Amines in Buffer If using an amine-reactive dye (e.g., NHS ester), ensure your protein buffer is free of primary amines like Tris or glycine. Dialyze your protein into a suitable buffer (e.g., PBS) before labeling.[6][7]
Low Protein Concentration Labeling efficiency is concentration-dependent. If possible, concentrate your protein to at least 2 mg/mL.[6]
Hydrolyzed/Inactive Dye Use fresh dye solution. NHS esters are susceptible to hydrolysis, so prepare the dye stock solution immediately before use.
Insufficient Dye-to-Protein Molar Ratio Increase the molar excess of the Cy3.5 dye in the labeling reaction. A 10-20 fold molar excess is a common starting point.

Problem 2: Protein Aggregation or Precipitation During/After Labeling

Potential Cause Troubleshooting Step
Increased Hydrophobicity The addition of the hydrophobic Cy3.5 dye can increase the protein's surface hydrophobicity, leading to aggregation.[8]
* Optimize the dye-to-protein ratio to avoid over-labeling.[8]
* Perform the labeling reaction at a lower temperature (e.g., 4°C).[9]
* Add stabilizing excipients like L-arginine or sugars (e.g., sucrose, trehalose) to the buffer.[7][9]
High Protein Concentration While good for labeling efficiency, high protein concentrations can promote aggregation. Try reducing the protein concentration.[8]
Suboptimal Buffer Conditions Ensure the buffer pH is not close to the protein's isoelectric point (pI). Adjust the ionic strength (e.g., 150 mM NaCl) to minimize electrostatic interactions.[9]
Pre-existing Aggregates Filter your initial protein solution through a 0.22 µm filter before labeling to remove any existing aggregates.

Problem 3: Difficulty Removing Unconjugated Dye

Potential Cause Troubleshooting Step
Inappropriate Column Size or Type (Gel Filtration) Ensure the size exclusion column has the appropriate fractionation range for your protein to effectively separate it from the small dye molecule. Use a column with a bed volume at least 4-5 times your sample volume.
Column Overloading Do not exceed the recommended sample volume for your gel filtration column (typically 10-25% of the column volume).
Non-covalent Binding of Dye to Protein Some free dye may non-covalently associate with the protein. After the initial purification, let the conjugate sit overnight at 4°C and then perform a second purification step (e.g., another desalting column).[10]
Inefficient Dialysis If using dialysis, ensure a large volume of dialysis buffer and perform multiple buffer changes over an extended period (24-48 hours).
Oligonucleotide Purification Issues

Problem 1: Low Yield of Purified Labeled Oligonucleotide

Potential Cause Troubleshooting Step
Loss During Ethanol Precipitation Ensure the oligonucleotide is sufficiently long (>18 nt) for efficient precipitation.[2] Use a carrier like linear acrylamide if working with low concentrations.[11] Ensure complete precipitation by incubating at -20°C or lower for an adequate time.
Suboptimal HPLC Conditions Optimize the gradient and flow rate for your specific oligonucleotide. Ensure the mobile phases are correctly prepared.
Loss During Extraction from PAGE Gel Ensure complete elution from the gel slice by crushing the gel and allowing sufficient time for diffusion into the elution buffer. Consider electroelution for more efficient recovery.[3]

Problem 2: Co-elution of Labeled Oligonucleotide with Unlabeled or Failed Sequences (HPLC)

Potential Cause Troubleshooting Step
Poor Resolution Optimize the HPLC gradient. A shallower gradient will often improve the resolution between the desired product and closely eluting impurities.
Inappropriate Column Ensure you are using a column suitable for oligonucleotide purification (e.g., a C18 column for reversed-phase).[12]
Secondary Structures Oligonucleotides can form secondary structures that affect their retention time. Consider performing the purification at an elevated temperature (e.g., 60°C) to denature these structures.

Problem 3: Smearing or Diffuse Bands on a PAGE Gel

Potential Cause Troubleshooting Step
High Salt Concentration in Sample Desalt the crude oligonucleotide sample before loading it onto the gel.
Urea Degradation in Gel/Buffer Use freshly prepared denaturing PAGE gels and running buffer. Old urea solutions can degrade and affect the migration of the oligonucleotides.
Incomplete Denaturation Ensure the loading buffer contains a sufficient concentration of a denaturant like formamide and heat the sample before loading.

Quantitative Data Summary

Table 1: Comparison of Purification Methods for Cy3.5 Labeled Biomolecules

Purification Method Biomolecule Typical Purity Typical Yield Key Advantages Key Disadvantages
Gel Filtration (SEC) Proteins>90% (free dye removal)High (>90%)Mild conditions, preserves protein activityLow resolution for protein aggregates
RP-HPLC Oligonucleotides>90%[12]75-80%[12]High resolution, removes failed sequencesCan be denaturing for some proteins
Denaturing PAGE Oligonucleotides>95%[4]Lower (variable)Highest resolution, single-base separationMore complex and time-consuming, lower recovery
Ethanol Precipitation OligonucleotidesModerate (bulk removal)VariableQuick and simple for bulk cleanupDoes not remove n-1 sequences effectively

Experimental Protocols

Protocol 1: Gel Filtration Chromatography for Cy3.5-Labeled Protein Purification
  • Column Preparation:

    • Select a gel filtration resin with a fractionation range appropriate for your protein (e.g., Sephadex G-25).

    • Pack the column according to the manufacturer's instructions.

    • Equilibrate the column with at least 2-3 column volumes of your desired buffer (e.g., PBS, pH 7.4).

  • Sample Preparation:

    • Ensure your labeling reaction mixture is clear and free of precipitates. If necessary, centrifuge the sample to remove any aggregates.

  • Sample Loading:

    • Load the sample onto the top of the column. The sample volume should not exceed the manufacturer's recommendation (typically 10-25% of the column bed volume).

    • Allow the sample to fully enter the column bed.

  • Elution and Fraction Collection:

    • Begin eluting with the equilibration buffer.

    • The Cy3.5-labeled protein will be visible as a colored band.

    • The larger, labeled protein will elute first, followed by the smaller, unconjugated Cy3.5 dye.

    • Collect fractions and monitor the absorbance at 280 nm and ~581 nm.

  • Pooling and Analysis:

    • Pool the fractions containing the purified labeled protein (the first colored peak).

    • Analyze the purity by SDS-PAGE and measure the absorbance to determine the concentration and DOL.

Protocol 2: Reversed-Phase HPLC for Cy3.5-Labeled Oligonucleotide Purification
  • System and Column:

    • HPLC system with a UV-Vis detector.

    • Reversed-phase C18 column suitable for oligonucleotide purification.

  • Mobile Phases:

    • Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water.

    • Buffer B: 0.1 M TEAA in acetonitrile/water (e.g., 50:50).

  • Purification Procedure:

    • Equilibrate the column with your starting gradient conditions (e.g., 95% Buffer A, 5% Buffer B).

    • Dissolve the crude labeled oligonucleotide in Buffer A.

    • Inject the sample onto the column.

    • Run a linear gradient of increasing Buffer B to elute the oligonucleotide. A typical gradient might be from 5% to 65% Buffer B over 30-40 minutes.

    • Monitor the elution at 260 nm (for the oligonucleotide) and ~581 nm (for the Cy3.5 dye).

  • Fraction Collection and Processing:

    • The desired full-length, labeled oligonucleotide will typically elute as a major peak that absorbs at both wavelengths.

    • Collect the peak corresponding to your product.

    • Lyophilize the collected fraction to remove the volatile TEAA buffer and solvents.

  • Quality Control:

    • Resuspend the purified oligonucleotide in nuclease-free water or buffer.

    • Assess purity by analytical HPLC or denaturing PAGE.

Protocol 3: Ethanol Precipitation for Cy3.5-Labeled Oligonucleotides
  • Sample Preparation:

    • To your aqueous solution of the labeled oligonucleotide, add 1/10th volume of 3 M sodium acetate, pH 5.2.[11]

  • Precipitation:

    • Add 2.5 to 3 volumes of ice-cold 100% ethanol.[11]

    • Mix thoroughly and incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.

  • Pelleting:

    • Centrifuge at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C to pellet the oligonucleotide.

  • Washing:

    • Carefully decant the supernatant.

    • Wash the pellet with 70% ethanol to remove residual salt.

    • Centrifuge again for 5-10 minutes.

  • Drying and Resuspension:

    • Remove the supernatant and air-dry the pellet or use a vacuum centrifuge. Do not over-dry.

    • Resuspend the purified oligonucleotide pellet in the desired nuclease-free buffer or water.

Visualizations

experimental_workflow_protein cluster_labeling Labeling Reaction cluster_purification Purification cluster_qc Quality Control protein Protein Solution (Amine-free buffer, pH 8.3-8.5) reaction Incubate (1-2 hours, RT, dark) protein->reaction dye Cy3.5 NHS Ester (in DMSO) dye->reaction purification_method Purification (e.g., Gel Filtration) reaction->purification_method free_dye Unconjugated Dye purification_method->free_dye Remove labeled_protein Purified Cy3.5-Protein purification_method->labeled_protein Collect analysis Analysis (Spectroscopy, SDS-PAGE) labeled_protein->analysis dol Calculate DOL analysis->dol storage Store (-20°C / -80°C, protected from light) dol->storage

Caption: Workflow for labeling and purifying Cy3.5-conjugated proteins.

troubleshooting_logic start Problem with Cy3.5 Purification biomolecule Protein or Oligonucleotide? start->biomolecule protein_issue Protein Issue biomolecule->protein_issue Protein oligo_issue Oligonucleotide Issue biomolecule->oligo_issue Oligo protein_problem What is the protein problem? protein_issue->protein_problem oligo_problem What is the oligo problem? oligo_issue->oligo_problem low_dol Low Labeling Efficiency protein_problem->low_dol Low DOL aggregation Aggregation / Precipitation protein_problem->aggregation Aggregation free_dye Free Dye Contamination protein_problem->free_dye Free Dye low_yield Low Yield oligo_problem->low_yield Low Yield low_purity Low Purity (Contamination) oligo_problem->low_purity Low Purity solution1 solution1 low_dol->solution1 Check pH, buffer, dye ratio solution2 solution2 aggregation->solution2 Lower protein/dye conc., add stabilizers solution3 solution3 free_dye->solution3 Optimize column, repeat purification solution4 solution4 low_yield->solution4 Optimize precipitation/elution solution5 solution5 low_purity->solution5 Optimize HPLC gradient / PAGE conditions

Caption: Troubleshooting decision tree for Cy3.5 purification issues.

References

Cyanine3.5 Technical Support Center: Troubleshooting Solubility Issues in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered when working with Cyanine3.5 and its derivatives in aqueous solutions.

Troubleshooting Guide

Issue 1: Precipitate forms when adding Cyanine3.5 stock solution to an aqueous buffer.

Possible Cause: The hydrophobic nature of non-sulfonated Cyanine3.5 can cause it to precipitate when introduced into a purely aqueous environment, especially at high concentrations.

Solution:

  • Reduce the percentage of organic solvent: While an organic co-solvent like DMSO or DMF is necessary for the stock solution, its final concentration in the reaction mixture should be kept to a minimum, ideally below 10%.[1]

  • Slow addition and mixing: Add the dye stock solution to the aqueous buffer dropwise while gently vortexing or stirring the buffer. This gradual introduction can prevent localized high concentrations of the dye that lead to precipitation.

  • Work with lower concentrations: If possible, perform the labeling reaction at a lower concentration of the biomolecule and the dye.

  • Consider a sulfonated Cyanine3.5: For applications sensitive to organic solvents or prone to precipitation, using a water-soluble sulfonated Cyanine3.5 derivative is a highly effective solution.[2][3]

Issue 2: Low degree of labeling (DOL) despite using the correct molar excess of dye.

Possible Cause: Poor solubility or aggregation of the dye in the reaction buffer can reduce the effective concentration of reactive dye molecules available to label the target biomolecule.

Solution:

  • Ensure the dye is fully dissolved: Before adding to the reaction buffer, ensure the Cyanine3.5 is completely dissolved in the organic stock solvent.

  • Optimize reaction buffer pH: For NHS esters, the optimal pH for the labeling reaction is between 8.3 and 8.5.[1][4] For maleimides, a pH range of 6.5-7.5 is recommended. Incorrect pH can affect both the reactivity of the dye and the stability of the target molecule.

  • Increase incubation time: If the reaction is proceeding slowly due to suboptimal conditions, increasing the incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C) may improve the DOL.[5]

  • Use fresh dye stock solution: Cyanine dyes, especially NHS esters, are susceptible to hydrolysis in the presence of moisture. Using a freshly prepared stock solution from anhydrous solvent will ensure maximum reactivity.

Issue 3: High background fluorescence in imaging applications.

Possible Cause: This is often due to the presence of unconjugated (free) dye that was not adequately removed after the labeling reaction. Aggregates of the dye can also contribute to non-specific background signals.

Solution:

  • Thorough purification: It is crucial to remove all unconjugated dye after the labeling reaction. Common methods include:

    • Size-exclusion chromatography (SEC): Using columns like Sephadex G-25 effectively separates the larger labeled protein from the smaller free dye molecules.[6]

    • Dialysis: While effective, dialysis may be a slower method.

    • Spin columns: Convenient for smaller scale reactions, spin columns with an appropriate molecular weight cutoff can efficiently remove free dye.[4]

  • Optimize the dye-to-protein ratio: Using a large excess of the dye can make purification more challenging. It is recommended to perform a titration to find the optimal molar ratio that provides a good DOL without excessive free dye.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve Cyanine3.5?

A1: Non-sulfonated Cyanine3.5 and its derivatives (e.g., NHS ester, maleimide) are poorly soluble in water.[5] The recommended solvents for preparing stock solutions are anhydrous (moisture-free) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][7] A stock solution of at least 10 mM in anhydrous DMSO has been reported for Cyanine3.5 maleimide.[5]

Q2: Can I dissolve Cyanine3.5 directly in my aqueous buffer (e.g., PBS)?

A2: Direct dissolution of non-sulfonated Cyanine3.5 in aqueous buffers is generally not effective and will likely result in precipitation.[1] It is essential to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO or DMF and then add this stock solution to your aqueous buffer.

Q3: My protein precipitates when I add the Cyanine3.5/DMSO stock solution. What should I do?

A3: Protein precipitation can occur if the final concentration of the organic solvent is too high.[1] Ensure that the volume of the dye stock solution added is less than 10% of the total reaction volume. Adding the dye stock slowly while mixing can also help prevent precipitation. If the problem persists, consider using a sulfonated version of Cyanine3.5, which has much higher aqueous solubility.[2][3]

Q4: What is the difference between standard Cyanine3.5 and sulfonated Cyanine3.5?

A4: Sulfonated Cyanine3.5 contains one or more sulfo groups, which significantly increases its water solubility.[3][8] This makes it a better choice for labeling sensitive proteins that may be denatured by organic solvents. Sulfonated dyes are also less prone to aggregation in aqueous environments.[9]

Q5: How should I store my Cyanine3.5 stock solution?

A5: For short-term storage (up to two weeks), aliquots of the stock solution in anhydrous DMSO or DMF can be stored at -20°C, protected from light.[1] For longer-term storage, it is recommended to store at -80°C.[1] Avoid repeated freeze-thaw cycles. It is best to prepare single-use aliquots.

Data Presentation

Table 1: Solubility of Non-Sulfonated Cyanine3.5 Derivatives

SolventSolubilityNotes
WaterPoor/Insoluble[1][5][7]Direct dissolution is not recommended.
Dimethyl Sulfoxide (DMSO)Soluble (≥10 mM for maleimide)[5]Anhydrous DMSO is highly recommended to prevent hydrolysis of reactive groups like NHS esters.[1]
Dimethylformamide (DMF)Soluble[1]Anhydrous DMF is recommended.
ChloroformSoluble[5]
MethanolSoluble[5]
DichloromethaneSoluble[10]

Table 2: Comparison of Non-Sulfonated vs. Sulfonated Cyanine3.5

FeatureNon-Sulfonated Cyanine3.5Sulfonated Cyanine3.5
Aqueous Solubility PoorHigh
Requirement for Organic Co-solvent Yes (for stock solution)No
Tendency for Aggregation HigherLower
Recommended for General labeling applicationsLabeling of sensitive proteins, applications requiring low organic solvent concentration

Experimental Protocols

Protocol: Preparation of a Cyanine3.5 NHS Ester Stock Solution and Protein Labeling
  • Dye Preparation:

    • Allow the vial of Cyanine3.5 NHS ester to warm to room temperature.

    • Add the appropriate volume of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[7]

    • Vortex briefly to ensure the dye is fully dissolved. This stock solution should be used immediately.

  • Protein Preparation:

    • Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 2-10 mg/mL.[5]

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio (a 10:1 to 20:1 ratio is a common starting point).

    • Slowly add the dye stock solution to the protein solution while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25), a spin column, or dialysis.[4][6]

    • The first colored fraction to elute will be the labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cyanine3.5 (~591 nm).[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis dissolve_dye Dissolve Cyanine3.5 in anhydrous DMSO/DMF add_dye Slowly add dye stock to protein solution dissolve_dye->add_dye prepare_protein Prepare protein in amine-free buffer (pH 8.3-8.5) prepare_protein->add_dye incubate Incubate for 1-2 hours at room temperature add_dye->incubate purify Remove unreacted dye (e.g., SEC, spin column) incubate->purify analyze Determine Degree of Labeling (DOL) purify->analyze

Caption: Experimental workflow for protein labeling with Cyanine3.5 NHS ester.

troubleshooting_flowchart start Issue: Precipitate forms in aqueous solution check_solvent Is the final organic solvent concentration <10%? start->check_solvent slow_addition Was the dye added slowly with constant mixing? check_solvent->slow_addition Yes solution1 Solution: Reduce solvent percentage check_solvent->solution1 No solution2 Solution: Improve mixing during addition slow_addition->solution2 No consider_sulfonated Consider using a water-soluble sulfonated Cyanine3.5 slow_addition->consider_sulfonated Yes

Caption: Troubleshooting logic for Cyanine3.5 precipitation issues.

References

Technical Support Center: Cyanine3.5 Labeling with Organic Co-solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of organic co-solvents on Cyanine3.5 (Cy3.5) labeling experiments. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure successful conjugation.

Frequently Asked Questions (FAQs)

Q1: Why are organic co-solvents necessary for Cy3.5 labeling reactions?

A1: Non-sulfonated cyanine dyes, including many forms of Cy3.5, have low water solubility.[1][] Organic co-solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are required to dissolve the dye before it is added to the aqueous solution of the biomolecule to be labeled.[1][][] This prevents dye precipitation and facilitates an efficient labeling reaction.[1]

Q2: What are the most common organic co-solvents used for Cy3.5 labeling, and in what concentration?

A2: The most commonly used organic co-solvents for cyanine dye labeling are anhydrous DMSO and DMF.[][4] Typically, the final concentration of the organic co-solvent in the reaction mixture should be kept to a minimum, ideally less than 10% of the total volume, to avoid denaturation and precipitation of proteins.[5] Some protocols suggest a range of 5-20%, but optimization is key.[][]

Q3: Can the organic co-solvent affect the stability of the Cy3.5 NHS ester?

A3: Yes, the stability of the NHS ester can be compromised by the presence of water in the organic solvent, which leads to hydrolysis of the reactive group.[4][6] It is crucial to use anhydrous (dry) DMSO or DMF.[4] Protic solvents like methanol and ethanol should be avoided as they can slowly react with the NHS ester.[4]

Q4: How does the presence of an organic co-solvent impact the fluorescence of Cy3.5?

Q5: What is the difference between non-sulfonated and sulfonated cyanine dyes regarding the use of organic co-solvents?

A5: Non-sulfonated cyanine dyes have lower water solubility and necessitate the use of organic co-solvents to prevent aggregation and facilitate labeling in aqueous buffers.[1] Sulfonated cyanine dyes have sulfonate groups that significantly increase their water solubility, often eliminating the need for organic co-solvents in the labeling reaction.[] This makes them a better choice for biomolecules that are sensitive to organic solvents.[]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Protein/Biomolecule Precipitation Upon Adding Dye Solution High concentration of the organic co-solvent.Keep the volume of DMSO or DMF added to the protein solution to a minimum, ideally below 10% of the total reaction volume.[5]
The reaction buffer pH is close to the isoelectric point (pI) of the protein.Ensure the reaction buffer pH is not close to the pI of your protein.[10]
High degree of labeling (DOL) leading to aggregation.Reduce the molar ratio of dye to protein to achieve a lower DOL.[10][11]
Low Labeling Efficiency Hydrolysis of the Cy3.5 NHS ester.Use anhydrous DMSO or DMF to prepare the dye stock solution immediately before use.[6] Allow the dye vial to warm to room temperature before opening to prevent moisture condensation.[6]
Presence of primary amines in the buffer.Use an amine-free buffer such as PBS, bicarbonate, or borate buffer (pH 7.2-8.5).[6][10] Avoid buffers like Tris or glycine.[6]
Suboptimal pH of the reaction buffer.The optimal pH for NHS ester reactions is between 7.2 and 8.5, with pH 8.3-8.5 often being ideal.[6]
Low Fluorescence Signal Over-labeling leading to self-quenching.Reduce the dye-to-protein molar ratio. A high degree of labeling can cause fluorophores to interact and dissipate energy as heat instead of light.[1][11]
Incomplete removal of unconjugated dye.Ensure thorough purification of the conjugate using methods like gel filtration or dialysis to remove free dye that can interfere with measurements.[5]
Photobleaching.Protect the dye and the conjugate from light during storage and handling.[10]
Inconsistent Fluorescence Readings Solvent-dependent fluorescence.Ensure all fluorescence measurements are performed in the same buffer system for consistency, as the quantum yield of cyanine dyes can vary with the solvent environment.[4]
Dye aggregation.Dissolve the dye at a lower concentration or briefly sonicate the dye solution before use to minimize aggregation that can quench fluorescence.[4]

Quantitative Data Summary

The following table summarizes the key spectroscopic properties of Cy3.5 NHS ester.

Property Value References
Excitation Maximum (λex) ~581-591 nm[5]
Emission Maximum (λem) ~596-604 nm[5]
Molar Extinction Coefficient (ε) 116,000 M⁻¹cm⁻¹[5]
Fluorescence Quantum Yield (Φ) 0.35[5]
Molecular Weight 741.62 g/mol [5]

Experimental Protocols

Protocol 1: General Protein Labeling with Cy3.5 NHS Ester

This protocol provides a general procedure for labeling proteins with Cy3.5 NHS ester. Optimization of the dye-to-protein molar ratio is recommended for each specific protein to achieve the desired degree of labeling (DOL).

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2 mg/mL.[6][10]

  • (E)-Cyanine 3.5 chloride NHS ester.[5]

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine).

  • Purification column (e.g., gel filtration).

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), the protein must be dialyzed against a suitable labeling buffer like 0.1 M sodium bicarbonate, pH 8.3.[10]

  • Prepare the Dye Stock Solution: Allow the vial of Cy3.5 NHS ester to warm to room temperature before opening.[5] Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO or DMF.[10][12] This solution should be used immediately.[10]

  • Perform the Conjugation Reaction:

    • Slowly add the calculated amount of the Cy3.5 stock solution to the protein solution while gently vortexing. A typical starting molar ratio of dye to protein is 15:1, but this should be optimized.[5]

    • Incubate the reaction for 60 minutes at room temperature in the dark.[5]

  • Quench the Reaction (Optional): To stop the labeling reaction, add a quenching buffer to a final concentration of 50-100 mM.[5]

  • Purify the Conjugate: Remove the unconjugated dye by passing the reaction mixture through a gel filtration column. The labeled protein will elute first.[5]

  • Determine the Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~591 nm (the Amax for Cy3.5). Calculate the DOL using the appropriate formula.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer conjugation Conjugation Reaction (RT, 1 hr, Dark) prep_protein->conjugation prep_dye Prepare Cy3.5 Stock in Anhydrous DMSO/DMF prep_dye->conjugation quench Quench Reaction (Optional) conjugation->quench purify Purify Conjugate (Gel Filtration) quench->purify analyze Determine DOL (Spectrophotometry) purify->analyze

Caption: A streamlined workflow for labeling proteins with Cy3.5 NHS ester.

troubleshooting_logic start Low Labeling Efficiency? amine_buffer Buffer contains amines (e.g., Tris, Glycine)? start->amine_buffer Yes suboptimal_ph Suboptimal pH (<7.2 or >8.5)? amine_buffer->suboptimal_ph No sol_amine Solution: Use amine-free buffer (e.g., PBS, Bicarbonate) amine_buffer->sol_amine Yes hydrolyzed_dye Hydrolyzed NHS Ester? suboptimal_ph->hydrolyzed_dye No sol_ph Solution: Adjust pH to 8.3-8.5 suboptimal_ph->sol_ph Yes sol_dye Solution: Prepare fresh dye stock in anhydrous solvent hydrolyzed_dye->sol_dye Yes

Caption: A decision tree for troubleshooting low labeling efficiency.

References

Technical Support Center: Oxygen Scavenging Systems for Cyanine3.5 Photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing oxygen scavenging systems to prevent the photobleaching of Cyanine3.5 (Cy3.5) and other cyanine dyes during fluorescence microscopy experiments.

Troubleshooting Guide

This guide addresses common issues encountered when using oxygen scavenging systems with Cy3.5.

Problem Possible Cause Recommended Solution
Rapid Photobleaching of Cy3.5 Signal High concentration of dissolved oxygen.Prepare a fresh imaging buffer containing an oxygen scavenging system (OSS) like GOX/Catalase or PCA/PCD to enzymatically remove oxygen.[1] Ensure the imaging chamber is sealed to prevent re-oxygenation.
Excessive excitation light intensity.Reduce the laser power to the minimum level required for an adequate signal-to-noise ratio. Decrease camera exposure time and the frequency of image acquisition.[1]
Accumulation of reactive triplet-state fluorophores.Supplement the imaging buffer with a triplet state quencher (TSQ) such as Trolox.[1]
Decreased pH of Imaging Buffer During Experiment Production of acidic byproducts by the OSS.The commonly used Glucose Oxidase/Catalase (GOX/Cat) and Protocatechuate Dioxygenase (PCD) systems produce gluconic acid and 3,3-carboxy-cis,cis-muconic acid, respectively, which can lower the pH of the buffer over time.[2][3][4] Consider using a higher concentration of buffering agent or switching to a Pyranose Oxidase/Catalase (POC) system, which does not produce acidic byproducts.[2][3][4]
Increased Fluorophore "Blinking" or Off-States pH drop in the imaging buffer.A decrease in pH can increase the blinking of cyanine dyes.[2] Stabilize the pH by using a more robust buffer or the POC oxygen scavenging system.[2][3]
Presence of certain reducing agents.Biological reducing agents can increase the frequency and duration of blinking, particularly for Cy5, an effect that may also apply to Cy3.5.[5][6] If blinking is problematic, consider reducing the concentration of or changing the reducing agent.
Weak or No Fluorescence Signal Suboptimal imaging buffer pH.Ensure the pH of your imaging buffer is within the optimal range for Cy3.5.
Incompatible antifade mounting medium for fixed samples.Some commercial antifade reagents, such as those containing p-Phenylenediamine (PPD), can degrade cyanine dyes.[1] Use a validated commercial mounting medium like ProLong Diamond or Vectashield, or an imaging buffer with a well-defined OSS.[1]
Live-Cell Imaging Issues (e.g., cell death, altered physiology) ATP depletion due to oxygen deprivation.Oxygen scavengers can deplete cellular ATP by inhibiting mitochondrial respiration.[7] For live-cell experiments, consider supplementing the media with metabolic intermediates to help maintain ATP levels.[7]
Cytotoxicity of OSS components.Ensure that the concentrations of enzymes and additives are optimized and not harmful to the cells being imaged.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for Cy3.5?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as Cy3.5, upon exposure to excitation light. When a Cy3.5 molecule absorbs a photon, it enters an excited singlet state. While it typically returns to the ground state by emitting a fluorescent photon, there is a probability it will transition to a long-lived, reactive triplet state.[1] This triplet-state molecule can react with molecular oxygen to generate reactive oxygen species (ROS), which then chemically damage the fluorophore, rendering it permanently non-fluorescent.[1][8] This leads to a progressive fading of the fluorescent signal during an experiment.

Q2: How do oxygen scavenging systems (OSS) prevent photobleaching?

A2: Oxygen scavenging systems are enzymatic or chemical solutions that remove dissolved molecular oxygen from the imaging buffer.[1] By depleting the oxygen, these systems prevent the triplet-state fluorophore from reacting with it, thereby inhibiting the primary pathway for ROS generation and subsequent photobleaching.[1]

Q3: What are the most common oxygen scavenging systems?

A3: The most common enzymatic oxygen scavenging systems are:

  • Glucose Oxidase and Catalase (GOX/Cat or GLOX): Glucose oxidase consumes oxygen to convert glucose into gluconic acid and hydrogen peroxide. Catalase then neutralizes the hydrogen peroxide.[8][9]

  • Protocatechuate-3,4-Dioxygenase (PCD) and Protocatechuic Acid (PCA): PCD uses oxygen to break down PCA. This system is known to achieve very low oxygen concentrations.[5][6]

  • Pyranose Oxidase and Catalase (POC): Pyranose oxidase consumes oxygen to oxidize D-glucose into a ketone, which does not alter the pH of the buffer.[2][3]

Q4: Which oxygen scavenging system is best for my Cy3.5 experiment?

A4: The choice of OSS depends on the specific requirements of your experiment:

  • PCD/PCA is often favored for single-molecule experiments as it can achieve lower steady-state oxygen concentrations than GOX/Cat, leading to improved dye stability.[5][6]

  • POC is the ideal choice when maintaining a stable pH is critical, as it does not produce acidic byproducts.[2][3][4]

  • GOX/Cat is a widely used and effective system, but be mindful of the potential for pH drop in weakly buffered solutions.[2][9]

Q5: Can I use an OSS for live-cell imaging?

A5: Yes, but with caution. Depriving cells of oxygen will inhibit mitochondrial oxidative phosphorylation and lead to a decrease in intracellular ATP levels.[7] This can affect cell viability and ATP-dependent cellular processes. It is crucial to minimize the duration of oxygen depletion and consider using metabolic supplements to support cellular energy production.[7]

Q6: What is a triplet state quencher (TSQ) and do I need one?

A6: A triplet state quencher (TSQ) is a molecule that directly de-excites the triplet-state fluorophore back to the ground state before it can react with oxygen.[1] Trolox, a vitamin E analog, is a commonly used TSQ.[1] Using a TSQ in conjunction with an OSS can further enhance the photostability of Cy3.5, especially at high laser powers.

Quantitative Data Summary

The following table summarizes the performance of different oxygen scavenging systems on the photostability of cyanine dyes, which is indicative of the expected performance for Cy3.5.

Oxygen Scavenging SystemFluorophoreKey FindingsReference
PCD/PCA vs. GOX/Cat Cy3 & Cy5The PCD system achieves a fivefold lower steady-state O₂ concentration (3 ± 1.5 μM) compared to GOX/Cat (14 ± 1 μM).
Cy3 & Cy5The PCD system with Trolox improves initial photobleaching lifetimes by up to 140% compared to the GOX/Cat system.[5]
POC vs. GOX/Cat vs. PCD Cy3 & Cy5POC maintains a stable pH over at least 2 hours, whereas GOX/Cat and PCD can cause a significant pH drop in weakly buffered solutions.[3]
Cy3The photobleaching lifetime of Cy3 is similar with POC and GOX/Cat, but longest with PCD.[2]
Cy5The photobleaching lifetime of Cy5 with POC is slightly longer than with GOX/Cat.[2]

Experimental Protocols

Protocol 1: Glucose Oxidase/Catalase (GLOX) Oxygen Scavenging System

This protocol describes the preparation of a GLOX imaging buffer.

Materials:

  • Imaging Buffer Base (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl)

  • D-Glucose (50% w/v stock solution)

  • Glucose Oxidase (e.g., Sigma-Aldrich, G2133)

  • Catalase (e.g., Sigma-Aldrich, C40)

  • (Optional) Trolox (100 mM stock in DMSO)

Procedure:

  • Prepare 100x GLOX Enzyme Stock:

    • Dissolve 10 mg of Glucose Oxidase and 1.75 mg of Catalase in 250 µL of Imaging Buffer Base.

    • Gently mix and store at 4°C for short-term use or in aliquots at -20°C for long-term storage.

  • Prepare Final Imaging Buffer (1 mL):

    • To 880 µL of Imaging Buffer Base, add the following components in order:

    • 100 µL of 50% (w/v) D-Glucose stock (final concentration of 5%).

    • (Optional) 10 µL of 100 mM Trolox (final concentration of 1 mM).

    • 10 µL of the 100x GLOX Enzyme Stock.

  • Final Use:

    • This buffer must be prepared fresh on the day of the experiment, as the oxygen scavenging activity is limited to a few hours.[1]

    • Apply the buffer to your sample immediately before imaging and seal the chamber to limit re-oxygenation.

Protocol 2: Protocatechuic Acid/Protocatechuate-3,4-Dioxygenase (PCA/PCD) Oxygen Scavenging System

This protocol outlines the preparation of a highly efficient PCA/PCD oxygen scavenging system.

Materials:

  • Imaging Buffer Base (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl)

  • Protocatechuic acid (PCA)

  • Protocatechuate-3,4-dioxygenase (PCD)

  • (Optional) Trolox

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 50 mM stock solution of PCA in your Imaging Buffer Base. If necessary, adjust the pH back to 8.0. Store frozen in aliquots.

    • PCD is typically purchased in a storage buffer containing glycerol. Aliquot and store at -80°C.

  • Prepare Final Imaging Buffer (1 mL):

    • To 1 mL of Imaging Buffer Base, add the following:

    • PCA stock solution to a final concentration of 2.5-10 mM.

    • PCD to a final concentration of 50-100 nM.[1]

    • (Optional) Trolox to a final concentration of 1-2 mM.

  • Final Use:

    • This system is highly effective at removing oxygen.[1] Apply to the sample just before imaging and seal the chamber.

Visualizations

Photobleaching_Pathway Cy35_ground Cy3.5 (Ground State, S₀) Cy35_excited Cy3.5 (Excited Singlet, S₁) Cy35_ground->Cy35_excited Excitation Light (hν) Bleached_Cy35 Bleached Cy3.5 Cy35_excited->Cy35_ground Fluorescence Cy35_triplet Cy3.5 (Triplet State, T₁) Cy35_excited->Cy35_triplet Intersystem Crossing Cy35_triplet->Cy35_ground Quenching ROS Reactive Oxygen Species (ROS) Cy35_triplet->ROS Energy Transfer ROS->Bleached_Cy35 Oxidative Damage Oxygen Molecular Oxygen (³O₂) Oxygen->ROS OSS Oxygen Scavenging System OSS->Oxygen Removes TSQ Triplet State Quencher TSQ->Cy35_triplet Quenches

Caption: Mechanism of Cy3.5 photobleaching and its prevention.

OSS_Workflow cluster_prep Buffer Preparation cluster_exp Experiment cluster_troubleshoot Troubleshooting p1 Prepare Imaging Buffer Base p2 Add Substrate (e.g., Glucose, PCA) p1->p2 p3 Add Optional Reagents (e.g., Trolox) p2->p3 p4 Add OSS Enzymes (e.g., GOX/Cat, PCD) p3->p4 e1 Apply Fresh OSS Buffer to Sample p4->e1 Use Immediately e2 Seal Imaging Chamber e1->e2 e3 Proceed with Fluorescence Imaging e2->e3 t1 Rapid Photobleaching? e3->t1 t2 pH Drop? e3->t2 sol1 Check Buffer Freshness Reduce Laser Power Add Trolox t1->sol1 sol2 Use Stronger Buffer Switch to POC System t2->sol2

Caption: General workflow for using an oxygen scavenging system.

References

Cyanine3.5 dye degradation and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for using Cyanine3.5 (Cy3.5) dye.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Cyanine3.5 dye?

Proper storage is crucial to maintain the chemical integrity and fluorescent properties of Cy3.5 dye. The primary concerns are degradation due to moisture, light, and temperature.[1]

  • Solid Form: The solid, powdered form of Cy3.5 is relatively stable when stored correctly.[1] It should be stored at -20°C, desiccated, and protected from light.[2] Some suppliers recommend long-term storage at -20°C under an inert gas.[3][4]

  • Solutions in Organic Solvents: Solutions of Cy3.5 in anhydrous organic solvents like DMSO or DMF are more susceptible to degradation.[1] It is highly recommended to prepare fresh solutions for each experiment.[1] For short-term storage (up to 2 weeks), aliquots can be stored at -20°C.[1] For longer-term storage, aliquots can be kept at -80°C.[1] Aliquoting into single-use volumes is essential to avoid repeated freeze-thaw cycles and moisture introduction.[1]

  • Aqueous Solutions: Storing Cy3.5, particularly NHS esters, in aqueous buffers is not recommended as the NHS ester hydrolyzes rapidly.[1] Any labeling reactions in aqueous buffers should be performed immediately after introducing the dye.

Q2: In which solvents is Cyanine3.5 soluble?

Cyanine3.5 is characterized by its hydrophobicity and is generally insoluble in aqueous solutions.[1] Its solubility is primarily in polar aprotic organic solvents.[1]

  • Recommended Solvents: Anhydrous (moisture-free) Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly recommended to prevent hydrolysis of reactive forms like NHS esters.[1]

  • Aqueous Solutions: To prepare an aqueous working solution, a concentrated stock in an organic solvent should be diluted into the aqueous buffer.[1] Direct dissolution in water is not effective.[1] For labeling reactions, adding a small amount of an organic co-solvent (typically 5-20% DMF or DMSO) to the aqueous solution of the biomolecule can help dissolve the dye.[]

Q3: Is the fluorescence of Cyanine3.5 sensitive to pH?

The fluorescence intensity of Cyanine3.5 is largely independent of pH in the range of 4 to 10.[6] This makes it a reliable fluorophore for a variety of biological applications where pH may vary.

Q4: What causes Cyanine3.5 to degrade, and how can I prevent it?

The primary mechanism of degradation for cyanine dyes is photobleaching through photooxidation.[6] This process is mediated by reactive oxygen species (ROS), with singlet oxygen being the main agent.[6]

Prevention Strategies:

  • Minimize Light Exposure: Protect the dye and its conjugates from light during all stages of handling, storage, and experimentation.[3] Use light-blocking tubes and avoid prolonged exposure to ambient or excitation light.

  • Use Antifade Reagents: The addition of antifade agents (e.g., n-propyl gallate, Trolox) to your imaging medium can significantly enhance photostability by quenching triplet states or scavenging ROS.[6]

  • Oxygen Scavenging Systems: Removing molecular oxygen from the sample environment with enzymatic systems (e.g., glucose oxidase and catalase) can prevent the formation of singlet oxygen.[6]

  • Optimize Imaging Conditions: Use the lowest possible laser power and shortest exposure time necessary to obtain a sufficient signal-to-noise ratio.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for Cyanine3.5 dye to aid in experimental design and comparison with other fluorophores.

PropertyValue
Excitation Maximum (λex)~581-591 nm
Emission Maximum (λem)~596-604 nm
Molar Extinction Coefficient (ε)~116,000 - 150,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φf)~0.15 - 0.35
Recommended Storage (Solid)-20°C, desiccated, protected from light
Recommended Storage (Solution)-20°C (short-term) or -80°C (long-term) in anhydrous DMSO/DMF

Troubleshooting Guides

This section addresses common problems encountered during experiments with Cyanine3.5 dye.

Problem 1: Low or No Fluorescence Signal

Possible Cause Suggested Solution
Over-labeling and Self-Quenching Attaching too many dye molecules to a single protein can lead to fluorescence quenching.[3] Optimize the dye-to-protein molar ratio to achieve a lower Degree of Labeling (DOL).
Photobleaching The dye may have been degraded by excessive exposure to light.[3] Always protect the dye and conjugates from light. Use antifade reagents in your imaging buffer.
Incorrect Filter/Imaging Settings Ensure you are using the correct excitation and emission filters for Cy3.5.[7]
Low Labeling Efficiency (DOL) See "Problem 2" for troubleshooting low DOL.
Degraded Dye The dye may have degraded due to improper storage or handling. Use a fresh aliquot of dye.

Problem 2: Low Degree of Labeling (DOL) or Inefficient Conjugation

Possible Cause Suggested Solution
Suboptimal pH of Reaction Buffer For NHS ester labeling, the pH should be between 8.3 and 8.5.[8][9] At lower pH, the primary amines on the protein are protonated and less reactive.
Presence of Competing Amines Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the dye.[3][9] Use an amine-free buffer such as PBS, bicarbonate, or borate.
Hydrolyzed NHS Ester The reactive NHS ester can be hydrolyzed by moisture.[8] Use fresh, anhydrous DMSO or DMF to prepare the dye solution immediately before use.
Low Dye-to-Protein Molar Ratio An insufficient amount of dye will result in a low DOL.[3] Increase the molar excess of the dye in the reaction.
Low Protein Concentration Labeling efficiency can be poor at low protein concentrations.[9] If possible, concentrate your protein to >2 mg/mL.

Problem 3: Precipitation of Protein During Labeling

Possible Cause Suggested Solution
High Concentration of Organic Solvent Adding a large volume of DMSO or DMF to the protein solution can cause precipitation.[8] Keep the volume of the organic solvent to a minimum (<10% of the total reaction volume).
High Degree of Labeling (DOL) Over-labeling can lead to protein aggregation and precipitation.[3] Reduce the molar ratio of dye to protein.
Incorrect Buffer pH If the reaction buffer pH is close to the isoelectric point (pI) of your protein, it may precipitate.[3] Ensure the buffer pH is appropriate for your specific protein.

Experimental Protocols

Protocol 1: Standard Protein Labeling with Cyanine3.5 NHS Ester

This protocol provides a general procedure for labeling a protein (e.g., an antibody) with Cy3.5 NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Cyanine3.5 NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 1 M Sodium Bicarbonate (pH 8.3-8.5)

  • Purification column (e.g., gel filtration/desalting column)

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is at a concentration of at least 2 mg/mL in an amine-free buffer.[9]

    • Add the 1 M sodium bicarbonate solution to the protein solution to a final concentration of 100 mM to raise the pH to ~8.3.[9]

  • Prepare the Dye Stock Solution:

    • Allow the vial of Cy3.5 NHS ester to warm to room temperature before opening.

    • Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3] This solution should be used immediately.

  • Perform the Conjugation Reaction:

    • Calculate the required volume of the dye solution to achieve the desired molar ratio of dye to protein (a common starting point is 10:1 to 15:1).[8]

    • While gently vortexing, slowly add the dye solution to the protein solution.[3]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[3][9]

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with PBS.

    • Collect the fractions containing the colored, labeled protein.

  • Determine the Degree of Labeling (DOL) (Optional):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~591 nm (for Cy3.5).

    • Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients of the protein and the dye.

Protocol 2: Assessing the Photostability of Cyanine3.5

This protocol describes a method to measure the photobleaching rate of Cy3.5 in solution.

Materials:

  • Cyanine3.5 solution (in a suitable buffer like PBS)

  • Fluorometer or fluorescence microscope with a time-lapse imaging capability

  • Cuvette or microscope slide

Procedure:

  • Sample Preparation:

    • Prepare a solution of Cy3.5 in the desired buffer with an absorbance of approximately 0.1 at its excitation maximum to minimize inner filter effects.[6]

  • Initial Measurements:

    • Record the initial absorbance and fluorescence emission spectrum of the sample before photobleaching.[6]

  • Photobleaching Experiment:

    • Place the sample in the fluorometer or on the microscope stage.

    • Continuously illuminate the sample with the excitation light source at a constant power.[6]

    • Record the fluorescence intensity at regular time intervals until the signal has significantly decreased.[6]

  • Data Analysis:

    • Plot the normalized fluorescence intensity as a function of time.[6]

    • Fit the resulting decay curve to an exponential function to determine the photobleaching rate constant (k) or the half-life (t₁/₂).[6]

Visualizations

Caption: A simplified diagram of the primary photobleaching mechanism of Cyanine3.5 dye.

Protein Labeling Workflow with Cy3.5 NHS Ester cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prep_Protein Prepare Protein (Amine-free buffer, pH 8.3) Mix Mix Protein and Dye (Protect from light) Prep_Protein->Mix Prep_Dye Prepare Dye Solution (Anhydrous DMSO/DMF) Prep_Dye->Mix Incubate Incubate (1 hr, Room Temp) Mix->Incubate Purify Purify Conjugate (Gel Filtration) Incubate->Purify Analyze Analyze (Measure DOL) Purify->Analyze

Caption: Experimental workflow for conjugating proteins with Cyanine3.5 NHS ester.

Troubleshooting Low Fluorescence Signal Start Low Fluorescence Signal Check_DOL Is the Degree of Labeling (DOL) high? Start->Check_DOL Check_Light Was the sample protected from light? Start->Check_Light High_DOL Possible Self-Quenching. Reduce dye:protein ratio. Check_DOL->High_DOL Yes Low_DOL Troubleshoot labeling protocol (pH, buffer, etc.). Check_DOL->Low_DOL No Photobleached Possible Photobleaching. Use antifade reagents. Check_Light->Photobleached No Not_Photobleached Proceed to next check. Check_Light->Not_Photobleached Yes Check_Filters Are the correct filters being used? Correct_Filters Proceed to next check. Check_Filters->Correct_Filters Yes Incorrect_Filters Use correct filter set for Cy3.5. Check_Filters->Incorrect_Filters No High_DOL->Check_Light Low_DOL->Check_Light Not_Photobleached->Check_Filters

Caption: A decision tree to troubleshoot experiments with low fluorescence signals.

References

Validation & Comparative

A Head-to-Head Comparison of Cyanine3.5 and Cy3 for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging fluorescence microscopy, the selection of the optimal fluorophore is paramount for achieving high-quality, reproducible results. Among the vast array of available dyes, the cyanine family, particularly Cy3 and its derivative Cyanine3.5 (Cy3.5), are popular choices for their brightness and suitability for common laser lines. This guide provides an objective, data-driven comparison of Cy3.5 and Cy3 to aid in making an informed decision for your specific experimental needs.

Quantitative Performance Comparison

The following table summarizes the key photophysical and spectral properties of Cy3.5 and Cy3. While exact values can vary depending on the molecular environment (e.g., solvent, conjugation to a biomolecule), these representative values provide a basis for comparison.[1]

PropertyCyanine3.5 (Cy3.5)Cyanine3 (Cy3)Key Considerations
Excitation Maximum (λex) ~579 - 591 nm[1][2][3]~550 - 554 nm[4][5][6]Cy3.5 is red-shifted, which may be advantageous for multiplexing experiments to reduce spectral overlap with fluorophores in the green-yellow range. Both are compatible with common laser lines, such as the 561 nm laser for Cy3.5 and the 532 nm laser for Cy3.[7][8]
Emission Maximum (λem) ~591 - 604 nm[1][2][3]~565 - 570 nm[4][5][8]The emission profiles of both dyes fall within the orange-red region of the spectrum and can often be detected using standard TRITC filter sets.[7][8]
Molar Extinction Coefficient (ε) 116,000 - 150,000 M⁻¹cm⁻¹[1]150,000 M⁻¹cm⁻¹[6][9]A high molar extinction coefficient contributes to the brightness of the fluorophore. Both Cy3.5 and Cy3 are characterized by high molar absorptivity.[7]
Quantum Yield (Φ) ~0.15[10][11][12]~0.15[6][9][11]The quantum yield, or the efficiency of photon emission after absorption, is similar for both dyes in aqueous environments. It's important to note that the quantum yield of cyanine dyes can be influenced by the viscosity of their environment.[11]
Photostability High[2]Moderate to High[4][5][7][8]Both dyes are considered to have good photostability, which is crucial for imaging applications requiring prolonged or repeated light exposure.[2][7] For demanding protocols, the use of antifade reagents is recommended for both.[7]
Fluorescence Enhancement Significantly enhanced upon covalent attachment to proteins.[7][13][14]Significantly enhanced upon covalent attachment to proteins.[7][13][14]This property is a major advantage for immunofluorescence, leading to brighter antibody conjugates and improved signal-to-noise ratios.[7]

Experimental Protocols

The following protocols provide a general framework for utilizing Cy3.5 and Cy3 in common fluorescence microscopy applications.

Antibody Conjugation with NHS Ester Dyes

This protocol outlines the general procedure for labeling primary amines on antibodies with amine-reactive N-hydroxysuccinimidyl (NHS) esters of Cy3.5 or Cy3.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.

  • (E)-Cyanine 3.5 chloride NHS ester or Cy3 NHS ester.

  • Anhydrous DMSO.

  • Size-exclusion chromatography column.

Procedure:

  • Antibody Preparation: Ensure the antibody is in a buffer free of primary amines (e.g., Tris) and at an appropriate concentration.

  • Dye Preparation: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO to a concentration of 10 mM.[7]

  • Conjugation Reaction: Add the reactive dye solution to the antibody solution at a molar ratio of approximately 10:1 (dye to antibody). This ratio may require optimization for different antibodies.[7]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.[7]

  • Purification: Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

Indirect Immunofluorescence Staining

This protocol describes a typical workflow for indirect immunofluorescence using a primary antibody followed by a fluorescently labeled secondary antibody.

Materials:

  • Cultured cells on coverslips.

  • Phosphate-Buffered Saline (PBS).

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% normal goat serum in PBS).

  • Primary antibody specific to the target protein.

  • Cy3.5- or Cy3-conjugated secondary antibody.

  • Antifade mounting medium.

Procedure:

  • Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 for those targets that are intracellular.[7]

  • Blocking: Incubate cells with blocking buffer for at least 1 hour to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[7]

  • Washing: Wash the cells three times with PBS.[7]

  • Secondary Antibody Incubation: Incubate with the Cy3.5- or Cy3-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.[7]

  • Final Washes: Wash the cells three times with PBS.[7]

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[7]

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for either Cy3.5 or Cy3.[7]

Visualizations

Experimental Workflow for Indirect Immunofluorescence

G A Cell Seeding & Culture B Fixation (e.g., 4% PFA) A->B C Permeabilization (e.g., 0.1% Triton X-100) B->C D Blocking (e.g., 5% NGS) C->D E Primary Antibody Incubation D->E F Wash Steps (PBS) E->F G Secondary Antibody Incubation (Cy3.5 or Cy3 conjugated) F->G H Final Wash Steps (PBS) G->H I Mounting with Antifade Medium H->I J Fluorescence Microscopy I->J

Caption: A generalized workflow for indirect immunofluorescence using cyanine dyes.

Conceptual Comparison of Spectral Properties

G cluster_0 Cy3 cluster_1 Cy3.5 Excitation\n~552 nm Excitation ~552 nm Emission\n~565 nm Emission ~565 nm Excitation\n~552 nm->Emission\n~565 nm Stokes Shift Excitation\n~581 nm Excitation ~581 nm Emission\n~596 nm Emission ~596 nm Excitation\n~581 nm->Emission\n~596 nm Stokes Shift

Caption: Spectral properties of Cy3 and Cy3.5, highlighting their respective excitation and emission maxima.

Conclusion and Recommendations

Both Cyanine3.5 and Cy3 are excellent choices for fluorescence microscopy, offering bright and stable fluorescent signals, particularly when conjugated to antibodies.[7] Their similar spectral properties allow for their use with common and widely available instrumentation.[7]

  • For Routine Immunofluorescence: Both dyes are expected to perform well, and the choice may come down to factors such as cost and availability.[7]

  • For Multi-Color Imaging: The red-shifted spectrum of Cy3.5 may offer an advantage in reducing spectral overlap with other commonly used fluorophores in the green and yellow channels.

  • For Applications Requiring High Photostability: While both dyes exhibit good photostability, the use of antifade reagents is recommended for demanding imaging protocols such as time-lapse microscopy and z-stack acquisition.[7]

Ultimately, the optimal dye for a specific experiment will depend on the particular biological system, the imaging setup, and the experimental goals. Empirical testing of both dyes in your specific application is recommended to determine the best-performing fluorophore.

References

Navigating the Spectrum: A Guide to Cyanine3.5 Alternatives for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in live-cell imaging, the selection of the appropriate fluorescent dye is a critical determinant of experimental success. While Cyanine3.5 (Cy3.5) has been a widely used orange-red fluorescent probe, a new generation of synthetic dyes often presents superior performance in terms of brightness, photostability, and cell permeability. This guide provides an objective comparison of Cyanine3.5 and its leading alternatives, including Alexa Fluor 568, DyLight 550, and ATTO 565, supported by quantitative data and detailed experimental methodologies to inform your selection process.

Performance Comparison of Fluorescent Dyes

The utility of a fluorescent dye in live-cell imaging hinges on several key photophysical parameters. Brightness, a product of the molar extinction coefficient and quantum yield, dictates the signal intensity. Photostability, the dye's resistance to photochemical degradation under illumination, is paramount for time-lapse imaging and tracking dynamic cellular processes. Cell permeability is another crucial factor for labeling intracellular targets in living specimens.

Spectral and Photophysical Properties

The following table summarizes the key spectral and photophysical properties of Cyanine3.5 and its alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (η)Relative Brightness (ε x η)
Cyanine3.5 581596~150,000Not widely reported-
Alexa Fluor 568 57860391,0000.6962,790
DyLight 550 562576150,000Not widely reported-
ATTO 565 564590120,0000.90108,000

Note: Molar extinction coefficients and quantum yields can vary depending on the solvent and conjugation state.

Brightness: Based on the available data, ATTO 565 is expected to be exceptionally bright due to its high molar extinction coefficient and an outstanding quantum yield of 90%.[1] Alexa Fluor 568 also demonstrates high brightness with a quantum yield of 0.69.[1] While Cyanine3.5 and DyLight 550 have high molar extinction coefficients, their quantum yields are not as consistently reported, making a direct brightness comparison challenging.

Photostability: The general consensus in the literature and from manufacturer documentation is that Alexa Fluor and ATTO dyes exhibit significantly higher photostability than conventional cyanine dyes like Cy3.5.[1] For instance, Alexa Fluor 555, which is spectrally similar, has been shown to be significantly more resistant to photobleaching than Cy3.[1] ATTO 565 is frequently cited for its high thermal and photostability, making it well-suited for demanding applications like single-molecule detection.

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below is a general protocol for labeling and imaging live cells with fluorescent dyes, which can be adapted for specific applications.

General Protocol for Live-Cell Imaging

1. Cell Preparation:

  • Plate cells on glass-bottom dishes or chamber slides suitable for microscopy.

  • Culture cells to the desired confluency in the appropriate growth medium.

2. Dye Loading/Labeling:

  • For labeling intracellular proteins: If using a dye-conjugated antibody or ligand, microinjection or electroporation may be required to introduce the probe into the cells. For cell-permeant dyes, prepare a stock solution of the dye in anhydrous DMSO. Dilute the dye stock solution to the desired final concentration (typically in the nanomolar to low micromolar range) in a serum-free medium or an appropriate imaging buffer.

  • For labeling cell surface proteins: The labeling can be performed directly in the culture medium.

  • Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add the dye-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal concentration and incubation time should be determined empirically for each cell type and dye.

3. Washing and Imaging:

  • After incubation, gently wash the cells two to three times with pre-warmed imaging buffer (e.g., phenol red-free medium or HBSS) to remove unbound dye.

  • Add fresh, pre-warmed imaging buffer to the cells.

  • Place the dish or slide on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO₂.

  • Acquire images using the appropriate filter sets for the chosen fluorophore. Minimize light exposure to reduce phototoxicity and photobleaching.

Visualizing Cellular Processes: Endocytosis Workflow

A common application for these fluorescent dyes in live-cell imaging is the tracking of endocytosis, the process by which cells internalize molecules from their external environment. The following diagram illustrates a typical workflow for monitoring receptor-mediated endocytosis using a fluorescently labeled ligand.

Endocytosis_Workflow cluster_0 Preparation cluster_1 Live-Cell Experiment cluster_2 Data Acquisition & Analysis Cell_Culture 1. Culture Cells (e.g., expressing receptor of interest) Ligand_Labeling 2. Label Ligand (e.g., with Alexa Fluor 568-NHS ester) Incubation 3. Incubate Cells with Labeled Ligand Ligand_Labeling->Incubation Binding 4. Ligand Binds to Cell Surface Receptor Incubation->Binding Internalization 5. Receptor-Mediated Endocytosis Binding->Internalization Vesicular_Transport 6. Transport in Endosomes/Lysosomes Internalization->Vesicular_Transport Imaging 7. Live-Cell Imaging (Time-lapse microscopy) Vesicular_Transport->Imaging Analysis 8. Image Analysis (e.g., particle tracking, colocalization) Imaging->Analysis

Workflow for monitoring receptor-mediated endocytosis using a fluorescently labeled ligand.

This workflow demonstrates the process from preparing the cells and the fluorescent probe to acquiring and analyzing the imaging data to study the dynamics of endocytosis.

Conclusion and Recommendations

While Cyanine3.5 remains a viable fluorescent dye, alternatives such as Alexa Fluor 568 and ATTO 565 offer significant advantages in brightness and photostability, which are crucial for demanding live-cell imaging applications.[1]

  • For routine live-cell imaging: Alexa Fluor 568 provides a robust and bright signal with good photostability.

  • For long-term time-lapse or single-molecule imaging: ATTO 565 is an excellent choice due to its exceptional brightness and high photostability.

  • When cost is a primary consideration: DyLight 550 can be a suitable alternative, although its photophysical properties are less extensively documented in independent studies compared to Alexa Fluor and ATTO dyes.

Ultimately, the choice of the optimal dye will depend on the specific requirements of the experiment, including the imaging modality, the duration of image acquisition, and the need for single-molecule sensitivity. Researchers are encouraged to consider the quantitative data presented in this guide and the specific needs of their experimental design to make an informed decision on the most suitable fluorescent dye for their live-cell imaging studies.

References

Navigating the Spectrum: A Comparative Guide to Cyanine3.5 and its Fluorophore Partners

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise selection of fluorescent probes is paramount for robust and reproducible experimental outcomes. This guide provides an in-depth comparison of Cyanine3.5 (Cy3.5) with other commonly used fluorophores, focusing on their spectral overlap to assist in the rational design of multiplex fluorescence experiments and Förster Resonance Energy Transfer (FRET) applications.

Cyanine3.5, a member of the cyanine dye family, is a bright and photostable fluorophore that emits in the orange-red region of the visible spectrum. Its spectral characteristics make it a versatile tool in various applications, including fluorescence microscopy, flow cytometry, and immunoassays. A critical consideration in multi-color fluorescence applications is the degree of spectral overlap between different fluorophores, which can lead to signal bleed-through and affect data accuracy. However, this same spectral overlap is the fundamental requirement for FRET, a powerful technique for studying molecular interactions.

Quantitative Comparison of Fluorophore Properties

The selection of an appropriate fluorophore for co-localization or as a FRET partner for Cy3.5 depends on a careful evaluation of their photophysical properties. The following table summarizes key spectral data for Cy3.5 and a selection of other commonly used fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Cyanine3.5 (Cy3.5) ~581 - 591 [1][2]~596 - 604 [1][2]~116,000 - 150,000 [3][4]~0.15 - 0.35 [3][4]
Cyanine3 (Cy3)~550 - 554[5][6]~568 - 570[5][6]~150,000[5]~0.15[5]
Alexa Fluor 555~555[2]~565[7]~150,000[7]-
Alexa Fluor 568~578[8]~603[8]~91,300[7]-
Alexa Fluor 594~590[8]~617[8]~73,000[7]-
DyLight 549~550[9]~568[9]--
DyLight 594~593[10]~618[10]--
Texas Red~583~603~85,000~0.53
Cyanine5 (Cy5)~650[8]~670[8]~250,000~0.27[11]

Understanding Spectral Overlap and FRET

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two fluorophores, a "donor" and an "acceptor".[12] Efficient FRET occurs when the emission spectrum of the donor significantly overlaps with the excitation spectrum of the acceptor.[13] The degree of this overlap is quantified by the spectral overlap integral, J(λ).

The efficiency of FRET is highly dependent on the distance between the donor and acceptor molecules, typically in the range of 1-10 nanometers, making it a "spectroscopic ruler" for measuring molecular proximity.[14]

Key Parameters for FRET
  • Spectral Overlap Integral (J(λ)): This value quantifies the degree of overlap between the donor's emission spectrum and the acceptor's absorption spectrum. It is a critical factor in determining the Förster distance.[13]

  • Förster Distance (R₀): This is the distance at which the FRET efficiency is 50%.[12] A larger R₀ value indicates that FRET can occur over a longer distance. The Förster distance is dependent on the spectral overlap integral, the quantum yield of the donor, and the relative orientation of the donor and acceptor transition dipoles.[15]

Experimental Protocols

Accurate determination of spectral overlap and FRET efficiency requires careful experimental measurements. Below are detailed protocols for key experiments.

Protocol 1: Determination of Fluorophore Spectral Properties

Objective: To measure the excitation and emission spectra of individual fluorophores to assess potential spectral overlap.

Materials:

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Solutions of individual fluorophores (e.g., Cy3.5, potential partner fluorophores) in an appropriate buffer (e.g., PBS)

Methodology:

  • Sample Preparation: Prepare dilute solutions of each fluorophore. The absorbance at the excitation maximum should be below 0.1 to avoid inner filter effects.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

    • Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).

  • Measurement of Emission Spectrum:

    • Place a cuvette with the buffer (blank) in the sample holder and record a blank spectrum.

    • Replace the blank with the fluorophore solution.

    • Set the excitation wavelength to the known absorption maximum of the fluorophore.

    • Scan a range of emission wavelengths, starting approximately 10 nm above the excitation wavelength and extending beyond the expected emission peak.

    • Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum.

  • Measurement of Excitation Spectrum:

    • Set the emission wavelength to the peak of the measured emission spectrum.

    • Scan a range of excitation wavelengths covering the expected absorption range of the fluorophore.

    • The resulting spectrum represents the excitation spectrum of the fluorophore.

Protocol 2: Calculation of Spectral Overlap Integral (J(λ))

Objective: To quantify the spectral overlap between a donor (Cy3.5) and a potential acceptor fluorophore.

Methodology: The spectral overlap integral, J(λ), is calculated using the following equation:

J(λ) = ∫ F_D(λ) * ε_A(λ) * λ⁴ dλ

Where:

  • F_D(λ) is the normalized fluorescence emission spectrum of the donor (Cy3.5).

  • ε_A(λ) is the molar extinction coefficient spectrum of the acceptor.

  • λ is the wavelength in nanometers.

The integration is performed over the entire spectral range where the donor emission and acceptor absorption overlap. This calculation can be performed using specialized software or a spreadsheet program with the full spectral data.

Protocol 3: Determination of Förster Distance (R₀)

Objective: To calculate the distance at which FRET efficiency is 50% for a given donor-acceptor pair.

Methodology: The Förster distance, R₀, is calculated using the following formula:

R₀⁶ = 8.79 × 10⁻⁵ * (κ² * n⁻⁴ * QY_D * J(λ))

Where:

  • κ² is the dipole-dipole orientation factor (typically assumed to be 2/3 for freely rotating molecules in solution).

  • n is the refractive index of the medium.

  • QY_D is the fluorescence quantum yield of the donor (Cy3.5).

  • J(λ) is the spectral overlap integral calculated in Protocol 2.

Visualizing Spectral Overlap and Experimental Workflow

To better understand the principles and processes involved, the following diagrams illustrate the concept of spectral overlap and the experimental workflow for its determination.

Spectral_Overlap cluster_donor Donor (Cy3.5) cluster_acceptor Acceptor Fluorophore D_Ex Excitation Spectrum D_Em Emission Spectrum Overlap Spectral Overlap (J(λ)) D_Em->Overlap contributes to A_Ex Excitation Spectrum A_Ex->Overlap contributes to A_Em Emission Spectrum FRET Förster Resonance Energy Transfer (FRET) Overlap->FRET enables

Conceptual diagram of spectral overlap enabling FRET.

Experimental_Workflow start Start: Select Fluorophores (Donor: Cy3.5, Acceptor: X) measure_spectra Measure Excitation & Emission Spectra (Protocol 1) start->measure_spectra calculate_J Calculate Spectral Overlap Integral (J(λ)) (Protocol 2) measure_spectra->calculate_J determine_R0 Determine Förster Distance (R₀) (Protocol 3) calculate_J->determine_R0 evaluate Evaluate FRET Potential & Suitability for Experiment determine_R0->evaluate end End: Optimized Fluorophore Pair Selection evaluate->end

Workflow for determining spectral overlap and FRET parameters.

By following these protocols and utilizing the provided data, researchers can make informed decisions about the suitability of various fluorophores for use with Cy3.5, thereby enhancing the quality and reliability of their fluorescence-based experiments.

References

A Researcher's Guide to Förster Resonance Energy Transfer (FRET) with Cyanine3.5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal fluorophores for Förster Resonance Energy Transfer (FRET) assays is paramount for obtaining sensitive and reliable data. This guide provides an objective comparison of Cyanine3.5 (Cy3.5) as both a FRET donor and acceptor, supported by experimental data and detailed methodologies. We also compare its performance with alternative fluorescent dyes to aid in the selection of the most suitable probes for your specific research needs.

Cyanine3.5 (Cy3.5) is a bright, orange-red fluorescent dye that is widely used in various biological and chemical research applications, including fluorescence microscopy, flow cytometry, and FRET-based assays.[1][2] Its utility in FRET stems from its spectral properties, which allow it to serve as either an energy donor or an acceptor in proximity-based assays. This guide will delve into the quantitative aspects of using Cy3.5 in FRET, providing a framework for experimental design and data interpretation.

Cyanine3.5 in FRET: A Dual Role

FRET is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm). The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a powerful tool for studying molecular interactions, conformational changes, and dynamics.

The choice of a fluorophore as a donor or an acceptor depends on the spectral overlap between the donor's emission spectrum and the acceptor's excitation spectrum. Cy3.5, with its excitation and emission maxima in the orange-red region of the spectrum, can be strategically paired with other cyanine dyes or different classes of fluorophores to function effectively in either role.

Cyanine3.5 as a FRET Donor

When acting as a FRET donor, Cy3.5 is excited directly, and if a suitable acceptor is in close proximity, a portion of its excitation energy is transferred to the acceptor, leading to sensitized emission from the acceptor and a corresponding quenching of the donor's fluorescence. A common FRET partner for Cy3.5 as a donor is Cyanine5.5 (Cy5.5). Single-molecule FRET studies have characterized the Cy3.5-Cy5.5 pair, demonstrating its utility in studying nucleic acids and nucleosomes.[1][3] These studies have shown this pair to be photostable for approximately 5 minutes under continuous illumination.[1]

Cyanine3.5 as a FRET Acceptor

Conversely, Cy3.5 can serve as a FRET acceptor when paired with a donor that has an emission spectrum overlapping with Cy3.5's excitation spectrum. A well-documented donor for Cy3.5 is Cyanine3 (Cy3). Studies on FRET networks have utilized the Cy3-Cy3.5 pair to investigate the effects of multiple FRET pathways.

Quantitative Performance Data

To facilitate a clear comparison, the following tables summarize the key photophysical properties of Cy3.5 and its performance in selected FRET pairs.

Table 1: Photophysical Properties of Cyanine3.5

PropertyValueReference
Excitation Maximum (λex)~581 - 591 nm[2][]
Emission Maximum (λem)~596 - 604 nm[2][5]
Molar Extinction Coefficient (ε)~116,000 M⁻¹cm⁻¹[]
Quantum Yield (Φ)~0.15 - 0.35[]
Stokes Shift~15 nm[2]

Table 2: Performance of Cyanine3.5 in FRET Pairs

FRET Pair (Donor -> Acceptor)Förster Distance (R₀)NotesReference
Cy3 -> Cy5~5.4 nmA commonly used and well-characterized cyanine FRET pair for reference.[6][7][8]
Cy3.5 -> Cy5.5Not explicitly stated, but demonstrated to be an effective pair for smFRET.Photostability of ~5 min under continuous illumination.[1][3]
Cy3 -> Cy3.5Donor-acceptor distance of ~3.4 nm in a DNA scaffold resulted in efficient FRET.Used in studies of multi-pathway FRET.

Comparison with Alternative Fluorophores

For researchers requiring higher photostability or brightness, several alternative fluorophores to Cy3.5 are available. The Alexa Fluor series of dyes are prominent competitors, often exhibiting superior performance in demanding imaging applications.

Table 3: Comparison of Cyanine3.5 with Alternative Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldRelative PhotostabilityReference
Cyanine3.5 ~581 - 591~596 - 604~116,000~0.15 - 0.35Good[2][]
Alexa Fluor 555 ~555~565~150,000~0.10Excellent, superior to many cyanine dyes.[9]
Alexa Fluor 594 ~590~617~92,000~0.66Excellent

Experimental Protocols

Accurate determination of FRET efficiency is crucial for meaningful data interpretation. The two most common intensity-based methods are Acceptor Photobleaching and Sensitized Emission.

Acceptor Photobleaching FRET Measurement

This method relies on the principle that FRET quenches the donor's fluorescence. By photobleaching the acceptor, this quenching is relieved, leading to an increase in the donor's fluorescence intensity. The FRET efficiency (E) can be calculated from the donor's fluorescence intensity before (I_pre) and after (I_post) acceptor photobleaching.

Protocol:

  • Sample Preparation: Prepare samples containing the donor and acceptor-labeled molecules, as well as donor-only and acceptor-only control samples.

  • Image Acquisition (Pre-Bleach):

    • Acquire an image of the donor channel using the donor's excitation and emission wavelengths.

    • Acquire an image of the acceptor channel using the acceptor's excitation and emission wavelengths.

  • Acceptor Photobleaching:

    • Select a region of interest (ROI) for photobleaching.

    • Expose the ROI to high-intensity light at the acceptor's excitation wavelength until the acceptor fluorescence is significantly reduced (typically >90%).

  • Image Acquisition (Post-Bleach):

    • Acquire a post-bleach image of the donor channel using the same settings as the pre-bleach image.

  • Data Analysis:

    • Measure the average donor fluorescence intensity within the photobleached ROI before (I_pre) and after (I_post) bleaching.

    • Calculate the FRET efficiency using the formula: E = 1 - (I_pre / I_post)

Sensitized Emission FRET Measurement

This method measures the fluorescence of the acceptor that results from energy transfer from the donor. This requires correction for spectral bleed-through (donor emission into the acceptor channel) and direct excitation of the acceptor by the donor's excitation light.

Protocol:

  • Sample Preparation: Prepare three samples:

    • Donor-only sample.

    • Acceptor-only sample.

    • Dual-labeled (FRET) sample.

  • Image Acquisition: Acquire three images for each sample:

    • Donor Channel: Excite at the donor's excitation wavelength and detect at the donor's emission wavelength.

    • Acceptor Channel: Excite at the acceptor's excitation wavelength and detect at the acceptor's emission wavelength.

    • FRET Channel: Excite at the donor's excitation wavelength and detect at the acceptor's emission wavelength.

  • Correction for Spectral Crosstalk:

    • Use the donor-only and acceptor-only samples to determine the bleed-through and direct excitation coefficients.

  • Data Analysis:

    • Apply the correction factors to the FRET channel image of the dual-labeled sample to calculate the corrected FRET intensity (FRETc).

    • The FRET efficiency can then be calculated using various established algorithms that take into account the donor and acceptor concentrations.

Mandatory Visualizations

FRET_Principle cluster_donor Donor Fluorophore cluster_acceptor Acceptor Fluorophore D D D_excited D* D->D_excited Donor_Emission Donor Fluorescence D_excited->D Donor Emission A A D_excited->A 2. FRET (Non-radiative) A_excited A* A->A_excited Acceptor_Emission Acceptor Fluorescence A_excited->A 3. Acceptor Emission Excitation Excitation Light Excitation->D 1. Excitation

Caption: The principle of Förster Resonance Energy Transfer (FRET).

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement FRET Measurement cluster_analysis Data Analysis Donor_Only Donor-only Control Sensitized_Emission Sensitized Emission Donor_Only->Sensitized_Emission Acceptor_Only Acceptor-only Control Acceptor_Only->Sensitized_Emission FRET_Sample FRET Sample (Donor + Acceptor) FRET_Sample->Sensitized_Emission Acceptor_Photobleaching Acceptor Photobleaching FRET_Sample->Acceptor_Photobleaching SE_Analysis Calculate FRET Efficiency (Correct for Crosstalk) Sensitized_Emission->SE_Analysis AP_Analysis Calculate FRET Efficiency (Donor De-quenching) Acceptor_Photobleaching->AP_Analysis

Caption: General workflow for FRET efficiency determination.

Conclusion

Cyanine3.5 is a versatile fluorophore that can be effectively employed as either a donor or an acceptor in FRET-based studies. Its performance is contingent on the selection of an appropriate FRET partner with significant spectral overlap. While direct comparisons of its efficiency in both roles are limited, the available data demonstrates its utility in various FRET applications, including single-molecule studies. For experiments demanding high photostability and brightness, alternatives such as Alexa Fluor dyes may offer superior performance. The choice between Cy3.5 and its alternatives should be guided by the specific requirements of the experimental system, including the desired spectral properties, photostability, and cost-effectiveness. By following rigorous experimental protocols for FRET measurement and data analysis, researchers can leverage the power of Cy3.5 to gain valuable insights into molecular interactions and dynamics.

References

A Head-to-Head Battle of Red Fluorophores: Cyanine3.5 vs. DyLight 594

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of fluorescence-based research, the selection of the appropriate fluorophore is paramount to generating high-quality, reproducible data. For researchers working in the orange-red spectrum, Cyanine3.5 (Cy3.5) and DyLight 594 are two commonly employed fluorescent dyes. This guide provides a comprehensive quantitative comparison of their performance characteristics, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Quantitative Comparison of Fluorophore Properties

The performance of a fluorescent dye is dictated by its intrinsic photophysical properties. A summary of the key quantitative data for Cyanine3.5 and DyLight 594 is presented below, offering a direct comparison of their performance metrics.

PropertyCyanine3.5DyLight 594
Excitation Maximum (λex) ~581-591 nm[][2][3][4]~592-593 nm[5][6]
Emission Maximum (λem) ~596-605 nm[][2][3][4]~616-618 nm[7][5][6]
Molar Extinction Coefficient (ε) ~116,000 - 150,000 M⁻¹cm⁻¹[][3]~80,000 M⁻¹cm⁻¹[7]
Fluorescence Quantum Yield (Φ) ~0.15 - 0.35[][3]Not explicitly stated, but conjugates are reported to be bright.[8]
Photostability Generally considered to have good photostability, though some sources indicate it can be poor.[][2][9]Generally considered to have good photostability.[10]
pH Sensitivity Fluorescence is pH-insensitive in the range of 4 to 10.[11]Generally pH-insensitive over a wide molar range.[12]

Note: The exact spectral properties and quantum yield can vary depending on the solvent, conjugation state, and measurement conditions.[3]

Detailed Performance Analysis

Spectral Characteristics: Both dyes are well-suited for excitation with common laser lines, such as the 561 nm or 594 nm lasers.[][12] Their emission spectra are in the orange-red region, making them compatible with standard filter sets for dyes like Texas Red.[][7] DyLight 594 exhibits a slightly larger Stokes shift (the difference between the excitation and emission maxima), which can be advantageous in minimizing spectral overlap in multiplexing experiments.

Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. Cyanine3.5 boasts a high molar extinction coefficient, contributing to its bright signal.[][3] While the quantum yield of DyLight 594 is not always explicitly stated, its conjugates are known for their high fluorescence, suggesting a respectable quantum yield.[10][8] In a conjugated form to IgG, the quantum yield of DyLight 594 has been reported to be higher than that of Alexa Fluor 594, a spectrally similar dye.[10][8]

Photostability: Photostability, the resistance of a fluorophore to photodegradation upon light exposure, is a critical factor for imaging applications that require prolonged or intense illumination. While some sources describe Cyanine3.5 as having good photostability, others note that it can be poor.[][2] DyLight dyes, in general, are reported to have improved photostability over traditional cyanine dyes.[13]

pH Sensitivity: For live-cell imaging and experiments involving varying pH environments, the stability of a fluorophore's fluorescence across a range of pH values is crucial. Both Cyanine3.5 and DyLight 594 are reported to be largely insensitive to pH within the typical biological range, ensuring a stable signal.[11][12]

Experimental Protocols

To ensure reproducible and reliable results, detailed experimental methodologies are essential. Below is a standard protocol for immunofluorescence microscopy, a common application for both Cyanine3.5 and DyLight 594.

Immunofluorescence Staining of Cultured Cells

1. Cell Culture and Fixation: a. Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluency. b. Aspirate the culture medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS), pH 7.4. c. Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature. d. Wash the cells three times with PBS for 5 minutes each.

2. Permeabilization and Blocking: a. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary for intracellular targets. b. Wash the cells three times with PBS for 5 minutes each. c. Block non-specific antibody binding by incubating the cells with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes at room temperature.

3. Antibody Incubation: a. Dilute the primary antibody to its optimal concentration in 1% BSA in PBS. b. Aspirate the blocking solution and incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C. c. Wash the cells three times with PBS for 5 minutes each. d. Dilute the Cyanine3.5 or DyLight 594-conjugated secondary antibody to its optimal concentration in 1% BSA in PBS. Protect the antibody solution from light. e. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark. f. Wash the cells three times with PBS for 5 minutes each in the dark.

4. Mounting and Imaging: a. Mount the coverslips onto glass microscope slides using an antifade mounting medium. b. Seal the edges of the coverslip with nail polish to prevent drying. c. Image the slides using a fluorescence microscope equipped with the appropriate filter sets for Cyanine3.5 or DyLight 594.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key steps in an immunofluorescence staining protocol.

Immunofluorescence_Workflow cluster_preparation Sample Preparation cluster_staining Staining cluster_imaging Analysis cell_culture Cell Culture on Coverslip fixation Fixation (e.g., 4% PFA) cell_culture->fixation Wash with PBS permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization Wash blocking Blocking (e.g., 1% BSA) permeabilization->blocking Wash primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (Cy3.5 or DyLight 594) primary_ab->secondary_ab Wash mounting Mounting with Antifade Medium secondary_ab->mounting Wash imaging Fluorescence Microscopy mounting->imaging

References

A Comparative Guide to the Performance of Cyanine3.5 in Diverse Imaging Modalities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical determinant for successful and reproducible experimental outcomes. This guide provides an objective comparison of Cyanine3.5 with two other commonly used fluorescent dyes, Cy3B and Alexa Fluor 568. The focus is on their performance characteristics across various imaging modalities, supported by experimental data.

Quantitative Data Presentation

The selection of a fluorophore is often guided by its intrinsic photophysical properties. The following table summarizes the key quantitative data for Cyanine3.5, Cy3B, and Alexa Fluor 568 to facilitate a direct comparison of their performance metrics.

PropertyCyanine3.5Cy3BAlexa Fluor 568
Excitation Maximum (λex) ~581 nm[1][2]~559-560 nm[3][4]~578 nm[5][6]
Emission Maximum (λem) ~596 nm[1][2]~570-571 nm[3][4]~603 nm[5][6]
Molar Extinction Coeff. (ε) 150,000 cm⁻¹M⁻¹[7]120,000 cm⁻¹M⁻¹[4][8]91,000 cm⁻¹M⁻¹[5]
Quantum Yield (Φ) ~0.15-0.35[9][10]~0.58-0.85[11][12][13]~0.69[5][14]
Brightness (ε × Φ) 22,500 - 52,50069,600 - 102,00062,790
Photostability Moderate[2][15]High[4][16][17][18]High[19][20][21]

Note: Brightness is calculated as the product of the molar extinction coefficient and the quantum yield. Higher values indicate a brighter fluorophore. The quantum yield of cyanine dyes can be highly sensitive to their environment, including solvent viscosity and conjugation to biomolecules[10][22].

Performance in Key Imaging Modalities

Fluorescence Microscopy

In conventional fluorescence microscopy, all three dyes perform well, providing bright signals for immunofluorescence and other labeling applications.[23] Cyanine3.5 offers a good balance of brightness and affordability. Cy3B, with its rigidized structure, exhibits a significantly higher quantum yield and photostability compared to other cyanine dyes, making it an excellent choice for demanding imaging experiments.[13][17][24] Alexa Fluor 568 is renowned for its exceptional photostability and brightness, often outperforming standard cyanine dyes in long-term imaging experiments.[19][20][21]

Super-Resolution Microscopy

For super-resolution techniques like Stochastic Optical Reconstruction Microscopy (STORM), the photoswitching properties of cyanine dyes are crucial. While specific data on Cyanine3.5 in STORM is limited, cyanine dyes, in general, are widely used. Alexa Fluor 647, a related dye, is a workhorse in this field due to its robust photoswitching characteristics. Alexa Fluor 568 has also been successfully used in dSTORM.[19] The high photostability and brightness of Cy3B and Alexa Fluor 568 make them suitable candidates for super-resolution modalities that require robust fluorophores.

In Vivo Imaging

For in-vivo imaging, near-infrared (NIR) dyes are generally preferred due to deeper tissue penetration and lower autofluorescence. However, for superficial imaging of subcutaneous tissues or tracking labeled cells in the shallow layers, Cyanine3.5 can be an effective and economical choice.[5] The choice of dye for in-vivo imaging is also highly dependent on the specific application, target, and imaging system.

Experimental Protocols

General Protocol for Immunofluorescence Staining

This protocol outlines a standard procedure for immunofluorescent labeling of cells.

Materials:

  • Cells cultured on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Primary antibody specific to the target protein

  • Secondary antibody conjugated to Cyanine3.5, Cy3B, or Alexa Fluor 568

  • Antifade mounting medium

Procedure:

  • Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: If the target is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding sites by incubating with blocking buffer for 30 minutes.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips on microscope slides using an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen dye.

Protocol for Measuring Photostability

This protocol provides a method to compare the photostability of different fluorophores.

Materials:

  • Solutions of the fluorescent dyes (or dye-conjugated antibodies) at the same concentration in a suitable buffer (e.g., PBS).

  • Microscope slides and coverslips.

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare a slide with the fluorescent sample.

  • Microscope Setup:

    • Select the appropriate filter set for the dye being tested.

    • Focus on the sample.

    • Set the illumination intensity to a constant and reproducible level.

  • Image Acquisition:

    • Acquire an initial image (time = 0).

    • Continuously illuminate the sample and acquire images at regular time intervals (e.g., every 10 seconds) for a set duration.

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest (ROI) for each image in the time series.

    • Correct for background fluorescence by subtracting the mean intensity of a background region.

    • Normalize the intensity values to the initial intensity (at time = 0).

    • Plot the normalized intensity as a function of time. The rate of fluorescence decay is an indicator of photostability.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Imaging & Analysis cell_culture Cell Culture & Seeding fixation Fixation & Permeabilization cell_culture->fixation blocking Blocking fixation->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (Cyanine3.5, Cy3B, or Alexa Fluor 568) primary_ab->secondary_ab mounting Mounting secondary_ab->mounting microscopy Fluorescence Microscopy mounting->microscopy Imaging image_acquisition Image Acquisition microscopy->image_acquisition data_analysis Data Analysis (Intensity, Colocalization, etc.) image_acquisition->data_analysis

Immunofluorescence Experimental Workflow

Signaling_Pathway ligand Ligand (e.g., EGF) receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor Binds downstream Downstream Signaling (e.g., MAPK Pathway) receptor->downstream Activates probe Cyanine3.5-Antibody (Anti-EGFR) probe->receptor Targets for Imaging response Cellular Response (e.g., Proliferation) downstream->response Leads to

Receptor Signaling Pathway Visualization

References

Control Experiments for Cyanine3.5 Immunofluorescence: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing immunofluorescence (IF), the selection of appropriate controls and fluorescent labels is paramount for generating accurate and reproducible data. This guide provides a comprehensive overview of essential control experiments for immunofluorescence applications using Cyanine3.5 (Cy3.5), a commonly used orange-red fluorescent dye. We objectively compare its performance with alternative fluorophores, supported by experimental data, and provide detailed protocols for key experimental steps.

Essential Controls in Immunofluorescence

To ensure the specificity and validity of immunofluorescence staining, a series of control experiments are indispensable. These controls help to identify and troubleshoot potential issues such as non-specific antibody binding, autofluorescence, and bleed-through, thereby increasing confidence in the observed results.

Negative Controls are crucial for determining the level of background signal and non-specific staining. Key negative controls include:

  • No Primary Antibody Control: The sample is incubated with the diluent used for the primary antibody, followed by the fluorescently labeled secondary antibody. This control helps to identify non-specific binding of the secondary antibody.[1]

  • Isotype Control: A non-immune antibody of the same isotype (e.g., IgG1, IgG2a) and at the same concentration as the primary antibody is used.[1][2][3] This control assesses non-specific binding of the primary antibody, such as binding to Fc receptors on cells.[1]

  • Autofluorescence Control: An unstained sample is examined under the fluorescence microscope using the same settings as for the stained samples. This helps to determine the level of endogenous fluorescence from the cells or tissue itself.[1]

Positive Controls are necessary to confirm that the staining protocol and reagents are working correctly. This can be achieved by:

  • Using cells or tissues with known expression of the target antigen: A positive result in these samples validates the antibody's specificity and the effectiveness of the staining procedure.[2]

  • Verifying antibody functionality: If the antibody is newly generated or has not been previously validated for immunofluorescence, its performance should be confirmed using a reliable method like Western blotting.

Performance Comparison: Cyanine3.5 vs. Alternatives

The choice of fluorophore can significantly impact the quality of immunofluorescence data. Cyanine3.5 is a popular choice due to its brightness and availability. However, several alternative dyes have been developed with potentially superior photophysical properties. Here, we compare Cyanine3.5 with one of its main competitors, Alexa Fluor 568, as well as other alternatives like DyLight 550 and ATTO 565.

PropertyCyanine3.5Alexa Fluor 568DyLight 550ATTO 565
Excitation Max (nm) ~581-591~578~550~565
Emission Max (nm) ~596-604~603~570~590
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **~116,000~91,300~150,000~120,000
Quantum Yield (Φ) ~0.15-0.35~0.69Not widely reported~0.80
Photostability ModerateHighHighVery High
Brightness (ε x Φ) Moderate to HighVery HighHighVery High

Key Performance Insights:

  • Brightness: Alexa Fluor 568 and ATTO 565 generally exhibit higher brightness compared to Cyanine3.5 due to their high quantum yields.[4] Brighter fluorophores are advantageous for detecting low-abundance targets.

  • Photostability: Cyanine dyes, including Cy3.5, are known to be susceptible to photobleaching upon prolonged exposure to excitation light. Alexa Fluor and ATTO dyes are generally considered to be more photostable, which is crucial for experiments requiring multiple exposures or time-lapse imaging.[4][5]

  • Signal-to-Noise Ratio: The superior brightness and photostability of Alexa Fluor dyes often result in a better signal-to-noise ratio in immunofluorescence experiments compared to cyanine dyes.

Experimental Protocols

Detailed and consistent protocols are essential for reproducible immunofluorescence results. Below are generalized protocols for key steps in an immunofluorescence workflow.

Cell Fixation and Permeabilization

The choice of fixation and permeabilization method depends on the target antigen and the primary antibody used.

Formaldehyde Fixation (for most antigens):

  • Grow cells on sterile glass coverslips to 70-80% confluency.

  • Gently aspirate the culture medium and wash the cells twice with Phosphate-Buffered Saline (PBS).

  • Add 4% paraformaldehyde (PFA) in PBS and incubate for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • For intracellular targets, add a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) and incubate for 10 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

Methanol Fixation (can be suitable for some cytoplasmic and nuclear antigens):

  • Aspirate the culture medium and wash cells with PBS.

  • Add ice-cold methanol and incubate for 10 minutes at -20°C.

  • Wash the cells three times with PBS for 5 minutes each. No separate permeabilization step is required.

Antibody Incubation
  • Blocking: To reduce non-specific antibody binding, incubate the fixed and permeabilized cells in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer. Aspirate the blocking buffer and add the diluted primary antibody to the cells. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the Cyanine3.5-conjugated (or alternative fluorophore-conjugated) secondary antibody in the blocking buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.

Mounting and Imaging
  • Carefully mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Image the slides using a fluorescence microscope equipped with the appropriate filter sets for Cyanine3.5 (Excitation: ~580-590 nm, Emission: ~600-610 nm) or the chosen alternative fluorophore.

Visualizing Experimental Workflows and Relationships

To further clarify the experimental process and troubleshooting logic, the following diagrams are provided.

Immunofluorescence_Workflow Immunofluorescence Experimental Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_culture 1. Cell Culture fixation 2. Fixation cell_culture->fixation permeabilization 3. Permeabilization fixation->permeabilization blocking 4. Blocking permeabilization->blocking primary_ab 5. Primary Antibody Incubation blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation primary_ab->secondary_ab mounting 7. Mounting secondary_ab->mounting microscopy 8. Microscopy mounting->microscopy analysis 9. Image Analysis microscopy->analysis Indirect_IF_Pathway Simplified Indirect Immunofluorescence Signaling Pathway antigen Target Antigen primary_ab Primary Antibody antigen->primary_ab binds to secondary_ab Secondary Antibody (Cy3.5 Conjugated) primary_ab->secondary_ab is recognized by signal Fluorescent Signal secondary_ab->signal emits Troubleshooting_Tree Immunofluorescence Troubleshooting Decision Tree cluster_high_bg High Background cluster_no_signal No/Weak Signal start Problem with IF Staining? high_bg High Background Signal? start->high_bg no_signal No or Weak Signal? start->no_signal cause_secondary Non-specific secondary Ab binding? high_bg->cause_secondary cause_primary Non-specific primary Ab binding? high_bg->cause_primary cause_auto Autofluorescence? high_bg->cause_auto sol_secondary Run 'No Primary' control. Increase blocking. Titrate secondary Ab. cause_secondary->sol_secondary sol_primary Run 'Isotype' control. Titrate primary Ab. cause_primary->sol_primary sol_auto Run 'Unstained' control. Use spectral unmixing. cause_auto->sol_auto cause_ab Antibody issue? no_signal->cause_ab cause_protocol Protocol issue? no_signal->cause_protocol cause_target Low target expression? no_signal->cause_target sol_ab Check Ab validation for IF. Optimize Ab concentration. Check primary/secondary compatibility. cause_ab->sol_ab sol_protocol Incorrect fixation/permeabilization? Photobleaching? cause_protocol->sol_protocol sol_target Use positive control cells. Consider signal amplification. cause_target->sol_target

References

A Head-to-Head Comparison: Cyanine3.5 vs. Leading Red Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of cellular imaging, molecular diagnostics, and drug discovery, the selection of an appropriate fluorescent probe is critical for generating high-quality, reproducible data. Red fluorescent dyes are particularly valuable due to reduced cellular autofluorescence and lower phototoxicity in the longer wavelength region. This guide provides an objective, data-driven comparison of Cyanine3.5 (Cy3.5) against other popular red fluorescent dyes, including Alexa Fluor 594, DyLight 594, and Texas Red.

Quantitative Performance Metrics: A Side-by-Side Comparison

The performance of a fluorescent dye is primarily determined by its spectral properties, brightness, and photostability. Brightness is a function of the molar extinction coefficient (a measure of light absorption) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). Photostability refers to a dye's resistance to photochemical degradation upon exposure to light. The following table summarizes the key photophysical properties of Cyanine3.5 and its competitors.

PropertyCyanine3.5Alexa Fluor 594DyLight 594Texas Red
Excitation Maximum (nm) ~581 - 591[1][2][3]~590[4]~593[5]~595[6][7]
Emission Maximum (nm) ~596 - 604[1][2][3]~617[4]~618[5]~613 - 615[6][7]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~116,000[2][6]~73,000 - 92,000[4][8]~80,000[5]~116,000[6]
Quantum Yield (Φ) ~0.35[2][6]~0.66[4][9]Reported to be ~50% higher than Alexa Fluor 594 when conjugated to IgG[10][11]~0.93 - 0.97[6][12]
Relative Brightness (ε x Φ) ~40,600~48,180 - 60,720-~107,880 - 112,520
Photostability Moderate[6][13]High[14][15][16]High[10]Moderate[6]

Key Observations:

  • Spectral Properties: All four dyes have similar excitation and emission spectra, making them compatible with standard Texas Red filter sets.

  • Brightness: While Cyanine3.5 has a high molar extinction coefficient, its quantum yield is lower than that of Alexa Fluor 594 and Texas Red, resulting in lower calculated brightness. Texas Red exhibits the highest theoretical brightness among the compared dyes. DyLight 594 is reported to have a quantum yield approximately 50% higher than Alexa Fluor 594 when conjugated to an antibody, suggesting it is also a very bright dye.[10][11]

  • Photostability: Alexa Fluor 594 and DyLight 594 are generally considered to have superior photostability compared to Cyanine3.5 and Texas Red, making them more suitable for demanding imaging applications that require prolonged light exposure.[6][10][13][14][15][16]

Experimental Protocols

To ensure a fair and accurate comparison of fluorescent dyes, standardized experimental protocols are essential. Below are detailed methodologies for key experiments to evaluate dye performance.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method, which compares the fluorescence of the test sample to a standard with a known quantum yield, is commonly used.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Test dye solution (e.g., Cyanine3.5)

  • Reference standard solution with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Spectroscopic grade solvent

Procedure:

  • Prepare a series of dilutions for both the test dye and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for both the test dye and the reference standard.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

  • Plot the integrated fluorescence intensity versus absorbance for both the test dye and the reference standard. The slope of the resulting linear fit is the gradient (Grad).

  • Calculate the quantum yield of the test sample (Φ_X) using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.

    • η_X and η_ST are the refractive indices of the solvent for the test sample and the standard, respectively (if the same solvent is used, this term is 1).

Measurement of Photostability (Photobleaching Half-Life)

Photostability can be quantified by measuring the photobleaching half-life (t₁/₂), which is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or arc lamp)

  • High-sensitivity camera (e.g., sCMOS or EMCCD)

  • Objective lens with a suitable numerical aperture

  • Sample labeled with the fluorescent dye of interest (e.g., fixed cells or a dye solution)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare a sample with the fluorescent dye. For a solution, use a concentration that gives a good signal-to-noise ratio without being overly concentrated. For cellular imaging, prepare a slide with labeled and fixed cells.

  • Microscope Setup: Turn on the light source and allow it to stabilize. Select the appropriate filter set for the dye being tested. Adjust the illumination intensity to a level that provides a clear signal. It is crucial to use the same illumination intensity for all dyes being compared.

  • Image Acquisition:

    • Focus on the sample.

    • Acquire an initial image (t=0) to measure the initial fluorescence intensity (I₀).

    • Continuously illuminate the sample with the excitation light.

    • Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has decreased significantly (e.g., to less than 20% of the initial intensity).

  • Data Analysis:

    • Using image analysis software, define a region of interest (ROI) in the illuminated area and measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by subtracting the mean intensity of a background region (where there is no sample) from the ROI intensity at each time point.

    • Normalize the fluorescence intensity at each time point (I) to the initial intensity (I₀) by calculating I/I₀.

    • Plot the normalized fluorescence intensity (I/I₀) versus time.

    • Determine the time at which the normalized intensity reaches 0.5. This is the photobleaching half-life (t₁/₂). A longer half-life indicates greater photostability.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining quantum yield and photostability.

Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_test Prepare Test Dye Dilutions abs_measure Measure Absorbance (UV-Vis) prep_test->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) prep_test->fluor_measure prep_std Prepare Standard Dye Dilutions prep_std->abs_measure prep_std->fluor_measure plot Plot Intensity vs. Absorbance abs_measure->plot integrate Integrate Emission Spectra fluor_measure->integrate integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for determining relative fluorescence quantum yield.

Photostability_Workflow cluster_setup Setup cluster_acq Image Acquisition cluster_analysis Data Analysis sample_prep Prepare Labeled Sample microscope_setup Configure Microscope sample_prep->microscope_setup initial_image Acquire Initial Image (t=0) microscope_setup->initial_image timelapse Acquire Time-Lapse Series initial_image->timelapse measure_intensity Measure ROI Intensity timelapse->measure_intensity normalize Normalize Intensity measure_intensity->normalize plot Plot Intensity vs. Time normalize->plot determine_half_life Determine Half-Life (t½) plot->determine_half_life

Caption: Workflow for measuring photobleaching half-life.

Conclusion

The choice of a red fluorescent dye should be guided by the specific demands of the experiment. Cyanine3.5 is a viable option, particularly when cost is a consideration. However, for applications requiring high sensitivity and prolonged imaging, the superior brightness and photostability of Alexa Fluor 594 and DyLight 594 may be more advantageous. Texas Red offers exceptional brightness but with moderate photostability. By following standardized protocols for dye characterization, researchers can make informed decisions to ensure the reliability and reproducibility of their fluorescence-based experiments.

References

Navigating the Blue Shift: A Comparative Guide to Cyanine3.5 Photoconversion and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based methodologies, the photostability of fluorescent probes is a critical factor for acquiring reliable and reproducible data. Cyanine3.5 (Cy3.5), a widely used orange-red fluorescent dye, is known to undergo photoconversion to blueshifted derivatives under illumination, a phenomenon that can introduce artifacts in multicolor imaging experiments. This guide provides an objective comparison of Cy3.5's performance with leading alternatives—Alexa Fluor 568, DyLight 550, and ATTO 565—supported by experimental data to inform the selection of the most suitable fluorophore for your research needs.

Understanding Cyanine Photoconversion

Cyanine dyes, including Cy3.5, can undergo photo-induced chemical changes that alter their spectral properties. A common phenomenon is the cleavage of the polymethine chain, which leads to the formation of a shorter, "blueshifted" fluorophore that absorbs and emits light at shorter wavelengths. For instance, it has been demonstrated that the photoproduct of Cyanine5.5 (Cy5.5) is Cy3.5, indicating a cleavage of a two-carbon unit from the polymethine chain.[1] This process is often mediated by reactive oxygen species, particularly singlet oxygen, generated during photoexcitation.[1] While this photoconversion can be a source of artifacts in multicolor imaging, it can also be exploited for specific photoactivation techniques in single-particle tracking.[1]

Performance Comparison of Fluorescent Dyes

The choice of a fluorescent dye is a trade-off between brightness, photostability, and other photophysical parameters. Brightness is a function of both the molar extinction coefficient (a measure of how strongly the dye absorbs light) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). Photostability refers to the dye's resistance to photobleaching and photoconversion under illumination.

Here, we compare the key spectral and photophysical properties of Cy3.5 and its alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)
Cyanine3.5 ~581-591[2][3]~596-604[2][3]~116,000 - 150,000[3][4]~0.15 - 0.35[3][5]
Alexa Fluor 568 578[4]603[4]91,000[4]0.69[4]
DyLight 550 562[4]576[4]150,000[4]Not widely reported[4]
ATTO 565 564[4]590[4]120,000[4]0.90[4]

Note: Molar extinction coefficients and quantum yields can vary depending on the solvent and conjugation state.

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are generalized protocols for inducing and quantifying fluorophore photoconversion and assessing photostability.

Protocol for Inducing and Quantifying Photoconversion

This protocol outlines a method to induce and quantify the photoconversion of Cy3.5 to its blueshifted derivative using a confocal microscope and spectroscopy.

Materials:

  • Cyanine3.5 labeled sample (e.g., protein, antibody, or oligonucleotide)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Confocal laser scanning microscope with a 561 nm or similar laser line

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a solution of the Cy3.5-labeled sample in PBS in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation maximum to minimize inner filter effects.

  • Initial Spectral Measurement: Record the initial absorbance and fluorescence emission spectrum of the sample using the spectrofluorometer. Excite at the absorption maximum of Cy3.5 (around 581-591 nm) and record the emission spectrum.

  • Photoconversion Induction:

    • Place the cuvette in the light path of the confocal microscope.

    • Illuminate the sample with a 561 nm laser at a defined power density (e.g., 1 kW/cm²). The duration of illumination will depend on the desired level of photoconversion and should be optimized for the specific experimental setup.

  • Post-Conversion Spectral Measurement: After illumination, immediately record the absorbance and fluorescence emission spectra of the sample again.

  • Data Analysis:

    • Compare the pre- and post-illumination spectra. A decrease in the absorbance and emission peaks of Cy3.5 and the appearance of new, blueshifted peaks will indicate photoconversion.

    • The quantum yield of photoconversion can be estimated by comparing the change in the concentration of the original dye (calculated from the absorbance change) to the number of photons absorbed during illumination.

Experimental Workflow for Assessing Fluorophore Photostability

This workflow describes a method to compare the photostability of different fluorophores under continuous illumination.

Materials:

  • Fluorophore-labeled samples (e.g., Cy3.5, Alexa Fluor 568, DyLight 550, ATTO 565)

  • Microscope slides and coverslips

  • Mounting medium (optional, can affect photostability)

  • Fluorescence microscope with a suitable laser line (e.g., 561 nm) and a sensitive camera

Procedure:

  • Sample Preparation: Prepare microscope slides with the different fluorophore-labeled samples. Ensure similar labeling densities and sample environments for a fair comparison.

  • Image Acquisition:

    • Place the slide on the microscope stage and bring the sample into focus.

    • Acquire an initial image (time = 0) using a defined laser power and exposure time.

    • Continuously illuminate the sample with the laser.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest for each fluorophore at each time point.

    • Plot the normalized fluorescence intensity as a function of time for each dye.

    • The rate of fluorescence decay provides a quantitative measure of photostability. Dyes with slower decay rates are more photostable.

Visualizing the Photoconversion Process

The following diagrams illustrate the conceptual signaling pathway of cyanine dye photoconversion and a typical experimental workflow for its analysis.

PhotoconversionSignalingPathway Cy3_5 Cyanine3.5 (Ground State) Excited_Cy3_5 Cyanine3.5 (Excited State) Cy3_5->Excited_Cy3_5 Light Excitation (e.g., 561 nm) Excited_Cy3_5->Cy3_5 Fluorescence Emission (~596-604 nm) ROS Reactive Oxygen Species (e.g., ¹O₂) Excited_Cy3_5->ROS Generates Blueshifted Blueshifted Product Excited_Cy3_5->Blueshifted Photoconversion Photobleached Non-fluorescent Photobleached Product Excited_Cy3_5->Photobleached Photobleaching ROS->Excited_Cy3_5 Reacts with Blueshifted->Photobleached Further Photobleaching ExperimentalWorkflow cluster_prep Sample Preparation cluster_measure1 Initial Measurement cluster_induce Photoconversion Induction cluster_measure2 Post-Conversion Measurement cluster_analysis Data Analysis Prep Prepare Cy3.5-labeled sample Measure1 Record initial absorbance and fluorescence spectra Prep->Measure1 Induce Illuminate with 561 nm laser Measure1->Induce Measure2 Record final absorbance and fluorescence spectra Induce->Measure2 Analysis Compare spectra and quantify photoconversion Measure2->Analysis

References

A Head-to-Head Comparison: Sulfonated vs. Non-Sulfonated Cyanine3.5 for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescent labeling, the Cyanine3.5 (Cy3.5) dye series offers a versatile option for researchers in cell biology, immunology, and drug development. A critical consideration when selecting a Cy3.5 variant is the presence or absence of sulfonate groups. This decision significantly impacts the dye's physicochemical properties and, consequently, its performance in various applications. This guide provides a comprehensive, data-driven comparison of sulfonated and non-sulfonated Cy3.5 to aid researchers in making an informed choice for their specific experimental needs.

Key Performance Differences: A Quantitative Overview

The primary distinction between sulfonated and non-sulfonated Cy3.5 lies in their water solubility. The addition of negatively charged sulfonate groups (-SO₃⁻) to the cyanine core structure dramatically increases the hydrophilicity of the sulfonated version. This fundamental difference dictates their suitability for different biological applications and handling procedures.

Table 1: Comparison of Physicochemical and Photophysical Properties

PropertySulfonated Cy3.5Non-Sulfonated Cy3.5Significance for Researchers
Water Solubility HighLowSulfonated Cy3.5 can be used directly in aqueous buffers, eliminating the need for organic co-solvents that can be detrimental to sensitive proteins. Non-sulfonated Cy3.5 requires dissolution in an organic solvent (e.g., DMSO, DMF) before addition to an aqueous reaction mixture.
Aggregation Low tendency in aqueous solutionsProne to aggregation in aqueous solutionsReduced aggregation of sulfonated Cy3.5 leads to more consistent and reliable labeling, as aggregates can cause fluorescence quenching and non-specific binding.
Non-Specific Binding ReducedHigher potentialThe hydrophilic nature of sulfonated Cy3.5 minimizes non-specific interactions with hydrophobic cellular components, resulting in lower background and improved signal-to-noise ratio in imaging applications.
Excitation Max (λex) ~581 nm~581-591 nmThe spectral properties are nearly identical, allowing for use with the same instrument settings.
Emission Max (λem) ~596 nm~596-604 nmThe spectral properties are nearly identical, allowing for use with the same instrument settings.
Molar Extinction Coefficient (ε) ~139,000 cm⁻¹M⁻¹~116,000 - 150,000 cm⁻¹M⁻¹Both variants exhibit high molar extinction coefficients, indicating strong light absorption and the potential for bright fluorescence.
Fluorescence Quantum Yield (Φ) ~0.11 - 0.15~0.15 - 0.35The quantum yield can be influenced by the local environment and conjugation. While some sources suggest a slightly higher quantum yield for the non-sulfonated version in certain conditions, the practical brightness in biological applications is often superior for the sulfonated form due to reduced quenching from aggregation.
Photostability ModerateModerateBoth dyes are susceptible to photobleaching under intense illumination. The choice between them is less dependent on photostability and more on the other physicochemical properties.

The Impact of Sulfonation on Performance in Biological Applications

The enhanced water solubility and reduced aggregation of sulfonated Cy3.5 translate to significant advantages in many common laboratory techniques.

  • Protein and Antibody Labeling: Sulfonated Cy3.5 is the preferred choice for labeling proteins, especially those sensitive to organic solvents. The direct use in aqueous buffers simplifies the conjugation protocol and minimizes the risk of protein denaturation. Furthermore, the reduced tendency to aggregate leads to more accurate determination of the degree of labeling (DOL) and more functionally active conjugates.

  • Immunofluorescence and Cell Imaging: In applications such as immunofluorescence microscopy and flow cytometry, minimizing non-specific binding is crucial for achieving a high signal-to-noise ratio. The hydrophilicity of sulfonated Cy3.5 significantly reduces background staining that can arise from the hydrophobic interactions of non-sulfonated dyes with cellular membranes and other lipid-rich structures.

  • In Vivo Imaging: For in vivo studies, the high water solubility of sulfonated Cy3.5 is advantageous for systemic administration and can influence the biodistribution and clearance of the labeled probe.

Visualizing the Chemical Distinction and Workflow

To better understand the fundamental differences and their practical implications, the following diagrams illustrate the chemical structures and a typical experimental workflow.

cluster_nonsulfonated Non-Sulfonated Cy3.5 Core cluster_sulfonated Sulfonated Cy3.5 Core NonSulfonated_Structure Sulfonated_Structure

Figure 1: Core chemical structures of non-sulfonated and sulfonated Cy3.5.

G cluster_nonsulfonated Non-Sulfonated Cy3.5 Workflow cluster_sulfonated Sulfonated Cy3.5 Workflow A1 Dissolve Dye in Organic Solvent (DMSO/DMF) A3 Add Dye Solution to Protein Solution A1->A3 A2 Prepare Protein in Aqueous Buffer A2->A3 A4 Incubation A3->A4 A5 Purification (e.g., Gel Filtration) A4->A5 B1 Dissolve Dye Directly in Aqueous Buffer B3 Add Dye Solution to Protein Solution B1->B3 B2 Prepare Protein in Aqueous Buffer B2->B3 B4 Incubation B3->B4 B5 Purification (e.g., Gel Filtration/Dialysis) B4->B5

Figure 2: Comparison of antibody conjugation workflows.

G cluster_advantages Advantages of Sulfonation A Sulfonation B Increased Water Solubility A->B C Reduced Aggregation A->C D Reduced Non-Specific Binding A->D E Simplified Labeling Protocols B->E G Ideal for Sensitive Proteins B->G F Improved Signal-to-Noise Ratio C->F D->F

Figure 3: Key advantages conferred by sulfonation of Cy3.5.

Experimental Protocols

Below are detailed methodologies for key experiments involving both sulfonated and non-sulfonated Cy3.5.

Protocol 1: Antibody Conjugation with Amine-Reactive Cy3.5

Objective: To covalently label an antibody with an NHS-ester derivative of sulfonated or non-sulfonated Cy3.5.

Materials:

  • Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)

  • Sulfonated or Non-sulfonated Cy3.5 NHS ester

  • Anhydrous DMSO or DMF (for non-sulfonated dye)

  • Reaction Buffer: 100 mM sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure for Non-Sulfonated Cy3.5:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, dialyze against PBS. Adjust the concentration to 2-10 mg/mL. Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.

  • Dye Preparation: Immediately before use, dissolve the non-sulfonated Cy3.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction: While gently vortexing, slowly add the dissolved dye to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 15:1 is recommended.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unconjugated dye using a desalting column pre-equilibrated with PBS. The first colored fraction to elute is the conjugated antibody.

Procedure for Sulfonated Cy3.5:

  • Antibody Preparation: Prepare the antibody as described for the non-sulfonated version.

  • Dye Preparation: Immediately before use, dissolve the sulfonated Cy3.5 NHS ester directly in the reaction buffer or deionized water to a concentration of 10 mg/mL.

  • Conjugation Reaction: Follow the same procedure as for the non-sulfonated dye.

  • Incubation: Incubate for 1 hour at room temperature, protected from light.

  • Purification: Purify the conjugate using a desalting column or by dialysis against PBS.

Protocol 2: Immunofluorescence Staining of Cultured Cells

Objective: To visualize a target protein in fixed and permeabilized cells using a Cy3.5-conjugated secondary antibody.

Materials:

  • Cells cultured on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation Buffer: 4% paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% BSA in PBS

  • Primary antibody specific to the target protein

  • Sulfonated or Non-sulfonated Cy3.5-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Fixation and Permeabilization:

    • Wash cells three times with PBS.

    • Fix the cells with Fixation Buffer for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer to its optimal concentration.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the Cy3.5-conjugated secondary antibody in Blocking Buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Counterstaining and Mounting:

    • Incubate the cells with DAPI solution for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for Cy3.5 and DAPI. When using non-sulfonated Cy3.5 conjugates, be particularly attentive to potential background fluorescence.

Conclusion: Making the Right Choice

The choice between sulfonated and non-sulfonated Cy3.5 is contingent on the specific requirements of the experiment. For the majority of applications involving the labeling of proteins and antibodies for use in aqueous environments, such as immunofluorescence and flow cytometry, sulfonated Cy3.5 is the superior choice . Its high water solubility, reduced aggregation, and lower non-specific binding lead to more reliable and reproducible results with a better signal-to-noise ratio.

Non-sulfonated Cy3.5 may be considered for applications where the dye is used in a non-aqueous environment or for labeling hydrophobic molecules. However, researchers must be prepared to optimize labeling conditions to manage its low aqueous solubility and potential for aggregation and non-specific binding. By carefully considering the properties outlined in this guide, researchers can select the optimal Cy3.5 variant to achieve high-quality, reproducible data in their fluorescence-based assays.

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Cyanine3.5 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical handling and disposal protocols is a critical component of responsible research. This guide provides essential, immediate safety and logistical information for the proper disposal of Cyanine3.5 carboxylic acid, a fluorescent dye commonly used in laboratory settings. Following these procedural steps will help minimize risk and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. All handling of solid and solution forms of this dye should be conducted in a certified chemical fume hood to minimize the risk of inhaling hazardous vapors or dust.[1] Personal protective equipment (PPE) is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPESpecifications and Notes
HandsChemical-resistant glovesNitrile or neoprene gloves are recommended. Always double-glove and check the manufacturer's data for breakthrough times.[1]
Eyes/FaceSafety goggles and face shieldGoggles must be splash-proof. A face shield should be worn over the goggles when handling solutions or powders.[1]
BodyLaboratory coat and chemical-resistant apronA buttoned lab coat is the minimum requirement. An apron provides an additional layer of protection against splashes.[1]
RespiratoryFume hood or respiratorAll work with the dye should be performed in a designated area, preferably within a chemical fume hood.[1] If a fume hood is not available, a suitable respirator may be required.

Step-by-Step Disposal Protocol

All waste contaminated with this compound should be considered hazardous waste and must be disposed of in accordance with institutional and local regulations.[1] Do not discharge this chemical into sewers or surface water.

Experimental Protocol: Waste Treatment and Disposal

  • Waste Segregation:

    • Collect all waste materials containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and grossly contaminated personal protective equipment (PPE), in a designated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and any solvents used.

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," the concentration (if in solution), and the date of accumulation.

  • Storage:

    • Keep the waste container tightly closed in a dry, cool, and well-ventilated area, designated for hazardous waste storage.[2]

    • Protect the material from long-term exposure to light.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company to arrange for the pickup and proper disposal of the hazardous waste.

    • Provide them with the complete chemical name and any other relevant information about the waste stream.

  • Decontamination:

    • Thoroughly decontaminate all work surfaces and equipment that came into contact with the dye using an appropriate cleaning agent.

    • Dispose of any cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE C Segregate Cyanine3.5 Waste A->C B Work in a Fume Hood B->C D Use Designated, Labeled Container C->D E Store Container Securely D->E F Keep Away from Light E->F G Contact EHS or Waste Vendor F->G H Decontaminate Work Area G->H

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This guide provides general recommendations. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound, and adhere to all local, state, and national regulations for hazardous waste disposal.

References

Essential Safety and Logistical Guidance for Handling Cyanine3.5 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of laboratory chemicals is paramount to ensuring both personal safety and the integrity of experimental outcomes. This document provides comprehensive, procedural guidance for the safe handling and disposal of Cyanine3.5 carboxylic acid, a fluorescent dye. While some safety data sheets (SDS) may classify this compound as non-hazardous, it is crucial to recognize that the toxicological properties have not been exhaustively investigated.[1] Therefore, adherence to cautious laboratory practices is essential.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when working with this compound in both its solid and solution forms. The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Notes
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double-gloving is a best practice. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[1][2]
Eyes/Face Safety goggles and face shieldGoggles must be tightly fitting and splash-proof. A face shield should be worn over the goggles, especially when handling the powder or solutions where splashing is a risk.[1]
Body Laboratory coatA buttoned lab coat is the minimum requirement. For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is advised.[1][2]
Respiratory Fume hood or dust maskAll handling of the solid form that may generate dust should be conducted in a certified chemical fume hood to minimize inhalation risks.[2] If a fume hood is not available, a NIOSH-approved N95 or P1 dust mask should be used for handling powders.[1]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is critical for minimizing exposure and preventing contamination.

1. Pre-Handling Preparations:

  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the most current SDS for this compound. While one SDS classifies it as not hazardous, another notes that its toxicological properties are not fully known, warranting caution.[1][3]

  • Designate a Handling Area: All work with the dye should be confined to a designated area, such as a chemical fume hood or a specific benchtop.[2]

  • Assemble All Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible before you start.[2]

2. Handling the Compound:

  • Donning PPE: Put on all required PPE in the correct sequence to ensure full protection.

  • Weighing and Reconstituting:

    • When weighing the solid (powder) form, perform the task inside a chemical fume hood to prevent the inhalation of airborne particles.[2]

    • To reconstitute, add the solvent to the dye slowly and carefully to avoid splashing.[2] this compound is soluble in organic solvents like DMF, DMSO, and dichloromethane, but insoluble in water.[4]

  • Labeling: All containers holding this compound, whether in solid or solution form, must be clearly labeled with the compound's name, concentration, preparation date, and appropriate hazard warnings.[2]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean and decontaminate all work surfaces and equipment that came into contact with the dye.[2]

  • PPE Removal: Remove PPE carefully, avoiding contact with contaminated surfaces, and dispose of single-use items in the designated hazardous waste stream.

  • Hand Washing: Wash hands thoroughly with soap and water after completing the work and removing gloves.[1]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.[2]

  • Solid Waste: All contaminated consumables, including gloves, pipette tips, and weighing papers, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[5]

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, sealed, and clearly labeled hazardous waste container.[5] Do not pour cyanine dye waste down the drain.[1]

  • Waste Segregation: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[6][7] Acids and bases should be stored separately, and cyanine waste should not be mixed with strong oxidizing agents.[1][6]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. If symptoms arise, seek medical advice.[3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, ensuring to lift the eyelids. Seek immediate medical attention.[3]

  • Inhalation: If dust is inhaled, move the individual to fresh air. If symptoms develop, seek medical advice.[3]

  • Ingestion: If swallowed and the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek medical advice.[3]

  • Spills: In case of a spill, absorb the liquid with an inert material or carefully sweep up the solid, avoiding dust generation. Place the material in a sealed container for disposal as hazardous waste.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_sds Consult SDS prep_area Designate Handling Area prep_sds->prep_area prep_materials Assemble Materials & PPE prep_area->prep_materials handle_ppe Don PPE prep_materials->handle_ppe handle_weigh Weigh/Reconstitute in Fume Hood handle_ppe->handle_weigh handle_label Label Containers handle_weigh->handle_label post_decon Decontaminate Surfaces handle_label->post_decon post_waste Segregate Waste post_decon->post_waste post_ppe Remove & Dispose of PPE post_waste->post_ppe disp_solid Solid Hazardous Waste post_waste->disp_solid disp_liquid Liquid Hazardous Waste post_waste->disp_liquid post_wash Wash Hands post_ppe->post_wash

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.